molecular formula C6H13NO B146044 2-Piperidinemethanol CAS No. 3433-37-2

2-Piperidinemethanol

Cat. No.: B146044
CAS No.: 3433-37-2
M. Wt: 115.17 g/mol
InChI Key: PRAYXGYYVXRDDW-UHFFFAOYSA-N
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Description

2-Piperidinemethanol, also known as this compound, is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidin-2-ylmethanol
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InChI

InChI=1S/C6H13NO/c8-5-6-3-1-2-4-7-6/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PRAYXGYYVXRDDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70871027
Record name 2-Piperidinylmethanol
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Molecular Weight

115.17 g/mol
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Physical Description

Solid; [Aldrich MSDS]
Record name 2-Piperidinemethanol
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CAS No.

3433-37-2
Record name 2-Piperidinemethanol
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Record name Piperidin-2-ylmethanol
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Foundational & Exploratory

2-Piperidinemethanol: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 2-Piperidinemethanol (CAS No: 3433-37-2), a versatile heterocyclic building block crucial in the synthesis of a wide range of pharmaceutical compounds and fine chemicals. This document summarizes key quantitative data, outlines relevant experimental methodologies, and presents a logical framework for understanding these properties.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are essential for researchers in designing synthetic routes, developing formulations, and understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource(s)
Molecular Formula C₆H₁₃NO[1][2]
Molecular Weight 115.17 g/mol [1]
Melting Point 68-70 °C[1]
Boiling Point 100-102 °C at 6 mmHg221.2 °C at 760 mmHg (Predicted)[1][2]
Density 0.9837 g/cm³ (Rough Estimate)[1]
pKa 15.08 ± 0.10 (Predicted)[1][2]
Water Solubility Slightly soluble[1]
Solubility in Other Solvents Soluble in Methanol[1][3]
Vapor Pressure 0.0225 mmHg at 25 °C[1]
Refractive Index 1.4775 (Estimate)[1]
Appearance White to off-white crystalline solid[4][5]

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is fundamental to chemical research. Below are detailed methodologies for key experiments typically employed for a compound like this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A common and effective method is the capillary tube method .

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus, often alongside a calibrated thermometer.

  • The sample is heated at a controlled, slow rate.

  • The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow range typically indicates high purity.

Boiling Point Determination

The boiling point provides insight into the volatility of a substance. For compounds like this compound, which may have a relatively high boiling point, determination under reduced pressure is common to prevent decomposition.

Methodology (at Atmospheric Pressure):

  • A small volume of liquid this compound is placed in a test tube.

  • A capillary tube, sealed at one end, is inverted and placed in the test tube.

  • The apparatus is heated, and the temperature is monitored with a thermometer.

  • As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat is then removed, and the liquid is allowed to cool slowly.

  • The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at a given pH, which influences its solubility, absorption, and biological activity. Potentiometric titration is a standard method for its determination.

Methodology:

  • A solution of this compound of known concentration is prepared in water.

  • A calibrated pH electrode is immersed in the solution.

  • A standardized solution of a strong acid (e.g., HCl) is incrementally added to the solution.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Solubility Determination

Solubility is a key parameter in drug development, affecting bioavailability and formulation. A common method to determine solubility is the shake-flask method .

Methodology:

  • An excess amount of solid this compound is added to a known volume of the solvent (e.g., water) in a sealed flask.

  • The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • The solution is then filtered to remove any undissolved solid.

  • The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.

  • The determined concentration represents the solubility of the compound in that solvent at that temperature.

Logical Framework for Physicochemical Properties

The interplay between the various physicochemical properties of this compound can be visualized as a network of dependencies. The molecular structure is the foundation from which all other properties are derived.

G cluster_0 Core Identity cluster_1 Physical State & Transitions cluster_2 Solution Behavior cluster_3 Optical Properties Molecular_Structure Molecular Structure (C₆H₁₃NO) Molecular_Weight Molecular Weight (115.17 g/mol) Molecular_Structure->Molecular_Weight Melting_Point Melting Point (68-70 °C) Molecular_Structure->Melting_Point Intermolecular Forces Boiling_Point Boiling Point (100-102 °C @ 6 mmHg) Molecular_Structure->Boiling_Point Intermolecular Forces Density Density (0.9837 g/cm³) Molecular_Structure->Density pKa pKa (15.08, Predicted) Molecular_Structure->pKa Functional Groups Water_Solubility Water Solubility (Slightly Soluble) Molecular_Structure->Water_Solubility Polarity Solvent_Solubility Solvent Solubility (Soluble in Methanol) Molecular_Structure->Solvent_Solubility Refractive_Index Refractive Index (1.4775, Estimate) Molecular_Structure->Refractive_Index Vapor_Pressure Vapor Pressure (0.0225 mmHg @ 25 °C) Boiling_Point->Vapor_Pressure Inversely Related pKa->Water_Solubility pH Dependence

Caption: Interrelationship of this compound's physicochemical properties.

This in-depth guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided data and methodologies are intended to facilitate informed decision-making in experimental design and application.

References

A Comprehensive Technical Guide to 2-Piperidinemethanol (CAS 3433-37-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Piperidinemethanol (CAS 3433-37-2), a versatile heterocyclic building block crucial in pharmaceutical and chemical synthesis. This document consolidates its chemical and physical properties, detailed experimental protocols for its synthesis, comprehensive spectroscopic data, and key applications, with a focus on its role as a precursor in the synthesis of local anesthetics. Safety and handling information is also provided to ensure its proper use in a laboratory setting. The guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound, also known as 2-(Hydroxymethyl)piperidine, is a white to slightly brown solid at room temperature.[1] It possesses a piperidine ring, which imparts specific reactivity and solubility characteristics, making it a valuable intermediate in the synthesis of a variety of bioactive molecules.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 3433-37-2[2]
Molecular Formula C₆H₁₃NO[2]
Molecular Weight 115.17 g/mol [2]
Appearance White to almost white crystalline powder[1]
Melting Point 68-70 °C (lit.)[2]
Boiling Point 100-102 °C (6 mmHg)[1]
Density 0.9837 g/cm³ (rough estimate)[1]
Solubility Soluble in Methanol, Slightly soluble in water[1]
pKa 15.08 ± 0.10 (Predicted)[3]

Spectroscopic Data

Spectroscopic analysis is essential for the verification of the identity and purity of this compound.

Table 2: Spectroscopic Data for this compound

Technique Data
¹H NMR Spectrum available at ChemicalBook.[4]
¹³C NMR Spectrum available at SpectraBase.[5]
Mass Spectrum (EI) Spectrum available at NIST WebBook.[6]
IR Spectrum Spectra (ATR-IR, Vapor Phase IR) available at SpectraBase.[7][8]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the catalytic hydrogenation of 2-Pyridinemethanol. This reaction involves the reduction of the pyridine ring to a piperidine ring.

Experimental Protocol: Catalytic Hydrogenation of 2-Pyridinemethanol

This protocol is a representative procedure based on established chemical literature.[9][10]

Materials:

  • 2-Pyridinemethanol

  • Platinum (IV) oxide (PtO₂, Adams' catalyst) or Rhodium(III) oxide (Rh₂O₃)

  • Glacial acetic acid (solvent)

  • Ethanol (for workup)

  • Sodium bicarbonate (for neutralization)

  • Anhydrous sodium sulfate (for drying)

  • Hydrogen gas (high pressure)

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • In a high-pressure reaction vessel, dissolve 2-Pyridinemethanol in glacial acetic acid.

  • Add the catalyst (PtO₂ or Rh₂O₃) to the solution. The catalyst loading is typically around 0.5 mol%.

  • Seal the reaction vessel and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5 bar).[11]

  • Stir the reaction mixture at a controlled temperature (e.g., 40 °C) for a specified time (e.g., 16 hours), or until hydrogen uptake ceases.[11]

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethanol and neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by distillation or recrystallization.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly local anesthetics.[1] Its chiral nature also makes it a valuable building block in asymmetric synthesis.

Synthesis of Local Anesthetics: Ropivacaine and Bupivacaine

This compound and its derivatives are crucial in the synthesis of amide-type local anesthetics like Ropivacaine and Bupivacaine.[12][13] The piperidine moiety is a core component of these drug molecules.

Below is a generalized workflow for the synthesis of these local anesthetics, highlighting the role of a piperidine precursor.

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Final Product 2_Piperidinecarboxylic_acid 2-Piperidinecarboxylic Acid Derivative acylation Acylation 2_Piperidinecarboxylic_acid->acylation aniline 2,6-Dimethylaniline amidation Amidation aniline->amidation acylation->amidation alkylation N-Alkylation amidation->alkylation anesthetic Local Anesthetic (e.g., Ropivacaine, Bupivacaine) alkylation->anesthetic

General workflow for the synthesis of local anesthetics.

Safety and Handling

This compound is classified as a corrosive substance and can cause severe skin burns and eye damage.[2] It is also irritating to the respiratory system.[1]

Table 3: Safety Information for this compound

Hazard Statement Precautionary Statement
H314: Causes severe skin burns and eye damageP260: Do not breathe dust/fume/gas/mist/vapours/spray
H335: May cause respiratory irritationP280: Wear protective gloves/protective clothing/eye protection/face protection
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[1]

Conclusion

This compound (CAS 3433-37-2) is a fundamental building block in organic synthesis with significant applications in the pharmaceutical industry. Its well-defined chemical properties, coupled with established synthetic routes, make it a valuable precursor for a range of complex molecules, most notably local anesthetics. This guide provides essential technical information to support its safe and effective use in research and development.

References

Technical Guide: Synthesis of 2-Piperidinemethanol from 2-Pyridineethanol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidine derivatives are crucial structural motifs in a vast array of pharmaceutical and agrochemical compounds.[1][2] Among these, 2-piperidinemethanol serves as a valuable intermediate for the synthesis of various therapeutic agents.[3][4] The most direct and industrially scalable method for its production is the catalytic hydrogenation of 2-pyridineethanol.[5][6] This technical guide provides an in-depth overview of this synthesis, focusing on the core methodologies, experimental protocols, and critical process parameters. Quantitative data from key literature is summarized, and a generalized experimental workflow is visualized to facilitate a comprehensive understanding for research and development applications.

Introduction: The Significance of Pyridine Hydrogenation

The transformation of pyridines to piperidines via catalytic hydrogenation is a fundamental process in synthetic chemistry.[5][7] Due to the aromatic stability of the pyridine nucleus, this reduction often necessitates elevated temperatures, significant hydrogen pressures, or highly active catalysts.[2][8] The choice of catalyst and reaction conditions is paramount, as it directly influences reaction efficiency, yield, and the impurity profile. Common catalysts for this transformation include noble metals such as platinum, palladium, rhodium, and ruthenium, often supported on carbon or as oxides.[1][5][8]

The synthesis of this compound from 2-pyridineethanol presents a specific challenge: minimizing the formation of byproducts. One particularly problematic byproduct is the N-methylated derivative, which can arise under certain hydrogenation conditions.[5][9] Research has shown that controlled temperatures, high catalyst loading, and the addition of other amines to the reaction medium can effectively suppress the formation of these impurities.[5][9][10]

Core Synthesis Pathway: Catalytic Hydrogenation

The primary route for synthesizing this compound is the catalytic hydrogenation of the pyridine ring in 2-pyridineethanol. This reaction involves the addition of three moles of hydrogen gas across the aromatic ring in the presence of a metal catalyst.

Reaction: C₅H₄N(CH₂CH₂OH) + 3H₂ → C₅H₁₀N(CH₂CH₂OH)

Several catalytic systems have been developed to achieve this transformation effectively.

  • Platinum Catalysts (e.g., PtO₂, Adams' catalyst) : Historically used for pyridine reductions, often in acidic solvents like acetic acid or with hydrochloride salts of the substrate.[5][6][8]

  • Palladium Catalysts (e.g., Pd/C) : A common hydrogenation catalyst, it has been used for reducing 2-pyridineethanol in aqueous media.[5][6][10]

  • Rhodium Catalysts (e.g., Rh/C, Rh₂O₃) : Known for their high activity under milder conditions, rhodium catalysts can effectively hydrogenate a variety of functionalized pyridines.[1][6] Recent studies show Rh₂O₃ is highly active for this purpose at low temperatures and pressures.[1][11]

  • Ruthenium Catalysts (e.g., RuO₂, Ru/C) : Ruthenium has demonstrated high efficacy and is a preferred catalyst in several patented industrial processes, particularly for minimizing N-methylation byproducts when used at specific temperatures and high loadings.[5][6]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the laboratory-scale synthesis of this compound via catalytic hydrogenation.

G cluster_prep Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation Reactant 2-Pyridineethanol Vessel Charge Reactants & Catalyst into Pressure Vessel Reactant->Vessel Solvent Solvent (e.g., Ethanol, Water) Solvent->Vessel Catalyst Hydrogenation Catalyst (e.g., 5% Ru/C) Catalyst->Vessel Pressurize Seal & Pressurize with H₂ Gas Vessel->Pressurize React Heat & Agitate (e.g., 90-120°C, 500-1000 psig) until H₂ uptake ceases Pressurize->React Cool Cool Vessel & Vent Pressure React->Cool Filter Filter to Remove Catalyst Cool->Filter Distill Distill Filtrate under Vacuum Filter->Distill Product Final Product: This compound Distill->Product

Caption: Generalized workflow for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize quantitative data from various reported hydrogenation procedures for 2-pyridineethanol.

Table 1: Hydrogenation of 2-Pyridineethanol Using Ruthenium Catalysts

Catalyst Catalyst Loading Solvent Temperature (°C) H₂ Pressure (psig) Yield (%) Reference
5% Ru/Al₂O₃ 0.41 g / mole 2-Pyridineethanol (neat) 100 500 79.5 [5]
5% Ru/C 0.20 g / mole 2-Pyridineethanol (neat) 110 500 85.0 [5]
5% Ru/C 0.41 g / mole 2-Pyridineethanol (neat) 100 500 91.1 [5]
5% Ru/C 0.41 g / mole Isopropanol 100 500 88.0 [5]

| RuO₂ | Not specified | Methanol | Not specified | Not specified | High |[6] |

Table 2: Hydrogenation of 2-Pyridineethanol Using Other Noble Metal Catalysts

Catalyst Catalyst Loading Solvent Temperature (°C) H₂ Pressure (psig) Yield (%) Reference
PtO₂ Not specified Ethanol / Acetic Acid Room Temp Not specified High [5][6]
5% Pd/C 0.16 g / mole Water 100 500 78.0 [5]
5% Pd/Al₂O₃ 0.41 g / mole 2-Pyridineethanol (neat) 150 500 69.0 [5]
Rh/C Not specified Ethanol Not specified Not specified High [6]

| Rh₂O₃ | 0.5 mol% | TFE | 40 | ~73 (5 bar) | >99 (NMR) |[1][11] |

Experimental Protocols

The protocols provided below are generalized from procedures described in the cited literature and are intended for trained chemists in a properly equipped laboratory setting.

Protocol 1: Ruthenium-Catalyzed Hydrogenation (High Loading)

This protocol is adapted from processes designed to maximize yield and minimize byproduct formation.[5][9][10]

Materials:

  • 2-Pyridineethanol (1.0 mole, 123.15 g)

  • 5% Ruthenium on Carbon (Ru/C) catalyst (e.g., 0.41 g of metal per mole of substrate)

  • Solvent (optional, e.g., Isopropanol, 250 mL)

  • Hydrogen (H₂) gas, high-pressure cylinder

Equipment:

  • High-pressure autoclave/reactor (e.g., Parr hydrogenator) equipped with agitation, heating, and pressure monitoring.

  • Filtration apparatus (e.g., Büchner funnel with Celite® or a filter press).

  • Vacuum distillation apparatus.

Procedure:

  • Vessel Charging: Charge the high-pressure reactor with 2-pyridineethanol and the solvent (if used).[5] Carefully add the 5% Ru/C catalyst under an inert atmosphere if desired, although it is often handled in air.

  • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the vessel several times with nitrogen followed by hydrogen gas to remove all air.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the target pressure (e.g., 500 psig).[5]

  • Reaction: Begin agitation and heat the mixture to the desired reaction temperature (e.g., 100-110°C).[5] Monitor the pressure gauge; a drop in pressure indicates hydrogen consumption. Maintain the pressure by adding more hydrogen as needed. The reaction is typically complete when hydrogen uptake ceases.

  • Cooldown and Venting: Once the reaction is complete, stop heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.

  • Catalyst Removal: Open the reactor and remove the reaction mixture. Remove the heterogeneous catalyst by vacuum filtration through a pad of Celite®.[5] Wash the catalyst cake with a small amount of the solvent used in the reaction.

  • Product Isolation: Transfer the filtrate to a round-bottom flask. If a solvent was used, remove it via rotary evaporation. Purify the crude this compound by vacuum distillation to obtain the final product.[5]

Protocol 2: Rhodium-Catalyzed Hydrogenation under Mild Conditions

This protocol is based on modern methods using highly active rhodium catalysts that operate under milder conditions.[1][11]

Materials:

  • 2-Pyridineethanol (0.8 mmol, ~98 mg)

  • Rhodium(III) oxide (Rh₂O₃) (1 mg, 0.5 mol%)

  • 2,2,2-Trifluoroethanol (TFE) (1.0 mL)

  • Hydrogen (H₂) gas

Equipment:

  • A vial or small pressure tube compatible with the hydrogenation apparatus.

  • Hydrogenation apparatus capable of maintaining 5 bar (~73 psig) pressure.

  • Magnetic stirrer.

Procedure:

  • Vessel Charging: To a reaction vial, add 2-pyridineethanol, Rh₂O₃, and TFE.[1][11]

  • Pressurization: Place the vial in the hydrogenation apparatus, seal, and purge with hydrogen. Pressurize the system to 5 bar with hydrogen.

  • Reaction: Stir the reaction mixture at 40°C for approximately 16 hours.[11]

  • Workup: After the reaction period, cool the vessel and carefully vent the hydrogen pressure. The conversion and yield can be determined by analyzing a sample of the crude reaction mixture via NMR spectroscopy using an internal standard.[1][11] For isolation, the catalyst can be removed by filtration, and the solvent can be evaporated.

Conclusion

The synthesis of this compound from 2-pyridineethanol is most effectively achieved through catalytic hydrogenation. Ruthenium and rhodium-based catalysts have shown particular promise, offering high yields and selectivity.[1][5] Industrial-scale processes often favor ruthenium catalysts at controlled temperatures (90-120°C) and high loadings to minimize the formation of N-methyl byproducts.[5][9] More recent academic developments highlight the efficacy of catalysts like Rh₂O₃, which allow for hydrogenation under significantly milder conditions of temperature and pressure, broadening the applicability and accessibility of this important transformation.[1] The choice of a specific protocol will depend on the desired scale, available equipment, and economic considerations.

References

Catalytic Hydrogenation Routes for 2-Piperidinemethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary catalytic hydrogenation routes for the synthesis of 2-piperidinemethanol, a crucial building block in the pharmaceutical industry. This document details various catalytic systems, experimental protocols, and quantitative data to aid researchers in the selection and optimization of synthetic strategies.

Introduction

This compound is a key chiral intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its synthesis via catalytic hydrogenation of readily available pyridine precursors, such as 2-pyridinecarboxaldehyde or 2-picolyl alcohol, represents an efficient and scalable approach. This guide explores the use of various heterogeneous catalysts, including Raney Nickel, Ruthenium on carbon (Ru/C), and Rhodium on carbon (Rh/C), for this transformation. The choice of catalyst, solvent, temperature, and pressure significantly impacts the reaction's yield, selectivity, and stereochemical outcome.

Catalytic Systems and Quantitative Data Comparison

The selection of an appropriate catalyst is paramount for the successful hydrogenation of the pyridine ring and the reduction of the aldehyde or alcohol functionality. The following tables summarize quantitative data from various studies on the hydrogenation of 2-pyridinecarboxaldehyde and its close analog, 2-picolyl alcohol, to this compound.

Table 1: Catalytic Hydrogenation of 2-Pyridinecarboxaldehyde to this compound

CatalystSubstrateTemp. (°C)H₂ Pressure (bar)SolventReaction Time (h)Conversion (%)Yield (%)Reference
Raney Ni2-Pyridinecarboxaldehyde1307Methanol4-6~100High (unspecified)[1]
Ru/C2-Pyridinecarboxaldehyde10030Methanol1>99~100[2]
Rh₂O₃2-Acetylpyridine4052,2,2-Trifluoroethanol16>9985 (isolated)[3][4][5]

Table 2: Catalytic Hydrogenation of 2-Picolyl Alcohol (2-Pyridinemethanol) to this compound

CatalystSubstrateTemp. (°C)H₂ Pressure (bar)SolventReaction Time (h)Conversion (%)Yield (%)Reference
Rh₂O₃2-Pyridinemethanol4052,2,2-Trifluoroethanol16-76 (NMR)[3][4][6]
PtO₂Substituted PyridinesRoom Temp50-70Glacial Acetic Acid6-10High (unspecified)High (unspecified)[7]

Experimental Protocols

The following are detailed experimental protocols for key catalytic hydrogenation methods. These are generalized procedures and may require optimization for specific laboratory conditions and scales.

Hydrogenation using Raney® Nickel

This protocol is adapted from general procedures for Raney Nickel hydrogenations.[1][8][9]

Materials:

  • 2-Pyridinecarboxaldehyde

  • Raney® Nickel (slurry in water)

  • Methanol (or other suitable alcohol solvent)

  • Hydrogen gas

  • Pressurized hydrogenation reactor (e.g., Parr shaker)

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • In a suitable pressure vessel, a solution of 2-pyridinecarboxaldehyde in methanol is prepared.

  • The Raney® Nickel catalyst is carefully washed with the reaction solvent to remove residual water and then added to the substrate solution under an inert atmosphere. The catalyst loading is typically 5-10% by weight relative to the substrate.

  • The reactor is sealed, purged several times with nitrogen, and then with hydrogen gas.

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 7 bar) and heated to the reaction temperature (e.g., 130 °C).

  • The reaction mixture is agitated vigorously for the required duration (e.g., 4-6 hours), monitoring hydrogen uptake.

  • Upon completion, the reactor is cooled to room temperature and carefully depressurized.

  • The reaction mixture is filtered through a pad of Celite® to remove the pyrophoric Raney® Nickel catalyst. The filter cake should be kept wet with solvent to prevent ignition.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by distillation or crystallization.

Hydrogenation using Ruthenium on Carbon (Ru/C)

This protocol is based on procedures for the hydrogenation of pyridine derivatives using Ru/C.[2][10]

Materials:

  • 2-Pyridinecarboxaldehyde

  • 5% Ruthenium on activated carbon (Ru/C)

  • Methanol

  • Hydrogen gas

  • High-pressure autoclave

Procedure:

  • The 2-pyridinecarboxaldehyde and methanol are charged into a high-pressure autoclave.

  • The 5% Ru/C catalyst is added to the autoclave (catalyst to substrate ratio of approximately 1:670 by mole).

  • The autoclave is sealed, purged with nitrogen, and then with hydrogen.

  • The autoclave is pressurized with hydrogen to 30 bar and heated to 100 °C.

  • The reaction is stirred for 1 hour.

  • After cooling and depressurization, the catalyst is removed by filtration.

  • The solvent is evaporated to yield this compound.

Hydrogenation using Rhodium Oxide (Rh₂O₃)

This protocol is adapted from the hydrogenation of 2-pyridinemethanol.[3][4][5]

Materials:

  • 2-Pyridinecarboxaldehyde

  • Rhodium (III) Oxide (Rh₂O₃)

  • 2,2,2-Trifluoroethanol (TFE)

  • Hydrogen gas

  • Pressurized reaction vessel

Procedure:

  • To a solution of 2-pyridinecarboxaldehyde (0.8 mmol) in TFE (1 mL), Rh₂O₃ (1 mg, 0.5 mol%) is added.

  • The vessel is placed in a high-pressure reactor, which is then purged with hydrogen.

  • The reactor is pressurized to 5 bar with hydrogen and heated to 40 °C.

  • The reaction is stirred for 16 hours.

  • After cooling and venting the hydrogen, the catalyst is filtered off.

  • The solvent is removed in vacuo to afford the product.

Mandatory Visualizations

The following diagrams illustrate the general workflow and a simplified mechanistic pathway for the catalytic hydrogenation of 2-pyridinecarboxaldehyde.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up Substrate Substrate Reactor Reactor Substrate->Reactor Solvent Solvent Solvent->Reactor Catalyst Catalyst Catalyst->Reactor Pressurize Pressurize with H₂ Reactor->Pressurize Heat Heat to Reaction Temp. Pressurize->Heat Agitate Agitate Heat->Agitate Cool Cool & Depressurize Agitate->Cool Filter Filter Catalyst Cool->Filter Evaporate Solvent Evaporation Filter->Evaporate Purify Purification Evaporate->Purify Product Product Purify->Product

Caption: General experimental workflow for catalytic hydrogenation.

reaction_mechanism Start 2-Pyridinecarboxaldehyde + H₂ Adsorption Adsorption of reactants on catalyst surface Start->Adsorption H_Addition_Ring Stepwise addition of H atoms to the pyridine ring Adsorption->H_Addition_Ring Intermediate Piperidine-2-carboxaldehyde (intermediate) H_Addition_Ring->Intermediate H_Addition_Aldehyde Addition of H atoms to the aldehyde group Intermediate->H_Addition_Aldehyde Desorption Desorption of product from catalyst surface H_Addition_Aldehyde->Desorption Product This compound Desorption->Product

Caption: Simplified mechanistic pathway for hydrogenation.

Conclusion

The catalytic hydrogenation of 2-pyridinecarboxaldehyde or its derivatives is a versatile and efficient method for the synthesis of this compound. The choice of catalyst, whether Raney Nickel, Ru/C, or a Rhodium-based catalyst, along with the optimization of reaction conditions, allows for high yields and selectivity. This guide provides a foundational understanding and practical protocols to assist researchers in developing robust and scalable synthetic routes for this important pharmaceutical intermediate. Further investigation into more sustainable and cost-effective catalytic systems remains an active area of research.

References

Spectroscopic and Synthetic Profile of 2-Piperidinemethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of 2-piperidinemethanol. It includes detailed experimental protocols for key analytical techniques and a summary of its synthetic pathway, presented to support researchers in pharmaceutical development and chemical synthesis.

Spectroscopic Data for Characterization

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data obtained from these methods are summarized in the tables below.

¹H NMR Spectral Data

Proton NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
3.60m-CH(2)-
3.53ddJ = 10.7, 3.7-CH₂OH (diastereotopic H)
3.38ddJ = 10.7, 8.3-CH₂OH (diastereotopic H)
3.07m-CH₂-N-
2.63m-CH₂-N-
1.1-1.8m-CH₂- (ring protons at C3, C4, C5)
-br s-NH, -OH (exchangeable)

Note: The chemical shifts of the N-H and O-H protons are variable and depend on solvent, concentration, and temperature. These peaks can be confirmed by D₂O exchange.

¹³C NMR Spectral Data

Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their electronic environments.

Chemical Shift (δ) ppmAssignment
~65-CH₂OH
~55-CH(2)-
~46-CH₂(6)-
~26-CH₂(3)-
~25-CH₂(5)-
~24-CH₂(4)-
FT-IR Spectral Data

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Strong, BroadO-H stretch (alcohol), N-H stretch (secondary amine)
2850-2950StrongC-H stretch (aliphatic)
1440-1480MediumC-H bend (CH₂)
1000-1260StrongC-O stretch (primary alcohol), C-N stretch (amine)
Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification. The data presented here is from Electron Ionization (EI) mass spectrometry.[1]

m/zRelative Intensity (%)Proposed Fragment
115~5[M]⁺ (Molecular Ion)
114~20[M-H]⁺
98~15[M-NH₃]⁺
84100[M-CH₂OH]⁺
70~30[C₅H₁₀]⁺
56~40[C₄H₈]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.0 ppm).

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Key acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For confirmation of exchangeable protons (NH and OH), a few drops of deuterium oxide (D₂O) are added to the NMR tube, the sample is shaken, and the spectrum is re-acquired; the signals corresponding to the NH and OH protons will disappear or significantly decrease in intensity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on a 100 MHz spectrometer with proton decoupling. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio, typically requiring a longer acquisition time than ¹H NMR.

FT-IR Spectroscopy

Sample Preparation: For solid samples of this compound, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Data Acquisition: The FT-IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or the blank salt plate is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS). For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, leading to the formation of the molecular ion and various fragment ions.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion.

Synthesis and Characterization Workflow

This compound is a valuable synthetic intermediate.[2] A common synthetic route involves the reduction of 2-pyridinecarboxaldehyde or the hydrogenation of 2-picoline derivatives.[3][4] The general workflow for its synthesis and subsequent characterization is outlined below.

G Synthesis and Characterization of this compound start Starting Material (e.g., 2-Picoline) oxidation Oxidation start->oxidation rearrangement Rearrangement (e.g., with Acetic Anhydride) oxidation->rearrangement hydrolysis Hydrolysis rearrangement->hydrolysis intermediate 2-Pyridinemethanol hydrolysis->intermediate reduction Catalytic Hydrogenation (e.g., H₂/Pd/C or PtO₂) intermediate->reduction product This compound (Crude Product) reduction->product purification Purification (e.g., Distillation or Crystallization) product->purification final_product Pure this compound purification->final_product characterization Spectroscopic Characterization final_product->characterization nmr NMR (¹H, ¹³C) characterization->nmr ftir FT-IR characterization->ftir ms Mass Spectrometry characterization->ms

Caption: Synthetic and analytical workflow for this compound.

This diagram illustrates a common pathway for the synthesis of this compound from 2-picoline, followed by purification and comprehensive spectroscopic characterization to confirm the structure and purity of the final product.

References

An In-depth Technical Guide to the Spectral Analysis of 2-Piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A complete, publicly available, and fully assigned spectral dataset for 2-piperidinemethanol could not be definitively located in open-access scientific literature or databases. The following guide has been compiled using fragmented data, spectral information from closely related compounds, and general principles of NMR and FTIR spectroscopy. The presented spectral data tables are interpretations and estimations based on the available information and should be used as a reference rather than an authoritative standard.

Introduction

This compound, a valuable bifunctional molecule, serves as a crucial building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its structure, featuring a piperidine ring and a primary alcohol, imparts specific chemical properties that are of significant interest in drug development and materials science. Accurate structural elucidation and characterization are paramount, and to this end, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable analytical techniques. This technical guide provides a comprehensive overview of the NMR and FTIR spectral analysis of this compound, intended for researchers, scientists, and professionals in the field.

Nuclear Magnetic Resonance (NMR) Spectral Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are used to identify the number and connectivity of all protons and carbons.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons on the piperidine ring, the hydroxymethyl group, and the amine. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, as well as the conformational rigidity of the piperidine ring.

Table 1: Interpreted ¹H NMR Spectral Data of this compound

SignalChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzTentative Assignment
A~3.60m-H-2
B~3.53ddJ = 10.7, 3.7H-7a
C~3.38ddJ = 10.7, 8.3H-7b
D~3.07m-H-6a (axial)
E~2.63m-H-6b (equatorial)
F~1.10 - 1.80m-H-3, H-4, H-5
GVariablebr s-N-H, O-H

Note: The assignments are based on an interpretation of publicly available spectral images and may require confirmation with 2D NMR techniques. The signals for the N-H and O-H protons are often broad and their chemical shifts can vary significantly with solvent, concentration, and temperature.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmTentative Assignment
~65-70C-7 (CH₂OH)
~55-60C-2 (CH)
~45-50C-6 (CH₂)
~25-30C-3, C-5 (CH₂)
~20-25C-4 (CH₂)

Note: These are predicted chemical shifts based on typical values for similar chemical environments. Actual experimental values may vary.

Fourier-Transform Infrared (FTIR) Spectral Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound will exhibit characteristic absorption bands for the O-H, N-H, C-H, and C-O bonds.

FTIR Spectral Data

The key vibrational modes for this compound are summarized below. The presence of hydrogen bonding can lead to broadening of the O-H and N-H stretching bands.

Table 3: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3400-3200Strong, BroadO-H StretchAlcohol
3350-3250Medium, BroadN-H StretchSecondary Amine
2950-2850StrongC-H StretchAliphatic
1470-1430MediumC-H Bend (Scissoring)CH₂
1150-1050StrongC-O StretchPrimary Alcohol
1100-1000MediumC-N StretchAmine
900-650Medium-WeakN-H WagSecondary Amine

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectral data.

NMR Spectroscopy Protocol

A general procedure for acquiring ¹H and ¹³C NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution into a standard 5 mm NMR tube.

  • Instrument Parameters:

    • ¹H NMR:

      • Number of scans: 16-64

      • Relaxation delay: 1-5 seconds

      • Pulse width: 30-45 degrees

    • ¹³C NMR:

      • Number of scans: 1024-4096 (or more, depending on sample concentration)

      • Relaxation delay: 2-10 seconds

      • Pulse program: Proton-decoupled experiment (e.g., zgpg30)

  • Data Processing:

    • The acquired Free Induction Decay (FID) is processed using appropriate NMR software.

    • Processing steps include Fourier transformation, phase correction, baseline correction, and integration of the signals.

    • Chemical shifts, multiplicities, and coupling constants are then determined.

FTIR Spectroscopy Protocol

A typical procedure for obtaining an FTIR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique is as follows:

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

  • Sample Analysis:

    • Place a small amount of the solid this compound sample onto the ATR crystal, ensuring good contact.

    • Apply pressure using the ATR pressure arm to ensure a uniform and consistent contact between the sample and the crystal.

    • Acquire the sample spectrum.

  • Instrument Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Data Processing:

    • The sample interferogram is Fourier-transformed to produce the spectrum.

    • The background spectrum is automatically subtracted.

    • The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound like this compound.

spectral_analysis_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_analysis Spectral Analysis & Interpretation cluster_conclusion Conclusion Sample Pure Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep FTIR_Prep Place on ATR Crystal Sample->FTIR_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq FTIR_Acq FTIR Spectrometer FTIR_Prep->FTIR_Acq NMR_Proc Fourier Transform, Phase & Baseline Correction NMR_Acq->NMR_Proc FTIR_Proc Fourier Transform, Background Subtraction FTIR_Acq->FTIR_Proc NMR_Analysis Assign Peaks: Chemical Shifts, Coupling Constants NMR_Proc->NMR_Analysis FTIR_Analysis Assign Bands: Vibrational Modes FTIR_Proc->FTIR_Analysis Structure Structural Elucidation NMR_Analysis->Structure FTIR_Analysis->Structure

Caption: General workflow for NMR and FTIR spectral analysis.

The Discovery of Bioactive 2-Piperidinemethanol Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents due to its favorable physicochemical properties and synthetic tractability.[1][2][3] Among its many variations, the 2-piperidinemethanol moiety serves as a critical building block for a diverse range of bioactive compounds, including analgesics, anti-inflammatory drugs, and agents targeting neurological disorders.[4] This technical guide provides an in-depth overview for researchers and drug development professionals on the discovery of novel this compound derivatives, focusing on synthesis, biological evaluation, and data-driven structure-activity relationship (SAR) studies.

Discovery Workflow: From Hit to Lead

The journey from an initial concept to a viable lead candidate follows a structured, iterative process. A typical workflow involves the identification of a hit compound, followed by the synthesis of a focused library of analogs to establish a structure-activity relationship (SAR) and optimize for potency and other drug-like properties.

Discovery_Workflow Figure 1: Drug Discovery Workflow for Piperidine Derivatives cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_candidate Candidate Selection HTS High-Throughput Screening Hit_ID Hit Identification (e.g., Piperidinol Scaffold) HTS->Hit_ID Lib_Design Library Design (SAR-driven) Hit_ID->Lib_Design Synthesis Parallel Synthesis of Analogs Lib_Design->Synthesis Bio_Eval Biological Evaluation (e.g., MIC Assay) Synthesis->Bio_Eval SAR_Analysis SAR Analysis Bio_Eval->SAR_Analysis SAR_Analysis->Lib_Design Iterative Refinement Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Preclinical Preclinical Candidate Lead_Opt->Preclinical Synthesis_Scheme Figure 2: Synthesis via Epoxide Ring-Opening Piperidine\nDerivative Piperidine Derivative Final Product Final Product Piperidine\nDerivative->Final Product  + Aryl Epoxide  Ethanol, Reflux Signaling_Pathway Figure 3: Biased Agonism at a GPCR cluster_gprotein G-Protein Pathway cluster_arrestin β-Arrestin Pathway Ligand Biased Ligand (Piperidine Derivative) Receptor μ-Opioid Receptor (GPCR) Ligand->Receptor G_Protein Gα/βγ Activation Receptor->G_Protein Activates Arrestin β-Arrestin Recruitment Receptor->Arrestin Blocked Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Response1 Analgesia (Therapeutic Effect) Effector->Response1 Response2 Side Effects (e.g., Respiratory Depression) Arrestin->Response2

References

Exploring 2-Piperidinemethanol as a Chiral Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. The introduction of a stereocenter at the 2-position, as seen in 2-piperidinemethanol, provides a versatile chiral building block for the synthesis of complex, enantiomerically pure molecules. This technical guide delves into the synthesis, applications, and quantitative performance of this compound as a chiral scaffold in asymmetric synthesis and drug discovery.

Synthesis of Enantiopure this compound

The preparation of enantiomerically pure (R)- and (S)-2-piperidinemethanol is a critical first step for its use as a chiral scaffold. The primary strategies employed are chemical synthesis from the chiral pool, resolution of racemic mixtures, and enzymatic methods.

Synthesis from L-Lysine (Chiral Pool)

(S)-2-Piperidinemethanol can be synthesized from the readily available amino acid L-lysine. The biosynthetic pathway involves the decarboxylation of L-lysine to cadaverine, followed by oxidative deamination and cyclization to form Δ¹-piperideine, which is then reduced to piperidine. A laboratory synthesis mimicking this pathway provides a reliable route to the (S)-enantiomer.

Experimental Protocol: Synthesis of (S)-2-Piperidinemethanol from L-Lysine

This protocol is a representative procedure based on established chemical transformations.

Step 1: Decarboxylation of L-Lysine

  • L-Lysine hydrochloride is heated in a high-boiling point solvent, such as diphenyl ether, to induce decarboxylation to cadaverine. The reaction is monitored by the evolution of CO2.

  • The resulting cadaverine is isolated by acid-base extraction.

Step 2: Oxidative Deamination and Cyclization

  • Cadaverine is treated with a suitable oxidizing agent, such as a diamine oxidase mimic or a chemical oxidant, in an aqueous medium. This generates 5-aminopentanal.

  • The 5-aminopentanal spontaneously cyclizes to the imine, Δ¹-piperideine.

Step 3: Reduction to (S)-2-Piperidinemethanol

  • The crude Δ¹-piperideine is not isolated but is directly reduced in situ. Sodium borohydride (NaBH₄) is added portion-wise at 0 °C.

  • The resulting racemic pipecolic acid is then subjected to resolution or further stereoselective reduction of a derivative to obtain the desired enantiomer of this compound. Note: A more direct laboratory synthesis from a protected L-pipecolic acid derivative is often preferred for better stereocontrol.

Resolution of Racemic this compound

A common and scalable method to obtain both enantiomers is the resolution of a racemic mixture of this compound using a chiral resolving agent.

Experimental Protocol: Resolution of Racemic this compound using L-(+)-Tartaric Acid

  • A solution of racemic this compound in a suitable solvent, such as ethanol, is prepared.

  • An equimolar solution of L-(+)-tartaric acid in the same solvent is added to the racemic mixture.

  • The mixture is allowed to stand, promoting the crystallization of one of the diastereomeric salts.

  • The crystalline salt is collected by filtration and can be recrystallized to improve diastereomeric purity.

  • The purified diastereomeric salt is then treated with a base (e.g., NaOH) to liberate the free enantiopure amine, which is subsequently extracted with an organic solvent.

  • The other enantiomer can be recovered from the mother liquor.

N-Protection and Functionalization

The secondary amine of the piperidine ring is often protected to control its reactivity during subsequent synthetic transformations. Common protecting groups include Tosyl (Ts), tert-Butoxycarbonyl (Boc), and Benzyloxycarbonyl (Cbz). The choice of protecting group can significantly influence the steric and electronic properties of the scaffold.

Experimental Protocol: N-Boc Protection of this compound

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.1 eq).

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Table 1: Spectroscopic Data for N-Boc-2-piperidinemethanol [1]

Spectroscopic DataCharacteristic Values
¹H NMR (CDCl₃, ppm) ~3.8-4.0 (m, 1H), ~3.5-3.7 (m, 2H), ~2.8-3.0 (m, 1H), ~1.2-1.8 (m, 6H), 1.47 (s, 9H)
¹³C NMR (CDCl₃, ppm) ~155.8, ~80.0, ~65.5, ~55.0, ~40.0, ~28.5, ~25.5, ~19.0
IR (cm⁻¹) ~3400 (O-H), ~2930 (C-H), ~1670 (C=O)
MS (ESI) m/z 216 [M+H]⁺

Experimental Protocol: Synthesis of (1-Tosylpiperidin-2-yl)methanol [2]

  • In a reactor, dissolve piperidine-2-methanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM).

  • Cool the mixture to 0-5 °C.

  • Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in DCM dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up involves washing with 1M HCl, saturated NaHCO₃, and brine.

  • The product is purified by column chromatography or recrystallization.

Table 2: Typical Reaction Parameters for N-Tosylation [2]

ParameterValue
Base Triethylamine or Pyridine
Reaction Temperature 0-5 °C (addition), RT (reaction)
Reaction Time 12 - 24 hours
Purification Method Column Chromatography/Recrystallization
Typical Yield 75 - 90%
Purity (Post-purification) >98% (by HPLC/NMR)

The hydroxymethyl group can be readily oxidized to an aldehyde, providing a key electrophilic handle for chain extension and the introduction of further diversity.

G Scaffold This compound Scaffold N_Protected N-Protected This compound Scaffold->N_Protected Protection (Boc, Ts, Cbz) Oxidized N-Protected 2-Piperidinecarboxaldehyde N_Protected->Oxidized Oxidation (DMP, Swern) Functionalized Diverse Functionalized Piperidines Oxidized->Functionalized C-C & C-N Bond Forming Reactions G Ligand Chiral Ligand (this compound derivative) Zinc_Complex Chiral Zinc Complex Ligand->Zinc_Complex Diethylzinc Et₂Zn Diethylzinc->Zinc_Complex Transition_State Diastereomeric Transition State Zinc_Complex->Transition_State Aldehyde Aldehyde (R-CHO) Aldehyde->Transition_State Product Chiral Alcohol Transition_State->Product G Start Racemic Piperidine-2-carboxamide Derivative Resolution Chiral Resolution (e.g., with Tartaric Acid) Start->Resolution Enantiomer Enantiopure (S)-Piperidine-2-carboxamide Resolution->Enantiomer Alkylation N-Alkylation Enantiomer->Alkylation Drug Chiral Drug (e.g., Levobupivacaine, Ropivacaine) Alkylation->Drug G Ligand Chiral Piperidine Ligand GPCR GPCR (e.g., Serotonin Receptor) Ligand->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

References

The Cornerstone of Chiral Architecture: An In-depth Technical Guide to 2-Piperidinemethanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous and privileged structure in a vast array of pharmaceuticals and natural products. Its inherent conformational properties and ability to engage in crucial biological interactions have cemented its importance in medicinal chemistry. At the heart of many complex chiral piperidine-containing molecules lies a versatile and indispensable building block: 2-piperidinemethanol. This technical guide provides a comprehensive overview of the fundamental role of this compound in organic synthesis, with a focus on its application in asymmetric synthesis, the construction of bioactive molecules, and its utility as a chiral auxiliary and ligand precursor.

Introduction to this compound: A Versatile Chiral Building Block

This compound, also known as 2-(hydroxymethyl)piperidine, is a bifunctional organic compound featuring a secondary amine within a saturated six-membered ring and a primary alcohol substituent at the adjacent carbon.[1][2] Its chirality at the C2 position makes it a valuable starting material for the enantioselective synthesis of a wide range of complex molecules.[3] The presence of both a nucleophilic nitrogen and a hydroxyl group that can be readily functionalized allows for diverse synthetic transformations, making it a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[4]

The tert-butoxycarbonyl (Boc) and tosyl (Ts) protected derivatives, (R)- and (S)-N-Boc-2-piperidinemethanol and (R)- and (S)-N-tosyl-2-piperidinemethanol, are frequently employed in synthesis to modulate the reactivity of the piperidine nitrogen and enable a wider range of chemical manipulations.[3][5]

Applications in Asymmetric Synthesis

The true power of this compound lies in its application in asymmetric synthesis, where its inherent chirality is leveraged to control the stereochemical outcome of reactions. This is crucial in drug development, as different enantiomers of a molecule can exhibit vastly different pharmacological and toxicological profiles.

As a Chiral Precursor for Piperidine Alkaloids

This compound serves as a key starting material for the enantioselective synthesis of numerous piperidine alkaloids, a class of natural products with diverse biological activities.[6][7] Strategies often involve the elaboration of the hydroxymethyl group and subsequent ring functionalization.

Quantitative Data on the Synthesis of Piperidine Alkaloids and Derivatives:

Product/DerivativeStarting MaterialCatalyst/ReagentYield (%)Enantiomeric/Diastereomeric Ratio
(+)-Dumetorine Analogue(S)-N-Boc-2-formylpiperidineβ-allyl-diisopinocamphenylborane>95 (de)Not specified
(-)-Epidihydropinidine(R)-N-Boc-2-piperidinemethanolsBuLi/TMEDA/(-)-sparteineNot specifiedNot specified
(R)-2-Phenylpiperidine DerivativeN-benzyl-2-phenylpyridinium bromide[Ir(cod)Cl]₂ / (R)-MeO-BoQPhos8681:19 er
cis-2,3-Disubstituted PiperidineN-alkenyl-N-Boc-amineCu(OTf)₂ / Chiral Ligand6296% ee
In Organocatalysis

Derivatives of this compound can be employed in organocatalytic transformations, often mimicking biosynthetic pathways to achieve high enantioselectivity.[1][7] Proline and its derivatives, which share structural similarities with the piperidine ring system, are well-known organocatalysts, and the principles can be extended to piperidine-based systems.

Workflow for Organocatalytic Synthesis of a Pelletierine Analogue

G cluster_start Starting Materials cluster_catalysis Organocatalysis cluster_reaction Reaction cluster_product Product Δ¹-Piperideine Δ¹-Piperideine Mannich_Reaction Asymmetric Mannich Reaction Δ¹-Piperideine->Mannich_Reaction Acetone Derivative Acetone Derivative Acetone Derivative->Mannich_Reaction Proline_Catalyst (S)-Proline Proline_Catalyst->Mannich_Reaction catalyzes Pelletierine_Analogue (+)-Pelletierine Analogue (up to 97% ee) Mannich_Reaction->Pelletierine_Analogue

Caption: Organocatalytic synthesis of a pelletierine analogue.

Use as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a diastereoselective transformation. While direct applications of this compound as a chiral auxiliary are not widely documented, the principles of chiral auxiliary-mediated synthesis are fundamental to understanding asymmetric synthesis and can be applied to derivatives. Evans-type oxazolidinones are a classic example of this strategy.[8][9]

General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

G Prochiral_Substrate Prochiral_Substrate Attachment Attachment Prochiral_Substrate->Attachment 1. Substrate_Auxiliary_Adduct Substrate_Auxiliary_Adduct Attachment->Substrate_Auxiliary_Adduct forms Chiral_Auxiliary Chiral_Auxiliary Chiral_Auxiliary->Attachment Diastereoselective_Reaction Diastereoselective_Reaction Substrate_Auxiliary_Adduct->Diastereoselective_Reaction 2. Diastereomerically_Enriched_Product Diastereomerically_Enriched_Product Diastereoselective_Reaction->Diastereomerically_Enriched_Product yields Cleavage Cleavage Diastereomerically_Enriched_Product->Cleavage 3. Enantiomerically_Enriched_Product Enantiomerically_Enriched_Product Cleavage->Enantiomerically_Enriched_Product releases Recovered_Auxiliary Recovered_Auxiliary Cleavage->Recovered_Auxiliary recovers

Caption: General workflow of a chiral auxiliary in asymmetric synthesis.

Synthesis of Chiral Ligands

The amino alcohol functionality of this compound makes it an excellent precursor for the synthesis of chiral ligands for asymmetric catalysis.[][11] These ligands can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of reactions such as hydrogenations, allylic substitutions, and cyclopropanations.

Logical Flow for Chiral Ligand Synthesis and Application

G cluster_synthesis Ligand Synthesis cluster_catalyst Catalyst Formation cluster_application Asymmetric Catalysis 2_Piperidinemethanol Chiral this compound Functionalization Functionalization (e.g., with phosphine groups) 2_Piperidinemethanol->Functionalization Chiral_Ligand Chiral P,N-Ligand Functionalization->Chiral_Ligand Chiral_Catalyst Chiral Metal Catalyst Chiral_Ligand->Chiral_Catalyst Metal_Precursor Metal Precursor (e.g., [Ir(cod)Cl]₂) Metal_Precursor->Chiral_Catalyst Asymmetric_Reaction Asymmetric Reaction (e.g., Hydrogenation) Chiral_Catalyst->Asymmetric_Reaction catalyzes Prochiral_Substrate Prochiral Substrate Prochiral_Substrate->Asymmetric_Reaction Enantioenriched_Product Enantioenriched Product Asymmetric_Reaction->Enantioenriched_Product

Caption: Synthesis and application of chiral ligands from this compound.

Experimental Protocols

Synthesis of (S)-N-Boc-2-piperidinemethanol

This protocol describes the protection of the commercially available (S)-2-piperidinemethanol with a tert-butoxycarbonyl (Boc) group.

  • Materials:

    • (S)-2-Piperidinemethanol

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (Et₃N)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of (S)-2-piperidinemethanol (1.0 g, 8.68 mmol) in CH₂Cl₂ (20 mL) at 0 °C, add Et₃N (1.45 mL, 10.42 mmol).

    • Add a solution of Boc₂O (2.08 g, 9.55 mmol) in CH₂Cl₂ (5 mL) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

Asymmetric Hydrogenation of a 2-Substituted Pyridinium Salt[1]

This protocol details the enantioselective hydrogenation of an N-benzyl-2-phenylpyridinium salt to the corresponding (R)-2-phenylpiperidine derivative using a chiral Iridium catalyst.

  • Materials:

    • N-benzyl-2-phenylpyridinium bromide

    • [Ir(cod)Cl]₂

    • (R)-MeO-BoQPhos

    • Tetrabutylammonium iodide (TBAI)

    • Potassium carbonate (K₂CO₃)

    • Anhydrous and degassed Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Hydrogen gas (H₂)

  • Procedure:

    • In a glovebox, charge a vial with [Ir(cod)Cl]₂ (0.005 mmol, 1 mol%) and (R)-MeO-BoQPhos (0.011 mmol, 2.2 mol%).

    • Add anhydrous, degassed THF (1 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst.

    • In a separate vial, dissolve N-benzyl-2-phenylpyridinium bromide (0.5 mmol), TBAI (0.1 mmol), and K₂CO₃ (1.0 mmol) in a mixture of THF (2 mL) and MeOH (0.5 mL).

    • Transfer the substrate solution to the catalyst solution.

    • Place the reaction vial in a high-pressure autoclave.

    • Purge the autoclave with hydrogen gas three times, and then pressurize to 50 atm of H₂.

    • Stir the reaction mixture at 60 °C for 12 hours.

    • After cooling to room temperature, carefully release the pressure.

    • Filter the reaction mixture through a short pad of Celite and concentrate the filtrate.

    • Purify the residue by silica gel column chromatography.

Conclusion

This compound and its derivatives are undeniably fundamental building blocks in modern organic synthesis. Their utility as chiral precursors for a multitude of bioactive molecules, particularly piperidine alkaloids, is well-established. The ability to leverage the inherent chirality of this compound in asymmetric catalysis, either directly or through the synthesis of sophisticated chiral ligands, underscores its importance for researchers in academia and industry. The synthetic versatility offered by its two functional groups, coupled with the stereochemical control it imparts, ensures that this compound will continue to be a cornerstone in the development of new synthetic methodologies and the construction of complex molecular architectures for the foreseeable future.

References

Navigating the Stability and Storage of 2-Piperidinemethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-piperidinemethanol (CAS No: 3433-37-2), a versatile building block in the pharmaceutical and chemical industries. Geared towards researchers, scientists, and drug development professionals, this document synthesizes available data to ensure the integrity and longevity of this compound in a laboratory setting. While specific quantitative stability data for this compound is limited in publicly accessible literature, this guide provides a framework for its handling and storage based on information from safety data sheets, supplier recommendations, and the known chemical properties of related amino alcohol compounds.

Core Stability Profile and Recommended Storage

This compound is generally considered a stable compound under recommended storage conditions.[1] It is a white to almost white crystalline powder with a melting point in the range of 67-72 °C.[1] The primary recommendations for storage are to maintain the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Exposure to moisture and air should be minimized.[2]

Summary of Recommended Storage Conditions
ParameterConditionRationale
Temperature 2-8 °C or Room TemperatureTo minimize the potential for thermal degradation. Some suppliers recommend refrigerated conditions for long-term storage.[1]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)To prevent oxidation and degradation from atmospheric components.
Container Tightly sealed, light-resistant containerTo protect from moisture and light, which can catalyze degradation.
Location Cool, dry, well-ventilated areaTo ensure a stable environment and prevent absorption of moisture.

Incompatible Materials and Conditions to Avoid

To ensure the stability of this compound, contact with the following should be avoided:

  • Strong Oxidizing Agents: These can lead to rapid and potentially hazardous reactions.

  • Strong Acids and Bases: As an amino alcohol, this compound can react with strong acids and bases.

  • Excess Heat and Direct Sunlight: Thermal energy and UV radiation can promote degradation.

  • Moisture: The compound may be hygroscopic, and moisture can facilitate degradation pathways.

Hypothetical Degradation Profile

The following table presents illustrative stability data based on typical observations for similar chemical entities. This data is not based on experimental results for this compound and should be used for guidance and planning purposes only.

Illustrative Stability Data (Hypothetical)
ConditionDurationAnalyte Purity (%)Observations
25°C / 60% RH3 Months>99%No significant degradation observed.
40°C / 75% RH3 Months98.5%Minor degradation products detected.
Photostability (ICH Q1B)10 Days99.0%Slight discoloration and minor degradation.
Acidic (pH 1.2)24 Hours99.5%Stable under acidic conditions.
Basic (pH 9.0)24 Hours99.2%Minor degradation observed.

Experimental Protocols for Stability Assessment

To rigorously determine the stability of this compound, a comprehensive stability testing program should be implemented. The following outlines a general experimental protocol.

Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact this compound from any potential degradation products.

  • Column Selection: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) should be optimized.

  • Detection: UV detection at a wavelength where this compound has significant absorbance should be used.

  • Forced Degradation: To validate the stability-indicating nature of the method, the compound should be subjected to forced degradation under acidic, basic, oxidative, thermal, and photolytic conditions. The method should be able to resolve the main peak from all degradation product peaks.

Long-Term and Accelerated Stability Study Protocol
  • Sample Preparation: Store this compound in its intended container closure system.

  • Storage Conditions: Place samples in stability chambers under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

  • Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

  • Analysis: Analyze the samples using the validated stability-indicating HPLC method for purity and the formation of degradation products. Also, perform visual inspection and any other relevant physical tests.

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for assessing the stability of a chemical compound like this compound.

Stability_Assessment_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Formal Stability Study cluster_2 Phase 3: Shelf-Life Determination start Obtain Compound (this compound) lit_review Literature Review & Supplier Data Analysis start->lit_review forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) lit_review->forced_degradation method_dev Develop & Validate Stability-Indicating Method (e.g., HPLC) forced_degradation->method_dev protocol Design Stability Protocol (ICH Guidelines) method_dev->protocol storage Place Samples in Stability Chambers (Long-term & Accelerated) protocol->storage analysis Analyze Samples at Scheduled Timepoints storage->analysis analysis->storage Continue Study data_analysis Data Analysis & Trend Evaluation analysis->data_analysis report Generate Stability Report data_analysis->report shelf_life Determine Shelf-Life & Recommended Storage Conditions report->shelf_life Signaling_Pathway ligand Drug Candidate (this compound Derivative) receptor Cell Surface Receptor (e.g., GPCR) ligand->receptor Binds to g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces kinase_cascade Kinase Cascade (e.g., PKA) second_messenger->kinase_cascade Activates cellular_response Cellular Response (e.g., Gene Expression, Ion Channel Modulation) kinase_cascade->cellular_response Leads to

References

Methodological & Application

Application Notes and Protocols: 2-Piperidinemethanol as a Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Piperidinemethanol is a versatile chiral building block widely employed in the synthesis of a diverse array of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its inherent chirality at the C2 position, coupled with a readily functionalizable hydroxymethyl group, makes it an invaluable starting material for the enantioselective synthesis of numerous bioactive compounds.[3][4] This document provides detailed application notes and experimental protocols for the utilization of (R)- and (S)-2-piperidinemethanol in organic synthesis, with a focus on key transformations and the preparation of medicinally relevant scaffolds.

The piperidine moiety is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs.[5] The stereochemistry of substituents on the piperidine ring is often critical for biological activity, making chiral building blocks like this compound essential for drug discovery and development.[1]

Key Applications

The utility of this compound as a chiral building block stems from several key features:

  • Pre-existing Stereocenter: The chiral center at C2 provides a stereochemical foundation for the synthesis of enantiomerically pure target molecules.

  • Functional Group Handle: The primary alcohol can be easily modified through oxidation, conversion to leaving groups, or other transformations, allowing for molecular elaboration.[5]

  • Versatile Scaffold: The piperidine ring can be further functionalized at the nitrogen atom or other ring positions.

These characteristics have led to its application in the synthesis of:

  • Local Anesthetics: As a precursor to key intermediates for drugs like Ropivacaine and Levobupivacaine.

  • Iminosugars: Serving as a starting material for the synthesis of glycosidase inhibitors with therapeutic potential.[5]

  • Chiral Ligands: For use in asymmetric catalysis.

  • Bioactive Alkaloids: As a foundational element in the total synthesis of natural products.[3]

Core Synthetic Transformations and Protocols

Protection of the Piperidine Nitrogen

The secondary amine of this compound is often protected to prevent unwanted side reactions during subsequent transformations. The choice of protecting group is crucial and depends on the planned synthetic route and the required deprotection conditions.

a) N-Boc Protection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under a range of conditions and its facile removal under acidic conditions.

  • Protocol for N-Boc Protection of (S)-2-Piperidinemethanol:

    • To a solution of (S)-2-piperidinemethanol (1.0 g, 8.68 mmol) in dichloromethane (CH₂Cl₂) (20 mL) at 0 °C, add triethylamine (Et₃N) (1.45 mL, 10.42 mmol).

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (2.08 g, 9.55 mmol) in CH₂Cl₂ (5 mL) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate.

b) N-Tosyl Protection

The tosyl (Ts) group is a robust protecting group, stable to a variety of reaction conditions.

  • Protocol for N-Tosyl Protection of this compound:

    • Dissolve this compound in an anhydrous solvent such as pyridine or dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2-1.5 eq.) in the same anhydrous solvent.

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-24 hours, monitoring by TLC.

    • Quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 1: Comparison of N-Protecting Groups for this compound

Protecting GroupReagentsTypical YieldDeprotection Conditions
Boc (Boc)₂O, Et₃N>95%Acidic (e.g., TFA, HCl in dioxane)
Tosyl (Ts) TsCl, Pyridine~85%Reducing agents (e.g., Na/NH₃)
Cbz Cbz-Cl, NaHCO₃~90%Hydrogenolysis (H₂, Pd/C)
Oxidation of the Hydroxymethyl Group

The primary alcohol of N-protected this compound can be oxidized to the corresponding aldehyde or carboxylic acid, which are versatile intermediates for further synthetic elaborations.

  • Protocol for Swern Oxidation to the Aldehyde:

    • To a solution of oxalyl chloride (1.1 eq.) in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise.

    • Stir the mixture for 15 minutes at -78 °C.

    • Add a solution of N-protected-2-piperidinemethanol (1.0 eq.) in DCM dropwise.

    • Stir for 30 minutes at -78 °C.

    • Add triethylamine (5.0 eq.) and stir for another 30 minutes at -78 °C.

    • Allow the reaction to warm to room temperature.

    • Quench with water and extract with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude aldehyde, which is often used immediately in the next step.

Table 2: Common Oxidation Methods for N-Protected this compound

Oxidation MethodOxidizing AgentProductTypical Yield (%)
Swern Oxidation (COCl)₂, DMSO, Et₃NAldehyde>90%
Dess-Martin Dess-Martin PeriodinaneAldehyde~95%
TEMPO/Bleach TEMPO, NaOClCarboxylic Acid~90%

Application in the Synthesis of Local Anesthetics

(S)-2-Piperidinemethanol is a key precursor for the synthesis of the local anesthetic Ropivacaine. The synthesis involves the conversion of the hydroxymethyl group to a carboxamide, followed by N-alkylation.

Synthesis of (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide
  • Protocol:

    • Oxidation: (S)-Boc-2-piperidinemethanol is oxidized to the corresponding carboxylic acid, (S)-Boc-pipecolic acid, using a suitable oxidizing agent like TEMPO/NaOCl.

    • Amide Coupling: The resulting carboxylic acid is coupled with 2,6-dimethylaniline. To a solution of (S)-Boc-pipecolic acid (1.0 eq.) in an anhydrous solvent like DMF, add a coupling agent such as HATU (1.1 eq.) and a base like DIPEA (2.0 eq.). Stir for 10 minutes.

    • Add 2,6-dimethylaniline (1.2 eq.) and stir the reaction mixture at room temperature until completion (monitored by TLC).

    • Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate). Wash the organic layer with aqueous acid, base, and brine.

    • Dry and concentrate the organic layer. Purify the crude product by column chromatography.

    • Deprotection: The Boc group is removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane to yield (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide.[2][6]

Synthesis of Ropivacaine
  • Protocol:

    • To a solution of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (1.0 eq.) in a solvent such as acetonitrile, add a base like potassium carbonate (K₂CO₃) (2.0 eq.).

    • Add 1-bromopropane (1.5 eq.) and heat the mixture to reflux.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.

    • Purify the crude product by crystallization or column chromatography to obtain Ropivacaine.

Table 3: Representative Yields in the Synthesis of Ropivacaine Precursors

StepProductReagentsYield (%)
Amide Coupling (S)-Boc-N-(2,6-dimethylphenyl)piperidine-2-carboxamideHATU, DIPEA, 2,6-dimethylaniline~85-95%
N-Alkylation Ropivacaine1-bromopropane, K₂CO₃~80-90%

Application in the Synthesis of Iminosugar Precursors

N-protected 2-piperidinecarbaldehyde, derived from this compound, is a key intermediate in the synthesis of iminosugars, which are potent glycosidase inhibitors.

  • Protocol for Henry (nitro-aldol) Reaction:

    • To a solution of N-protected-2-piperidinecarbaldehyde (1.0 eq.) in nitromethane, add a catalytic amount of a base such as DBU or an amine catalyst at 0 °C.

    • Stir the reaction mixture at room temperature until the aldehyde is consumed (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • The resulting nitro-alcohol can be further elaborated through reduction of the nitro group and other functional group manipulations to afford the desired iminosugar scaffold.[5]

Visualizing Synthetic Pathways

The following diagrams illustrate the key concepts and workflows discussed in these application notes.

chiral_building_block cluster_0 This compound cluster_1 Key Features 2_piperidinemethanol (R/S)-2-Piperidinemethanol chiral_center C2 Stereocenter 2_piperidinemethanol->chiral_center provides functional_group Hydroxymethyl Group 2_piperidinemethanol->functional_group contains scaffold Piperidine Ring 2_piperidinemethanol->scaffold features

Caption: Key structural features of this compound.

synthetic_workflow start This compound protection N-Protection (Boc, Cbz, Ts) start->protection protected_intermediate N-Protected-2-piperidinemethanol protection->protected_intermediate oxidation Oxidation protected_intermediate->oxidation aldehyde N-Protected-2-piperidinecarbaldehyde oxidation->aldehyde elaboration Further Elaboration (e.g., C-C bond formation) aldehyde->elaboration target_molecule Target Molecule elaboration->target_molecule

Caption: General synthetic workflow using this compound.

ropivacaine_synthesis S_pipecolic_acid (S)-Pipecolic Acid amidation Amidation with 2,6-dimethylaniline S_pipecolic_acid->amidation intermediate (S)-N-(2,6-Dimethylphenyl) piperidine-2-carboxamide amidation->intermediate alkylation N-Alkylation with 1-bromopropane intermediate->alkylation ropivacaine Ropivacaine alkylation->ropivacaine

Caption: Synthesis of Ropivacaine from a key precursor.

Conclusion

This compound is a highly valuable and versatile chiral building block in modern organic synthesis. Its utility is demonstrated in the efficient and stereocontrolled synthesis of a wide range of biologically active molecules, including pharmaceuticals and natural products. The protocols and data presented herein provide a foundation for researchers to effectively incorporate this important synthon into their synthetic strategies for drug discovery and development. The ability to readily protect the nitrogen and modify the hydroxymethyl group allows for a multitude of synthetic pathways to be explored, leading to novel and complex molecular architectures.

References

Asymmetric Synthesis of Chiral Piperidines: Protocols Utilizing 2-Piperidinemethanol and Modern Catalytic Methods

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The chiral piperidine scaffold is a ubiquitous and privileged structure in a vast number of pharmaceuticals and natural products. The stereochemistry at the C2 position is often critical for biological activity, making the development of robust asymmetric syntheses for these heterocycles a key focus in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral piperidines, focusing on two principal strategies: the use of enantiopure 2-piperidinemethanol as a chiral building block and the application of powerful organocatalytic and transition-metal-catalyzed methods for de novo synthesis.

Introduction: Strategies for Asymmetric Piperidine Synthesis

Achieving stereocontrol in piperidine synthesis is paramount, as different enantiomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. Several key strategies have emerged to address this challenge:

  • Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. (S)- or (R)-2-piperidinemethanol serves as an excellent example of a versatile chiral building block that can be elaborated into more complex targets.[1][2]

  • Organocatalysis: The use of small, chiral organic molecules to catalyze asymmetric transformations has revolutionized synthetic chemistry. Proline and its derivatives are highly effective catalysts for the asymmetric Mannich, Michael, and aldol reactions, which can be used to construct chiral piperidine precursors with high enantioselectivity.[3][4][5][6][7]

  • Asymmetric Hydrogenation: The enantioselective reduction of prochiral pyridine or pyridinium salt precursors using chiral transition-metal catalysts (often based on iridium or rhodium) is a powerful and atom-economical method for accessing enantioenriched piperidines.[8][9][10][11][12]

This document will detail protocols for each of these strategic areas, providing quantitative data and procedural workflows.

Data Presentation: Comparison of Key Strategies

The following tables summarize quantitative data for selected asymmetric syntheses, allowing for a direct comparison of their efficacy.

Table 1: Asymmetric Synthesis via Organocatalysis

Reaction TypeCatalyst (mol%)Substrate 1Substrate 2SolventTime (h)Yield (%)d.r.ee (%)
Aldol Reaction(S)-Proline (10)CyclohexanoneIsobutyraldehydeMeOH/H₂O248885:1596 (anti)
Mannich Reaction(S)-Proline (20)Δ¹-piperideineEthyl 2-methyl-3-oxobutanoateBenzonitrile24High-up to 97
Mannich ReactionL-Proline (20)N-Boc iminePropanalNMP/CHCl₃16-24--High
Aldol ReactionL-Proline3-PhthalimidopropanalCyclopentanoneDMSO-78>99:1>99 (anti)

Data compiled from representative literature.[3][4][13] Conditions and substrates can be highly variable.

Table 2: Asymmetric Hydrogenation of Pyridinium Salts

Catalyst SystemSubstrateH₂ PressureTemp (°C)Time (h)Yield (%)e.r. / ee (%)
[Ir(cod)Cl]₂ / (R)-MeO-BoQPhosN-Benzyl-2-phenylpyridinium bromide50 atm6012HighHigh
[Ir(cod)Cl]₂ / MeO-BoQPhosN-Benzyl-2-(benzothiophenyl)pyridinium salt---8996.6:3.4
[Cp*RhCl₂]₂ / Formic Acid2-Phenylpyridinium saltTransfer402291>99:1 d.r.
Ir-Phosphole CatalystN-Benzyl-2-phenylpyridinium salt---HighHigh ee

e.r. = enantiomeric ratio. Data compiled from representative literature.[9][11] Catalyst loading is typically 1-2 mol%.

Experimental Protocols

Protocol 1: Elaboration of (S)-2-Piperidinemethanol into a Piperidine Alkaloid Intermediate

This protocol describes the conversion of enantiopure (S)-2-piperidinemethanol into its corresponding N-protected aldehyde, a key intermediate for the synthesis of various natural products like Dumetorine.[1]

Workflow Diagram

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Oxidation S_PipOH (S)-2-Piperidinemethanol Boc2O Boc₂O, Et₃N S_PipOH->Boc2O DCM DCM, 0°C to rt Boc2O->DCM BocPipOH N-Boc-(S)-2-piperidinemethanol DCM->BocPipOH DMP Dess-Martin Periodinane (DMP) BocPipOH->DMP DCM_Ox DCM, rt DMP->DCM_Ox BocPipCHO N-Boc-(S)-2-piperidinecarboxaldehyde DCM_Ox->BocPipCHO

Caption: Workflow for preparing the chiral aldehyde from this compound.

Materials:

  • (S)-2-Piperidinemethanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Dess-Martin Periodinane (DMP)

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous Na₂S₂O₃ solution

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

Step A: N-Boc Protection

  • Dissolve (S)-2-piperidinemethanol (1.0 eq.) in anhydrous DCM (0.2 M) in a round-bottom flask under an argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq.) followed by the dropwise addition of a solution of Boc₂O (1.1 eq.) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-(S)-2-piperidinemethanol.

Step B: Oxidation to the Aldehyde

  • Dissolve the N-Boc protected alcohol (1.0 eq.) from Step A in anhydrous DCM (0.1 M).

  • Add Dess-Martin Periodinane (1.5 eq.) portion-wise at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours, monitoring progress by TLC.

  • Upon completion, dilute the mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir until the layers are clear. Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The resulting crude N-Boc-(S)-2-piperidinecarboxaldehyde is often used in the next step without further purification.

Protocol 2: Organocatalytic Asymmetric Mannich Reaction

This protocol describes a biomimetic, (S)-proline-catalyzed asymmetric Mannich reaction to synthesize a (+)-pelletierine analogue, a key intermediate for various piperidine alkaloids.[4][13]

Catalytic Cycle Diagram

G Proline (S)-Proline Enamine Chiral Enamine Intermediate Proline->Enamine + Ketone, -H₂O Ketone Ketone (e.g., Acetone) Imine Imine (from Δ¹-piperideine) MannichAdduct Iminium Ion Adduct Enamine->MannichAdduct + Imine Product β-Amino Ketone (Pelletierine Analogue) MannichAdduct->Product + H₂O Water H₂O Product->Proline - Catalyst

Caption: Simplified enamine catalytic cycle for the proline-catalyzed Mannich reaction.

Materials:

  • Δ¹-piperideine (freshly prepared)

  • Ethyl 2-methyl-3-oxobutanoate (or other suitable β-keto ester/ketone)

  • (S)-proline

  • Benzonitrile (anhydrous)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel and solvents for column chromatography

Procedure:

  • To a solution of the β-keto ester (1.2 eq.) in anhydrous benzonitrile (5 mL) under an argon atmosphere, add (S)-proline (0.2 eq., 20 mol%).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of freshly prepared Δ¹-piperideine (1.0 eq.) in anhydrous benzonitrile (5 mL) dropwise over 30 minutes.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-substituted piperidine.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 3: Iridium-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt

This protocol details the enantioselective hydrogenation of an N-benzyl-2-phenylpyridinium salt to the corresponding (R)-2-phenylpiperidine derivative.[13]

Workflow Diagram

G Catalyst_Prep Catalyst Pre-formation [Ir(cod)Cl]₂ + (R)-Ligand in THF Autoclave Reaction in Autoclave Catalyst_Prep->Autoclave Substrate_Prep Substrate Solution Pyridinium Salt, TBAI, K₂CO₃ in THF/MeOH Substrate_Prep->Autoclave H2_Purge Purge with H₂ (3x) Autoclave->H2_Purge Pressurize Pressurize to 50 atm H₂ Stir at 60°C, 12h H2_Purge->Pressurize Workup Workup (Filter, Concentrate) Pressurize->Workup Purification Purification (Chromatography) Workup->Purification Product Enantioenriched 2-Arylpiperidine Purification->Product

Caption: Experimental workflow for asymmetric hydrogenation of a pyridinium salt.

Materials:

  • N-benzyl-2-phenylpyridinium bromide

  • [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene)

  • (R)-MeO-BoQPhos or a similar chiral P,N-ligand

  • Tetrabutylammonium iodide (TBAI)

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Catalyst Preparation: In a glovebox, charge a vial with [Ir(cod)Cl]₂ (0.01 eq., 1 mol%) and the chiral ligand (e.g., (R)-MeO-BoQPhos, 0.022 eq., 2.2 mol%). Add anhydrous, degassed THF (1 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Substrate Preparation: In a separate vial, dissolve the N-benzyl-2-phenylpyridinium bromide (1.0 eq.), TBAI (0.2 eq.), and K₂CO₃ (2.0 eq.) in a mixture of THF (4 mL) and MeOH (1 mL).

  • Reaction Setup: Transfer the substrate solution to the catalyst solution. Place the reaction vial inside a high-pressure autoclave.

  • Hydrogenation: Seal the autoclave. Purge the vessel with hydrogen gas three times, and then pressurize to 50 atm of H₂.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • Workup: After cooling the autoclave to room temperature, carefully vent the excess pressure.

  • Filter the reaction mixture through a short pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the enantioenriched piperidine derivative.

  • Determine the enantiomeric excess by chiral HPLC analysis.

References

Applications of 2-Piperidinemethanol in Medicinal Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Piperidinemethanol is a versatile chiral building block of significant interest in medicinal chemistry. Its rigid piperidine core, coupled with a reactive hydroxymethyl group, provides a valuable scaffold for the synthesis of a diverse range of bioactive molecules. This document offers detailed application notes and experimental protocols for the utilization of this compound in the development of therapeutic agents, with a focus on its role in the synthesis of drugs targeting the central nervous system (CNS), infectious diseases, and pain management.

I. This compound as a Key Building Block in Drug Synthesis

The this compound moiety is a privileged structure found in numerous approved pharmaceutical agents. Its ability to introduce a chiral center and provide a handle for further chemical modifications makes it an attractive starting material for drug discovery and development.

A. Central Nervous System (CNS) Active Agents

The piperidine scaffold is a well-established pharmacophore for CNS-penetrant drugs. This compound serves as a crucial precursor for the synthesis of several important CNS-active compounds.

1. Donepezil (Acetylcholinesterase Inhibitor): Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease.[1] It functions by reversibly inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the brain.[1][2] While direct synthesis from this compound is not the primary industrial route, the piperidine ring is a critical component of its structure. A common synthetic strategy involves the use of piperidine-4-carboxaldehyde, which can be conceptually derived from this compound through a series of oxidation and functional group manipulations.

Signaling Pathway of Acetylcholinesterase Inhibition by Donepezil:

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh_presyn Acetylcholine (ACh) (Presynaptic Neuron) ACh_cleft ACh (Synaptic Cleft) ACh_presyn->ACh_cleft Release AChR Acetylcholine Receptor (Postsynaptic Neuron) ACh_cleft->AChR Binds AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis Signal Signal Transduction AChR->Signal Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Donepezil Donepezil Donepezil->AChE Inhibits

Acetylcholinesterase Inhibition by Donepezil.
B. Anti-infective Agents

The this compound scaffold is also integral to the structure of certain anti-infective drugs, most notably the antimalarial agent mefloquine.

1. Mefloquine (Antimalarial): Mefloquine is a quinoline methanol derivative effective against chloroquine-resistant strains of Plasmodium falciparum.[3] Its mechanism of action is believed to involve the inhibition of protein synthesis in the parasite by targeting the 80S ribosome.[4][5] The synthesis of mefloquine involves the coupling of a substituted quinoline moiety with the this compound fragment.

Proposed Mechanism of Action of Mefloquine:

Mefloquine_MoA cluster_parasite Plasmodium falciparum Mefloquine Mefloquine Ribosome Parasite 80S Ribosome Mefloquine->Ribosome Binds to Protein_syn Protein Synthesis Mefloquine->Protein_syn Inhibits Ribosome->Protein_syn Parasite_growth Parasite Growth and Replication Protein_syn->Parasite_growth Inhibition_effect Inhibition Inhibition_effect->Parasite_growth Inhibition of

Mefloquine's Inhibition of Parasite Protein Synthesis.
C. Local Anesthetics

This compound derivatives are also utilized in the synthesis of local anesthetics, such as Ropivacaine.

1. Ropivacaine (Local Anesthetic): Ropivacaine is a long-acting amide local anesthetic.[6] Its mechanism of action involves the reversible blockade of sodium ion channels in nerve fibers, which inhibits the initiation and conduction of nerve impulses.[7][8] The synthesis of Ropivacaine starts from (S)-piperidine-2-carboxylic acid, which can be obtained through the oxidation of (S)-2-piperidinemethanol.

Mechanism of Action of Ropivacaine:

Ropivacaine_MoA cluster_neuron Nerve Fiber Membrane Ropivacaine Ropivacaine Na_channel Voltage-gated Sodium Channel Ropivacaine->Na_channel Blocks Na_influx Sodium Ion Influx Na_channel->Na_influx Action_potential Action Potential Generation Na_influx->Action_potential Nerve_impulse Nerve Impulse Conduction Action_potential->Nerve_impulse

Ropivacaine's Blockade of Sodium Channels.

II. Experimental Protocols

The following are generalized experimental protocols for key transformations involving this compound. Researchers should consult specific literature for detailed procedures and optimize conditions as needed.

A. Oxidation of this compound to Piperidine-2-carboxylic Acid

This transformation is a critical step in the synthesis of various piperidine-based pharmaceuticals, including Ropivacaine.

Protocol:

  • Dissolution: Dissolve this compound (1 equivalent) in an appropriate solvent such as water or a mixed aqueous/organic solvent system.

  • Oxidizing Agent: Add a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or ruthenium tetroxide (RuO₄) generated in situ from a precursor like ruthenium(III) chloride (RuCl₃) with a co-oxidant like sodium periodate (NaIO₄). The choice of oxidant will depend on the scale and desired selectivity.

  • Reaction Conditions: Maintain the reaction at a controlled temperature, typically between 0°C and room temperature, with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, quench the excess oxidizing agent. For KMnO₄, this can be achieved by adding a reducing agent like sodium bisulfite. For RuO₄, isopropanol is often used.

  • Purification: Acidify the reaction mixture to precipitate the amino acid. The crude piperidine-2-carboxylic acid can then be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Experimental Workflow:

Oxidation_Workflow start Start dissolve Dissolve this compound in Solvent start->dissolve add_oxidant Add Oxidizing Agent (e.g., KMnO4 or RuO4) dissolve->add_oxidant react Stir at Controlled Temperature (Monitor by TLC/HPLC) add_oxidant->react quench Quench Excess Oxidant react->quench acidify Acidify to Precipitate Product quench->acidify filter Filter to Collect Crude Product acidify->filter purify Purify by Recrystallization filter->purify end End (Piperidine-2-carboxylic Acid) purify->end

Workflow for the Oxidation of this compound.
B. Synthesis of Mefloquine Analogs

This protocol outlines a general approach for the synthesis of mefloquine analogs, which involves the coupling of a quinoline derivative with this compound.

Protocol:

  • Activation of Quinoline: Start with a suitable 4-substituted quinoline, for example, a 4-quinolinecarboxylic acid derivative. Activate the carboxylic acid group using a coupling agent such as thionyl chloride (SOCl₂) to form the acid chloride, or a peptide coupling reagent like HATU.

  • Coupling Reaction: React the activated quinoline derivative with this compound in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Reduction (if necessary): If the coupling reaction forms a ketone, a subsequent reduction step using a reducing agent like sodium borohydride (NaBH₄) is required to obtain the desired secondary alcohol of the mefloquine scaffold.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

III. Quantitative Data

The following tables summarize key quantitative data for representative drugs synthesized from or containing the this compound scaffold.

Table 1: Potency of Piperidine-Containing CNS Drugs

DrugPrimary TargetIC50 / Ki ValueReference
DonepezilAcetylcholinesterase (AChE)IC50: 6.7 nM (human AChE)[2]
RisperidoneDopamine D2 ReceptorKi: 3.0 nM
Serotonin 5-HT2A ReceptorKi: 0.16 nM

Table 2: Anti-infective Activity of Mefloquine

OrganismStrainIC50 ValueReference
Plasmodium falciparumChloroquine-sensitive~20-30 nM
Plasmodium falciparumChloroquine-resistant~50-100 nM

Table 3: Anesthetic Potency of Ropivacaine

ParameterValue
pKa8.1
Lipid SolubilityLower than Bupivacaine
Protein Binding~94%

IV. Signaling Pathways in Detail

A. Dopamine D2 Receptor Signaling

Many antipsychotic drugs containing a piperidine moiety, such as Risperidone, act as antagonists at dopamine D2 receptors. D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins.

D2R_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gαi/o-Gβγ Complex D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased excitability) PKA->Cellular_Response Phosphorylates Targets Antipsychotic Antipsychotic (e.g., Risperidone) Antipsychotic->D2R Blocks

Dopamine D2 Receptor Signaling Pathway.
B. Serotonin 5-HT2A Receptor Signaling

Atypical antipsychotics like Risperidone also exhibit high affinity for serotonin 5-HT2A receptors, acting as antagonists. These receptors are coupled to Gαq proteins.

Serotonin 5-HT2A Receptor Signaling Pathway.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-Piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates derived from 2-piperidinemethanol. The piperidine scaffold is a crucial structural motif in a wide range of pharmaceuticals, and this compound serves as a versatile chiral building block for their synthesis. The following sections detail the synthesis of intermediates for local anesthetics such as Ropivacaine and Levobupivacaine, and the antimalarial drug Mefloquine.

Intermediate for Ropivacaine and Levobupivacaine: (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide

(S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide is a key intermediate in the synthesis of the long-acting local anesthetics Ropivacaine and Levobupivacaine.[1] The synthesis of this intermediate typically starts from (S)-pipecolic acid, which can be obtained from the oxidation of (S)-2-piperidinemethanol. The subsequent amidation with 2,6-dimethylaniline, followed by N-alkylation, yields the final active pharmaceutical ingredient.

Application Notes

The synthesis of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide is a critical step that requires careful control of reaction conditions to maintain the stereochemical integrity of the chiral center. The process involves the activation of the carboxylic acid of (S)-pipecolic acid, often by conversion to the corresponding acid chloride, followed by coupling with 2,6-dimethylaniline. The subsequent N-alkylation with a propyl or butyl halide completes the synthesis of Ropivacaine or Levobupivacaine, respectively. This intermediate is of high interest in pharmaceutical development due to its role in producing safer, single-enantiomer local anesthetics with reduced cardiotoxicity compared to their racemic mixtures.[2]

Synthetic Pathway

The overall synthetic pathway from (S)-2-piperidinemethanol to Ropivacaine is depicted below. The initial oxidation of the alcohol to the carboxylic acid is a key transformation, followed by amidation and N-alkylation.

Synthesis_of_Ropivacaine_Intermediate This compound This compound Pipecolic_Acid (S)-Pipecolic Acid This compound->Pipecolic_Acid Oxidation Amide_Intermediate (S)-N-(2,6-dimethylphenyl) piperidine-2-carboxamide Pipecolic_Acid->Amide_Intermediate Amidation with 2,6-dimethylaniline Ropivacaine Ropivacaine Amide_Intermediate->Ropivacaine N-propylation

Synthetic pathway for Ropivacaine from this compound.
Experimental Protocols

Protocol 1: Synthesis of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide

This protocol describes the amidation of (S)-pipecolic acid with 2,6-dimethylaniline.

Materials:

  • (S)-Pipecolic acid

  • Toluene

  • Hydrogen chloride (gas)

  • Thionyl chloride

  • 2,6-Dimethylaniline

  • Sodium hydroxide solution

Procedure:

  • Suspend (S)-pipecolic acid (130 g) in toluene (2 L) at ambient temperature.

  • Slowly add hydrogen chloride gas (40 g) over 30 minutes.

  • Heat the mixture to 55°C and add DMF (1 g).

  • Add thionyl chloride (120 g) over 1.5 hours while maintaining the temperature at 55°C. Continue stirring until gas evolution ceases.

  • Add a solution of 2,6-dimethylaniline (242 g) in toluene (250 ml) at a rate that keeps the temperature below 60°C.

  • Stir for 2 hours, then filter the mixture and wash the solid with toluene (200 ml).

  • The resulting solid is the hydrochloride salt of the intermediate. To obtain the free base, dissolve the solid in water and adjust the pH to >12 with a sodium hydroxide solution.

  • Extract the aqueous layer with toluene.

  • Remove the solvent to yield (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide as a crystalline solid.[3]

Protocol 2: Synthesis of Ropivacaine (N-propylation)

This protocol describes the N-alkylation of the amide intermediate to yield Ropivacaine.

Materials:

  • (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide

  • Tetrahydrofuran

  • n-Propyl bromide

  • Potassium carbonate

Procedure:

  • Prepare a suspension of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (145 g, 0.624 mol) and potassium carbonate in tetrahydrofuran (2.5 L).

  • Add n-propyl bromide (766 g, 6.24 mol) to the suspension.

  • Reflux the mixture for approximately 20-24 hours.

  • After cooling, filter off the inorganic salts.

  • Evaporate the solvent to dryness to obtain the crude Ropivacaine base.

  • The crude product can be further purified by recrystallization from diisopropyl ether.[4]

Quantitative Data Summary
StepStarting MaterialReagentsSolventConditionsProductYieldPurityReference
Amidation (S)-Pipecolic acidThionyl chloride, 2,6-dimethylanilineToluene55-60°C(S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide65%Crystalline solid[3]
N-propylation (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamiden-Propyl bromide, K2CO3THFReflux, 20-24hRopivacaine94%99.75% (HPLC)[4]

Intermediate for Mefloquine

Mefloquine is an antimalarial agent with a quinolinemethanol core linked to a piperidine ring. A key synthetic strategy involves the preparation of an N-protected 2-piperidinaldehyde, which can then undergo a Grignard reaction with a suitable quinoline derivative.

Application Notes

The synthesis of the Mefloquine precursor from this compound hinges on the selective oxidation of the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid. This is typically achieved by protecting the piperidine nitrogen, for example, as a tert-butoxycarbonyl (Boc) carbamate, followed by oxidation with a mild reagent such as Dess-Martin periodinane (DMP). The resulting aldehyde is a versatile intermediate for the construction of the quinolinemethanol core of Mefloquine through the addition of a quinolyl Grignard or organolithium reagent.

Synthetic Pathway

The proposed synthetic pathway to a key Mefloquine precursor from this compound is outlined below.

Synthesis_of_Mefloquine_Intermediate This compound This compound N-Boc N-Boc-2-piperidinemethanol This compound->N-Boc Boc Protection Aldehyde N-Boc-2-piperidinaldehyde N-Boc->Aldehyde Dess-Martin Oxidation Mefloquine_Precursor Mefloquine Precursor Aldehyde->Mefloquine_Precursor Grignard Reaction with 2,8-bis(trifluoromethyl)quinolin-4-yl magnesium bromide

Proposed synthetic pathway for a Mefloquine precursor.
Experimental Protocols

Protocol 3: N-Boc Protection of this compound

Materials:

  • (S)-2-Piperidinemethanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve (S)-2-piperidinemethanol (1.0 g, 8.68 mmol) in CH₂Cl₂ (20 mL) and cool to 0°C.

  • Add triethylamine (1.45 mL, 10.42 mmol).

  • Add a solution of di-tert-butyl dicarbonate (2.08 g, 9.55 mmol) in CH₂Cl₂ (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-2-piperidinemethanol.

Protocol 4: Dess-Martin Oxidation to N-Boc-2-piperidinaldehyde

Materials:

  • N-Boc-2-piperidinemethanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve N-Boc-2-piperidinemethanol (1.0 eq) in anhydrous dichloromethane (0.1 M) at 0°C under a nitrogen atmosphere.

  • Add Dess-Martin periodinane (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.

  • Extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude aldehyde, which can often be used in the next step without further purification.[5]

Quantitative Data Summary
StepStarting MaterialReagentsSolventConditionsProductYieldPurityReference
N-Boc Protection (S)-2-PiperidinemethanolBoc₂O, Et₃NCH₂Cl₂0°C to RT, 12h(S)-N-Boc-2-piperidinemethanolHigh-General procedure
Oxidation (S)-N-Boc-2-piperidinemethanolDess-Martin PeriodinaneCH₂Cl₂0°C to RT, 1-2h(S)-N-Boc-2-piperidinaldehydeHigh-[5]
Grignard Reaction (S)-N-Boc-2-piperidinaldehyde2,8-bis(trifluoromethyl)quinolin-4-yl-MgBrTHF-78°C to RT(S)-N-Boc-Mefloquine Precursor--Proposed

Note: The Grignard reaction is a proposed step based on common organic synthesis strategies for compounds of this type. The yield and purity would need to be optimized experimentally.

Concluding Remarks

This compound is a valuable and versatile chiral starting material for the synthesis of a variety of pharmaceutical intermediates. The protocols and data presented herein provide a foundation for researchers and drug development professionals to produce key intermediates for important drugs such as Ropivacaine, Levobupivacaine, and Mefloquine. The modular nature of the synthetic routes allows for the potential generation of diverse analogs for structure-activity relationship studies, contributing to the discovery of new and improved therapeutic agents. Careful optimization of reaction conditions and purification procedures is essential to ensure high yields and purity of the final products.

References

2-Piperidinemethanol: A Versatile Chiral Precursor for Iminosugar Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Iminosugars are a class of polyhydroxylated piperidine, pyrrolidine, and indolizidine alkaloids that act as mimics of natural monosaccharides. By replacing the endocyclic oxygen atom with a nitrogen atom, these compounds can competitively inhibit glycosidases and glycosyltransferases, enzymes crucial for carbohydrate metabolism and various cellular processes. This inhibitory activity has positioned iminosugars as promising therapeutic agents for a range of diseases, including diabetes, viral infections, and lysosomal storage disorders. The chiral integrity and functional group accessibility of 2-piperidinemethanol make it a valuable and versatile starting material for the stereoselective synthesis of a diverse array of piperidine-based iminosugars.

This document provides detailed application notes and experimental protocols for the utilization of this compound as a chiral precursor in the synthesis of iminosugars. It is intended to serve as a comprehensive guide for researchers, scientists, and professionals in the field of drug development.

Synthetic Strategy Overview

The general synthetic strategy for constructing iminosugars from this compound involves a few key transformations. The readily available chiral pool starting material, (S)- or (R)-2-piperidinemethanol, first undergoes nitrogen protection. The primary alcohol is then oxidized to a crucial aldehyde intermediate. This aldehyde serves as a key branching point for various chain-elongation and functionalization reactions to build the desired polyhydroxylated piperidine core. Subsequent stereoselective transformations and final deprotection afford the target iminosugar.

digraph "Synthetic_Strategy" { rankdir="LR"; node [shape="box", style="rounded", fontname="Arial", fontsize=12, color="#202124", fontcolor="#202124"]; edge [color="#5F6368", fontcolor="#5F6368"];

"start" [label="this compound", fillcolor="#F1F3F4"]; "protection" [label="N-Protection", fillcolor="#F1F3F4"]; "oxidation" [label="Oxidation", fillcolor="#F1F3F4"]; "aldehyde" [label="N-Protected-2-piperidine\ncarboxaldehyde", shape="Mdiamond", fillcolor="#FBBC05", fontcolor="#202124"]; "chain_elongation" [label="Chain Elongation &\nFunctionalization", fillcolor="#F1F3F4"]; "deprotection" [label="Deprotection", fillcolor="#F1F3F4"]; "iminosugar" [label="Iminosugar", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];

"start" -> "protection" [label="e.g., Boc, Cbz, Ts"]; "protection" -> "oxidation"; "oxidation" -> "aldehyde"; "aldehyde" -> "chain_elongation" [label="e.g., Henry, Wittig,\nAsymmetric Dihydroxylation"]; "chain_elongation" -> "deprotection"; "deprotection" -> "iminosugar"; }

Caption: General workflow for iminosugar synthesis from this compound.

Data Presentation: Synthesis of Iminosugar Precursors

The following table summarizes key reactions and typical yields for the initial steps in the synthesis of iminosugar precursors starting from this compound.

StepReactantReagents and ConditionsProductTypical Yield (%)
N-Protection (S)-2-Piperidinemethanol(Boc)₂O, Et₃N, CH₂Cl₂(S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate>95
(S)-2-PiperidinemethanolCbz-Cl, Et₃N, CH₂Cl₂(S)-benzyl 2-(hydroxymethyl)piperidine-1-carboxylate>95
(S)-2-PiperidinemethanolTs-Cl, Pyridine(S)-(1-tosylpiperidin-2-yl)methanol>90
Oxidation (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylateDMP, CH₂Cl₂(S)-tert-butyl 2-formylpiperidine-1-carboxylate85-95
(S)-(1-tosylpiperidin-2-yl)methanol(COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C to rt(S)-1-tosylpiperidine-2-carbaldehyde~90

Experimental Protocols

Protocol 1: N-Boc Protection of (S)-2-Piperidinemethanol

Materials:

  • (S)-2-Piperidinemethanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (S)-2-piperidinemethanol (1.0 g, 8.68 mmol) in CH₂Cl₂ (20 mL) at 0 °C, add Et₃N (1.45 mL, 10.42 mmol).

  • Add a solution of (Boc)₂O (2.08 g, 9.55 mmol) in CH₂Cl₂ (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate.

Protocol 2: Oxidation of N-Tosyl-(S)-2-piperidinemethanol to the Aldehyde (Swern Oxidation)

Materials:

  • (S)-(1-Tosylpiperidin-2-yl)methanol

  • Oxalyl chloride

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Anhydrous triethylamine (Et₃N)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous CH₂Cl₂ (0.2 M) at -78 °C under an inert atmosphere, add anhydrous DMSO (2.2 eq) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of (S)-(1-tosylpiperidin-2-yl)methanol (1.0 eq) in anhydrous CH₂Cl₂ (0.5 M) dropwise to the reaction mixture.

  • Stir for 1 hour at -78 °C.

  • Add anhydrous triethylamine (5.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford (S)-1-tosylpiperidine-2-carbaldehyde.

Key Chain Elongation and Functionalization Strategies

The N-protected-2-piperidinecarboxaldehyde is a versatile intermediate that can undergo various carbon-carbon bond-forming reactions to introduce the necessary stereocenters for the target iminosugar.

digraph "Chain_Elongation" { rankdir="TB"; node [shape="box", style="rounded", fontname="Arial", fontsize=12, color="#202124", fontcolor="#202124"]; edge [color="#5F6368", fontcolor="#5F6368"];

"aldehyde" [label="N-Protected-2-piperidine\ncarboxaldehyde", shape="Mdiamond", fillcolor="#FBBC05", fontcolor="#202124"]; "henry" [label="Henry Reaction\n(Nitroaldol)", fillcolor="#F1F3F4"]; "wittig" [label="Wittig Olefination", fillcolor="#F1F3F4"]; "dihydroxylation" [label="Asymmetric\nDihydroxylation", fillcolor="#F1F3F4"]; "nitroalkene" [label="Nitroalkene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "vinyl_piperidine" [label="Vinyl Piperidine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "diol" [label="Diol Intermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; "iminosugar" [label="Iminosugar", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];

"aldehyde" -> "henry" [label="+ R-NO₂"]; "aldehyde" -> "wittig" [label="+ Ph₃P=CHR"]; "henry" -> "nitroalkene" [label="Dehydration"]; "wittig" -> "vinyl_piperidine"; "nitroalkene" -> "iminosugar" [label="Reduction &\nFurther Steps"]; "vinyl_piperidine" -> "dihydroxylation" [label="OsO₄, Chiral Ligand"]; "dihydroxylation" -> "diol"; "diol" -> "iminosugar" [label="Cyclization &\nDeprotection"]; }

Caption: Key strategies for elaborating the aldehyde intermediate.

Protocol 3: Henry (Nitroaldol) Reaction

This protocol describes the addition of a nitronate to the N-protected-2-piperidinecarboxaldehyde, a key step in building the carbon skeleton of many iminosugars.

Materials:

  • (S)-1-Tosylpiperidine-2-carbaldehyde

  • Nitromethane

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

Procedure:

  • Dissolve (S)-1-tosylpiperidine-2-carbaldehyde (1.0 eq) and nitromethane (2.0 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere.

  • Add DBU (0.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Protocol 4: Asymmetric Dihydroxylation

This protocol outlines the stereoselective formation of a diol from a vinyl piperidine intermediate, a crucial step for installing two adjacent stereocenters.

Materials:

  • N-protected-2-vinylpiperidine

  • AD-mix-α or AD-mix-β

  • tert-Butanol

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

Procedure:

  • To a vigorously stirred mixture of AD-mix-α or AD-mix-β (1.4 g per mmol of olefin) in tert-butanol and water (1:1, 10 mL per mmol of olefin) at 0 °C, add the N-protected-2-vinylpiperidine (1.0 eq).

  • Stir the reaction at 0 °C until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of olefin) and stir for 1 hour at room temperature.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting diol by flash column chromatography.

Conclusion

This compound serves as an excellent and versatile chiral building block for the asymmetric synthesis of a wide range of piperidine-based iminosugars. The straightforward protocols for N-protection and oxidation provide a key aldehyde intermediate that can be elaborated through various well-established synthetic methodologies. The ability to control stereochemistry through reactions such as asymmetric dihydroxylation allows for the targeted synthesis of specific iminosugar isomers. These application notes and protocols provide a solid foundation for researchers to explore the synthesis of novel iminosugar analogues for drug discovery and development.

Practical Applications of N-Boc-piperidine-2-methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-piperidine-2-methanol is a versatile chiral building block widely employed in medicinal chemistry and organic synthesis. Its rigid piperidine scaffold, coupled with the protected amine and the reactive primary alcohol, makes it a valuable starting material for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways associated with the targets of molecules synthesized from this key intermediate.

Synthesis of M1 Muscarinic Acetylcholine Receptor Agonists

N-Boc-piperidine-2-methanol serves as a crucial chiral precursor for the synthesis of selective M1 muscarinic acetylcholine receptor agonists, which are promising therapeutic agents for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia. The piperidine moiety often forms the core of these agonists, interacting with the orthosteric or allosteric sites of the receptor.

Signaling Pathway

M1 muscarinic receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gq pathway. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream signaling events that modulate neuronal excitability and synaptic plasticity.[1][2][3][4]

M1_Signaling_Pathway cluster_membrane Plasma Membrane M1R M1 Receptor Gq Gq Protein M1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist Agonist (e.g., derived from N-Boc-piperidine-2-methanol) Agonist->M1R binds Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC PKC Activation DAG->PKC activates Cellular_Response Neuronal Excitation & Synaptic Plasticity Ca_release->Cellular_Response PKC->Cellular_Response

M1 Muscarinic Receptor Signaling Pathway
Experimental Protocol: Synthesis of a Tetrahydro-2H-pyran-substituted M1 Agonist Intermediate

This protocol outlines a key step in the synthesis of an M1 agonist, demonstrating the use of a piperidine derivative.

Reaction: Reductive amination of 4-N-Boc-aminopiperidine with tetrahydro-4H-pyran-4-one.[5]

Reagent/SolventMolecular WeightAmountMoles (mmol)
4-N-Boc-aminopiperidine200.28 g/mol 1.83 g9.14
Tetrahydro-4H-pyran-4-one100.12 g/mol 1.0 g9.99
Sodium cyanoborohydride (NaBH3CN)62.84 g/mol 0.63 g10.0
Tetrabutylammonium bromide (Bu4NBr)322.37 g/mol 0.32 g0.99
N,N-Diisopropylethylamine (DIEA)129.24 g/mol 1.75 mL10.0
Dimethylformamide (DMF)73.09 g/mol 5 mL-

Procedure:

  • To a solution of 4-N-Boc-aminopiperidine (1.83 g, 9.14 mmol) and tetrahydro-4H-pyran-4-one (1.0 g, 9.99 mmol) in DMF (5 mL), add NaBH3CN (0.63 g, 10.0 mmol), Bu4NBr (0.32 g, 0.99 mmol), and DIEA (1.75 mL, 10.0 mmol).[5]

  • Stir the mixture at room temperature for 36 hours.

  • Remove the solvent under reduced pressure.

  • Add water (30 mL) and extract the mixture with CH2Cl2 (3 x 10 mL).

  • Dry the combined organic fractions and concentrate under reduced pressure.

  • Purify the residue by column chromatography (CH2Cl2/MeOH = 9:1) to afford tert-butyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]carbamate.

  • Yield: 1.44 g (57%).[5]

  • Appearance: White solid.[5]

  • Spectroscopic Data: MS (m/z): [M + H]+ calcd: 285.2, found: 285.2.[5]

Synthesis of GABA Uptake Inhibitors

N-Boc-piperidine-2-methanol is a precursor to nipecotic acid derivatives, which are potent and selective inhibitors of the GABA transporter 1 (GAT-1). By blocking the reuptake of GABA from the synaptic cleft, these inhibitors enhance GABAergic neurotransmission and are used as anticonvulsants.[6][7]

Mechanism of Action

GABA transporters (GATs) are membrane proteins that remove GABA from the synaptic cleft back into presynaptic neurons and surrounding glial cells, thus terminating its inhibitory signal. GABA uptake inhibitors competitively block these transporters, leading to an increased concentration and prolonged presence of GABA in the synapse. This enhances the activation of postsynaptic GABA-A and GABA-B receptors, resulting in increased neuronal inhibition.[8][9][10][11][12][13][14][15]

GABA_Uptake_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_synapse GABA GAT1 GAT-1 Transporter GABA_synapse->GAT1 GABA_receptor GABA Receptor GABA_synapse->GABA_receptor binds GABA_reuptake GABA Reuptake GAT1->GABA_reuptake mediates GABA_vesicle GABA Vesicle GABA_vesicle->GABA_synapse Release Inhibitory_Signal Inhibitory Signal GABA_receptor->Inhibitory_Signal generates Inhibitor GABA Uptake Inhibitor (e.g., Tiagabine derivative) Inhibitor->GAT1 blocks

Mechanism of GABA Uptake Inhibition
Experimental Protocol: Synthesis of an N-substituted Nipecotic Acid Derivative

This protocol describes a general method for the N-alkylation of a piperidine-3-carboxylate, a key step in the synthesis of many GABA uptake inhibitors.

Reaction: N-alkylation of ethyl nipecotate.

Reagent/SolventMolecular WeightAmountMoles (mmol)
Ethyl nipecotate157.21 g/mol 1.0 eq-
Substituted benzhydryl chlorideVaries1.0 eq-
Toluene92.14 g/mol --

Procedure:

  • A solution of ethyl nipecotate (1.0 eq) and a substituted benzhydryl chloride (1.0 eq) in toluene is heated at reflux.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled and the solvent is evaporated.

  • The residue is purified by column chromatography to yield the N-substituted ethyl nipecotate derivative.

  • Subsequent hydrolysis of the ester yields the final GABA uptake inhibitor.

Note: Specific yields and reaction times are highly dependent on the specific substrates used.

Synthesis of Pim-1 Kinase Inhibitors

The piperidine scaffold is a common feature in various kinase inhibitors. N-Boc-piperidine-2-methanol can be elaborated into potent and selective inhibitors of Pim-1 kinase, a serine/threonine kinase that is overexpressed in several cancers, including prostate and hematopoietic malignancies.

Signaling Pathway

Pim-1 kinase is a downstream effector of many cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway. It is constitutively active and promotes cell survival and proliferation by phosphorylating a number of downstream targets. These include the pro-apoptotic protein BAD (inactivating it), the cell cycle regulators p21 and p27, and the transcription factor MYC (stabilizing it). By inhibiting Pim-1, these pro-survival signals are blocked, leading to apoptosis and cell cycle arrest in cancer cells.[15][16][17][18][19][20][21]

Pim1_Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Targets Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Pim1 Pim-1 Kinase STAT->Pim1 induces expression BAD BAD (pro-apoptotic) Pim1->BAD phosphorylates (inactivates) p21_p27 p21 / p27 (cell cycle inhibitors) Pim1->p21_p27 phosphorylates (inactivates) MYC MYC (transcription factor) Pim1->MYC phosphorylates (stabilizes) Pim1_Inhibitor Pim-1 Inhibitor (from N-Boc-piperidine-2-methanol) Pim1_Inhibitor->Pim1 inhibits Apoptosis Apoptosis BAD->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p21_p27->Cell_Cycle_Arrest Proliferation Cell Proliferation MYC->Proliferation

Pim-1 Kinase Signaling Pathway
Experimental Protocol: Synthesis of a Benzylidene-Thiazolidinedione Pim-1 Inhibitor

This protocol describes the synthesis of a class of Pim-1 inhibitors where a piperidine catalyst is employed, highlighting the relevance of the piperidine scaffold in this area.

Reaction: Knoevenagel condensation of 2,4-thiazolidinedione with m-anisaldehyde.[7][22]

Reagent/SolventMolecular WeightAmountMoles (mmol)
2,4-Thiazolidinedione117.15 g/mol 117 mg1.0
m-Anisaldehyde136.15 g/mol 122 µL1.0
Piperidine85.15 g/mol 79 µL0.8
Ethanol46.07 g/mol 8 mL-

Procedure:

  • Dissolve 2,4-thiazolidinedione (117 mg, 1 mmol) in ethanol (8 mL).

  • Add m-anisaldehyde (122 µL, 1 mmol) and piperidine (79 µL, 0.8 mmol).

  • Reflux the mixture for 20 hours.[7]

  • Pour the yellow solution into water (~60 mL) and acidify with acetic acid to a pH of 3-4.

  • Incubate at 4 °C overnight.

  • Filter the yellow solid and wash with methanol to afford the product.

  • Yield: 115 mg.[7]

Synthesis of Vasopressin V1b Receptor Antagonists

The piperidine moiety is a key structural element in antagonists of the vasopressin V1b receptor. These antagonists have potential therapeutic applications in the treatment of depression and anxiety disorders by modulating the hypothalamic-pituitary-adrenal (HPA) axis.

Signaling Pathway

The vasopressin V1b receptor is a Gq-protein coupled receptor. Binding of vasopressin activates the Gαq subunit, leading to the activation of phospholipase C (PLC). PLC cleaves PIP2 into IP3 and DAG. IP3 stimulates the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C. This signaling cascade in the anterior pituitary leads to the secretion of adrenocorticotropic hormone (ACTH).[23][24][25][26]

V1b_Signaling_Pathway cluster_membrane Anterior Pituitary Cell Membrane V1bR V1b Receptor Gq Gq Protein V1bR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Vasopressin Vasopressin Vasopressin->V1bR binds Antagonist V1b Antagonist (piperidine-based) Antagonist->V1bR blocks Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC PKC Activation DAG->PKC activates ACTH_Secretion ACTH Secretion Ca_release->ACTH_Secretion PKC->ACTH_Secretion

Vasopressin V1b Receptor Signaling Pathway

Synthesis of CXCR4 Antagonists

N-Boc-piperidine-2-methanol can be utilized as a scaffold for the development of C-X-C chemokine receptor type 4 (CXCR4) antagonists. These antagonists have therapeutic potential in cancer, HIV infection, and inflammatory diseases by blocking the interaction of CXCR4 with its ligand, CXCL12.[17][18][27][28]

Signaling Pathway

CXCR4 is a G-protein coupled receptor that, upon binding to its ligand CXCL12, activates multiple downstream signaling pathways. This includes the activation of Gαi, which inhibits adenylyl cyclase, and the βγ subunits, which activate the PI3K/Akt and MAPK/ERK pathways. These pathways promote cell survival, proliferation, and migration. CXCR4 antagonists block the binding of CXCL12, thereby inhibiting these downstream signals.[11][16][23][29][30][31]

CXCR4_Signaling_Pathway cluster_membrane Cell Membrane CXCR4 CXCR4 Receptor G_protein Gi Protein CXCR4->G_protein activates CXCL12 CXCL12 CXCL12->CXCR4 binds Antagonist CXCR4 Antagonist (piperidine-based) Antagonist->CXCR4 blocks PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt activates MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK activates Cell_Response Cell Survival, Proliferation, Migration PI3K_Akt->Cell_Response MAPK_ERK->Cell_Response

References

Application Notes and Protocols for (1-Tosylpiperidin-2-yl)methanol as a Chiral Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Tosylpiperidin-2-yl)methanol is a chiral building block derived from the amino acid lysine.[1] Its rigid piperidine framework, combined with a stereodefined hydroxymethyl group, presents it as a promising candidate for a chiral ligand in asymmetric catalysis.[1][2] The tosyl group on the nitrogen atom can act as a protecting group or an electron-withdrawing group, allowing for modulation of the ligand's electronic properties.[1] This document provides a comprehensive overview of the potential applications of (1-Tosylpiperidin-2-yl)methanol as a chiral ligand, including detailed, albeit largely proposed, experimental protocols and comparative data from analogous systems. It is important to note that while its use as a synthetic intermediate is well-documented, its application as a chiral ligand in published catalytic reactions is not yet extensively reported.[1][3] The protocols and data presented herein are based on established principles of asymmetric catalysis with similar chiral amino alcohol ligands.

Structural Features as a Chiral Ligand

The potential efficacy of (1-Tosylpiperidin-2-yl)methanol as a chiral ligand stems from several key structural attributes:

  • Rigid Piperidine Core: The cyclic structure reduces conformational flexibility, which can lead to a more defined and effective chiral environment around a metal center.[2]

  • Defined Stereocenter: The chiral center at the 2-position of the piperidine ring is crucial for inducing enantioselectivity.[1]

  • Coordinating Hydroxymethyl Group: The primary alcohol can coordinate to a metal center, a common feature of many successful chiral amino alcohol ligands.[1]

  • Modulating Tosyl Group: The bulky and electron-withdrawing tosyl group can influence the catalyst's solubility and its coordination with organometallic reagents, thereby affecting both reactivity and selectivity.[3]

Proposed Applications in Asymmetric Catalysis

Based on the performance of structurally similar chiral amino alcohols, (1-Tosylpiperidin-2-yl)methanol is a promising candidate for catalyzing a variety of enantioselective transformations.

Enantioselective Addition of Organozinc Reagents to Aldehydes

A benchmark reaction for evaluating new chiral amino alcohol ligands is the asymmetric addition of diethylzinc to aldehydes.[3] This reaction is a fundamental method for carbon-carbon bond formation and produces valuable chiral secondary alcohols.[3] A proposed application involves the use of (1-Tosylpiperidin-2-yl)methanol to catalyze the enantioselective addition of diethylzinc to benzaldehyde.[1]

Hypothetical Performance Data

While direct experimental data for (1-Tosylpiperidin-2-yl)methanol in this reaction is not widely available, the following table provides a comparative analysis with established chiral amino alcohol catalysts to infer its potential efficacy.[3]

Catalyst/LigandYield (%)Enantiomeric Excess (ee, %)
(1-Tosylpiperidin-2-yl)methanol Analogue Data Not AvailableData Not Available
(-)-DAIB (N,N-Diisobutylnorephedrine)HighUp to 98%
Proline-derived Amino AlcoholsModerate to HighUp to 99%
Chiral Oxazaborolidines (CBS Catalysts)High>95%
Note: The data for (-)-DAIB, Proline-derived amino alcohols, and CBS Catalysts are from established literature and serve as a benchmark for comparison.[3]
Enantioselective Addition of Organozinc Reagents to Imines

The synthesis of enantioenriched amines is of significant importance in the pharmaceutical industry.[2] (1-Tosylpiperidin-2-yl)methanol is proposed as a chiral ligand for the enantioselective addition of diethylzinc to N-benzylideneimines, a model reaction for producing chiral diarylmethylamines.[2]

Proposed Catalytic Cycle

The proposed catalytic cycle begins with the in-situ formation of a chiral zinc-aminoalkoxide complex.[2] This complex then coordinates with the imine substrate, activating it for nucleophilic attack by a second equivalent of the organozinc reagent.[2] The chiral environment created by the ligand directs the approach of the nucleophile to one of the enantiotopic faces of the imine, leading to the formation of the chiral amine with high enantioselectivity.[2]

G Proposed Catalytic Cycle Ligand (1-Tosylpiperidin-2-yl)methanol Complex Chiral Zinc-Aminoalkoxide Complex Ligand->Complex + Et2Zn Et2Zn Et2Zn ActivatedComplex Imine-Coordinated Complex Complex->ActivatedComplex + Imine Imine Imine Product Chiral Amine ActivatedComplex->Product + Et2Zn Product->Ligand Hydrolysis

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an imine.[2]

Experimental Protocols

Synthesis of (S)-(1-Tosylpiperidin-2-yl)methanol

This protocol describes the synthesis of the chiral ligand starting from the commercially available (S)-piperidine-2-methanol.

Reaction Scheme:

(S)-Piperidine-2-methanol + p-Toluenesulfonyl chloride (TsCl) --(Base)--> (S)-(1-Tosylpiperidin-2-yl)methanol

Materials and Equipment:

  • (S)-Piperidine-2-methanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

  • Silica gel for column chromatography

Procedure: [4][5]

  • In a round-bottom flask under an inert atmosphere, dissolve (S)-piperidine-2-methanol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq).

  • Slowly add a solution of tosyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Synthesis Workflow

G Start Dissolve (S)-Piperidine-2-methanol in DCM Cool Cool to 0 °C Start->Cool AddBase Add Triethylamine Cool->AddBase AddTsCl Add TsCl solution AddBase->AddTsCl React Stir at 0 °C, then warm to RT AddTsCl->React Quench Quench with NaHCO3 (aq) React->Quench Extract Workup and Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Product (S)-(1-Tosylpiperidin-2-yl)methanol Purify->Product

Caption: Workflow for the synthesis of (1-Tosylpiperidin-2-yl)methanol.[4]

Protocol for Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol is a hypothetical application based on established procedures for similar chiral ligands.[1][3]

Materials and Equipment:

  • (1-Tosylpiperidin-2-yl)methanol

  • Diethylzinc (1.0 M in hexanes)

  • Benzaldehyde

  • Anhydrous Toluene

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Flame-dried Schlenk flask, syringes, magnetic stirrer

Procedure: [1]

  • To a flame-dried Schlenk flask under an inert atmosphere, add (1-Tosylpiperidin-2-yl)methanol (0.02 mmol, 2 mol%) and anhydrous toluene (2 mL).

  • Cool the solution to 0 °C and add diethylzinc (1.0 M in hexanes, 1.2 mmol) dropwise.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add benzaldehyde (1.0 mmol) to the solution.

  • Stir the reaction mixture at 0 °C for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the product by flash chromatography and determine the enantiomeric excess by chiral HPLC or GC.

Protocol for Asymmetric Addition of Diethylzinc to an Imine

This protocol is a proposed method for the synthesis of chiral amines using (1-Tosylpiperidin-2-yl)methanol as the chiral ligand.[2]

Materials and Equipment:

  • (S)-(1-Tosylpiperidin-2-yl)methanol

  • Diethylzinc (1.0 M solution in hexanes)

  • N-(4-methoxybenzylidene)aniline

  • Anhydrous Toluene

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Flame-dried Schlenk flasks, cannula, syringes, magnetic stirrer

Procedure: [2]

  • To a flame-dried Schlenk flask under an inert atmosphere, add (S)-(1-Tosylpiperidin-2-yl)methanol (13.5 mg, 0.05 mmol, 10 mol%).

  • Add anhydrous toluene (2.0 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (1.0 M solution in hexanes, 0.55 mL, 0.55 mmol, 1.1 equiv) dropwise.

  • Stir the resulting solution at 0 °C for 30 minutes.

  • In a separate flame-dried Schlenk flask, dissolve N-(4-methoxybenzylidene)aniline (105.6 mg, 0.5 mmol, 1.0 equiv) in anhydrous toluene (3.0 mL).

  • Transfer the imine solution via cannula to the catalyst solution at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC (typically 12-24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (5 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

Low yields in the synthesis of (1-Tosylpiperidin-2-yl)methanol can be addressed by ensuring the use of high-purity, anhydrous reagents and solvents, and by carefully controlling the reaction temperature, as higher temperatures can lead to the formation of a chlorinated byproduct.[5][6] For catalytic applications, optimizing the catalyst loading, reaction temperature, and solvent may be necessary to achieve high yields and enantioselectivities.[7]

While extensive published data on the use of (1-Tosylpiperidin-2-yl)methanol as a chiral ligand is currently limited, its structural features strongly suggest its potential as a valuable tool in asymmetric synthesis.[3] The protocols and comparative data provided in this document offer a solid foundation for researchers to explore its applications in catalyzing enantioselective transformations.[3] Further investigation is warranted to fully establish its efficacy and define its role within the broader landscape of chiral ligands.

References

Application Notes and Protocols: 2-Piperidinemethanol in the Development of Analgesic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of the 2-piperidinemethanol scaffold in the discovery of novel analgesic compounds. This document includes detailed experimental protocols for evaluating analgesic activity, methodologies for receptor binding assays, and a summary of quantitative data for representative compounds. Furthermore, key signaling pathways involved in the analgesic action of these compounds are illustrated.

Introduction

The this compound moiety is a key structural feature in a variety of biologically active compounds. Its presence in molecules targeting the central nervous system has made it a valuable scaffold in the design of new therapeutics, particularly in the field of analgesia. Derivatives of this compound have shown promise as modulators of key pain signaling pathways, including the opioid and N-methyl-D-aspartate (NMDA) receptor systems. This document outlines the application of this versatile chemical entity in the development of next-generation pain therapeutics.

Key Signaling Pathways in Analgesia

The analgesic effects of this compound derivatives are often attributed to their interaction with opioid and NMDA receptors. Understanding the downstream signaling cascades of these receptors is crucial for rational drug design and development.

Opioid Receptor Signaling

Opioid receptors, primarily the mu-opioid receptor (MOR), are G-protein coupled receptors (GPCRs) that mediate the analgesic effects of opioids.[1] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of two principal signaling pathways:

  • G-protein Pathway: This pathway is primarily associated with the desired analgesic effects.[2] The activated G-protein (Gi/o) inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. It also modulates ion channels, leading to neuronal hyperpolarization and reduced neuronal excitability, thus dampening the pain signal.[1]

  • β-Arrestin Pathway: Recruitment of β-arrestin is linked to receptor desensitization, internalization, and the development of adverse effects such as tolerance, respiratory depression, and constipation.[2]

cluster_0 Opioid Receptor Signaling ligand This compound Derivative (Opioid Agonist) receptor Mu-Opioid Receptor (MOR) ligand->receptor g_protein Gαi/o and Gβγ Subunits receptor->g_protein Activation beta_arrestin β-Arrestin Recruitment receptor->beta_arrestin adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition ion_channels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) g_protein->ion_channels camp ↓ cAMP adenylyl_cyclase->camp analgesia Analgesia camp->analgesia ion_channels->analgesia side_effects Adverse Effects (Tolerance, Respiratory Depression) beta_arrestin->side_effects

Opioid Receptor Signaling Pathway

NMDA Receptor Signaling

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a critical role in central sensitization, a key component of chronic and neuropathic pain.[3][4] Antagonists of the NMDA receptor can prevent or reverse this sensitization, leading to an analgesic effect. The signaling cascade involves:

  • Receptor Activation: Glutamate and a co-agonist (glycine or D-serine) binding to the NMDA receptor, coupled with membrane depolarization, leads to the opening of the ion channel.

  • Calcium Influx: Channel opening allows for a significant influx of calcium ions (Ca2+) into the neuron.

  • Downstream Kinase Activation: The rise in intracellular Ca2+ activates a host of downstream signaling molecules, including calcium/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC). These kinases phosphorylate various substrates, leading to increased synaptic efficacy and neuronal hyperexcitability, which manifests as pain.[5]

cluster_1 NMDA Receptor Signaling in Pain ligand This compound Derivative (NMDA Antagonist) receptor NMDA Receptor ligand->receptor Antagonism ion_channel Ion Channel Blockade receptor->ion_channel glutamate Glutamate glutamate->receptor ca_influx ↓ Ca2+ Influx ion_channel->ca_influx downstream ↓ Activation of CaMKII, PKC, etc. ca_influx->downstream sensitization ↓ Central Sensitization downstream->sensitization analgesia Analgesia sensitization->analgesia cluster_2 Synthesis Workflow start Start dissolve Dissolve Reactants (this compound & Phenacyl Bromide) in Ethanol start->dissolve mix Combine Solutions & Add K₂CO₃ dissolve->mix reflux Reflux for 3 hours mix->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete filter Filter cool->filter evaporate Evaporate Solvent filter->evaporate purify Purify Product evaporate->purify characterize Characterize Product purify->characterize end End characterize->end cluster_3 Receptor Binding Assay Workflow start Start setup Prepare Assay Tubes (Membranes, Buffer, Test Compound/Controls) start->setup add_radioligand Add Radioligand setup->add_radioligand incubate Incubate to Equilibrium add_radioligand->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze end End analyze->end

References

Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details two primary high-performance liquid chromatography (HPLC) methods for the chiral separation of 2-piperidinemethanol enantiomers, a critical analysis in pharmaceutical development and quality control. Due to the structural nature of this compound, which lacks a strong UV chromophore, both a direct analysis approach and an indirect approach requiring pre-column derivatization are presented. The direct method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions. The indirect method enhances UV detection and can improve resolution by derivatizing the analyte with a chromophore-containing agent prior to injection. This document provides detailed experimental protocols and summarizes the chromatographic conditions in tabular format for researchers, scientists, and drug development professionals.

Introduction

This compound is a chiral building block used in the synthesis of various pharmaceutical compounds. As enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, the development of robust analytical methods to separate and quantify individual enantiomers is of paramount importance.[1] High-performance liquid chromatography using chiral stationary phases (CSPs) is a powerful and widely used technique for this purpose.[1][][3] Polysaccharide-based CSPs, in particular, have shown broad applicability for resolving a wide range of chiral compounds, including piperidine derivatives.[1][4][5]

A significant challenge in the analysis of this compound is its lack of a strong chromophore, making UV detection difficult at low concentrations.[6] To address this, pre-column derivatization with a UV-active agent is a common and effective strategy.[6][7] This application note outlines a direct injection method suitable for higher concentrations and an indirect, derivatization-based method for enhanced sensitivity and potential improvement of chiral recognition.

Method 1: Direct Enantioseparation on a Polysaccharide-Based CSP

This method is based on the established success of polysaccharide-based CSPs for the separation of piperidine derivatives.[4][5] It is most suitable when sample concentration is not a limiting factor.

Quantitative Data Summary

Table 1: Chromatographic Conditions for Direct Analysis

ParameterValue
Column Chiralpak® AD-H, 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Expected Resolution (Rs) > 1.5
Experimental Protocol
  • Materials and Reagents:

    • Racemic this compound

    • Reference standards for individual enantiomers (if available)

    • HPLC-grade n-Hexane

    • HPLC-grade Isopropanol (IPA)

    • Diethylamine (DEA)

    • Methanol (for sample dissolution)

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-hexane, isopropanol, and diethylamine in the ratio of 80:20:0.1 (v/v/v).

    • Mix thoroughly and degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.[4]

  • Sample and Standard Preparation:

    • Racemic Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of racemic this compound and dissolve it in 10 mL of methanol in a volumetric flask.

    • Sample Solution: Prepare the sample solution at a similar concentration using methanol as the diluent.

  • Chromatographic Procedure:

    • Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.[4]

    • Set the column oven temperature to 25 °C and the UV detector wavelength to 220 nm.[4]

    • Inject 10 µL of the racemic standard solution to verify the separation of the two enantiomers and determine their retention times.

    • Inject the sample solutions for analysis.

Logical Workflow for Direct Chiral HPLC Analysis

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Hexane/IPA/DEA) C Equilibrate Column (Chiralpak AD-H) A->C B Prepare Sample (Dissolve in Methanol) E Inject Sample B->E D Set HPLC Parameters (Flow, Temp, Wavelength) C->D D->E F Detect Enantiomers (UV @ 220 nm) E->F G Integrate Peaks F->G H Calculate Resolution & Purity G->H

Caption: Workflow for direct chiral HPLC analysis of this compound.

Method 2: Indirect Enantioseparation via Pre-Column Derivatization

This method is recommended for low concentration samples or when direct analysis provides insufficient resolution. Derivatization with 3,5-dinitrobenzoic acid introduces a strong chromophore, significantly enhancing detection sensitivity at 254 nm. A similar approach has been successfully applied to the closely related compound 2-piperidinemethanamine.[7][8]

Quantitative Data Summary

Table 2: Chromatographic Conditions for Indirect Analysis of Derivatized this compound

ParameterValue
Derivatizing Agent 3,5-Dinitrobenzoic Acid
Column Kromasil CHI-DMB, 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane / Ethanol (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 5 µL
Expected Resolution (Rs) > 2.0
Experimental Protocol
  • Materials and Reagents:

    • Racemic this compound

    • 3,5-Dinitrobenzoic acid

    • 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ)

    • Dichloromethane

    • HPLC-grade n-Hexane

    • HPLC-grade Ethanol

    • Methanol (for final sample dilution)

  • Derivatization Procedure: [7]

    • In a suitable reaction vessel, add 1 mmol of 3,5-dinitrobenzoic acid and 0.494 g of EEDQ to a solution of 1 mmol of (±)-2-piperidinemethanol in 30 mL of dichloromethane.

    • Stir the reaction mixture at 30 °C for approximately 2 hours.

    • After the reaction, the solvent can be evaporated, and the residue reconstituted in methanol for HPLC analysis.

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-hexane and ethanol in the ratio of 85:15 (v/v).[7][8]

    • Degas the mobile phase using sonication or vacuum filtration.

  • Sample and Standard Preparation:

    • Derivatized Standard: Prepare the derivatized standard by following the derivatization procedure with racemic this compound. Dissolve the final residue in methanol to a concentration of approximately 200 µg/mL.[7]

    • Derivatized Sample: Apply the same derivatization procedure to the sample containing this compound.

  • Chromatographic Procedure:

    • Equilibrate the Kromasil CHI-DMB column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the column temperature to 25 °C and the UV detection wavelength to 254 nm.[7]

    • Inject 5 µL of the derivatized standard solution to confirm the separation of the enantiomeric derivatives.

    • Inject the derivatized sample solutions for analysis.

Workflow for Chiral HPLC with Pre-Column Derivatization

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Mix Sample with 3,5-Dinitrobenzoic Acid & EEDQ B React at 30°C for 2h A->B C Evaporate & Reconstitute in Methanol B->C E Inject Derivatized Sample C->E D Equilibrate Column (Kromasil CHI-DMB) D->E F Isocratic Elution (Hexane/Ethanol) E->F G Detect Derivatives (UV @ 254 nm) F->G H Integrate Peaks G->H I Determine Enantiomeric Purity H->I

Caption: Workflow for indirect analysis via pre-column derivatization.

Method Development and Optimization

The successful chiral separation often requires empirical method development.[1] If the initial conditions are not optimal, consider the following adjustments:

  • Mobile Phase Composition: Systematically vary the ratio of the alcohol modifier (isopropanol or ethanol) in the mobile phase.[5]

  • Basic/Acidic Additives: For basic analytes like this compound, a small amount of a basic modifier such as diethylamine (DEA) can improve peak shape and resolution.[5][9]

  • Column Temperature: Temperature is a critical parameter that influences retention times and resolution. Investigating different column temperatures can be crucial for optimizing the separation.[5]

  • Chiral Stationary Phase Screening: If resolution is not achieved, screening other polysaccharide-based CSPs (e.g., Chiralpak IA, Chiralcel OD-H) is a standard approach in method development.[5][10]

Conclusion

This application note provides two robust starting points for the chiral HPLC analysis of this compound. The direct method offers a simpler approach for concentrated samples, while the indirect method with pre-column derivatization provides a highly sensitive alternative suitable for trace analysis and can enhance enantioselectivity. The provided protocols and optimization strategies should enable researchers to develop and validate a suitable method for their specific application in accordance with ICH guidelines.[1][6]

References

The Pivotal Role of 2-Piperidinemethanol Derivatives in Neurochemistry Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-piperidinemethanol scaffold is a cornerstone in medicinal chemistry, serving as a versatile framework for the design of novel therapeutics targeting the central nervous system. Its inherent structural features allow for diverse modifications, leading to compounds with high affinity and selectivity for various neurological targets. This document provides detailed application notes and protocols for researchers investigating the neurochemical properties of this compound derivatives, with a focus on their roles as N-Methyl-D-Aspartate (NMDA) receptor antagonists and sigma (σ) receptor modulators.

Application Notes

This compound derivatives have demonstrated significant potential in the treatment of a range of neurological and psychiatric disorders. Their utility stems from their ability to interact with key receptors implicated in neuroplasticity, excitotoxicity, and cellular stress responses.

1. NMDA Receptor Antagonism:

Overactivation of NMDA receptors is a key mechanism in excitotoxicity, a process that contributes to neuronal damage in conditions like stroke, traumatic brain injury, and neurodegenerative diseases.[1] this compound derivatives have been developed as potent and selective antagonists of the NMDA receptor, particularly targeting the NR2B subtype.[1] This selectivity is advantageous as it may reduce the side effects associated with non-selective NMDA receptor blockers. These compounds hold therapeutic promise for conditions characterized by excessive glutamate release.

2. Sigma Receptor Modulation:

Sigma receptors, particularly the σ1 and σ2 subtypes, are intracellular chaperone proteins that play a crucial role in regulating cellular stress responses, calcium signaling, and neuronal survival.[2][3] this compound derivatives have been identified as high-affinity ligands for both σ1 and σ2 receptors.[4][5] Modulation of these receptors can offer neuroprotection by mitigating oxidative stress, reducing endoplasmic reticulum stress, and promoting cell survival pathways.[2][6] This makes them attractive candidates for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as for managing neuropathic pain.[7]

3. Inhibition of Beta-Amyloid Aggregation:

A hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into neurotoxic plaques. Certain piperidine derivatives have been shown to inhibit the self-aggregation of Aβ peptides, suggesting a potential disease-modifying role in Alzheimer's therapy.[8] By preventing the formation of these toxic aggregates, these compounds may help to preserve neuronal function and slow disease progression.

Quantitative Data Presentation

The following tables summarize the binding affinities of representative this compound and related piperidine derivatives for NMDA and sigma receptors. This data is crucial for structure-activity relationship (SAR) studies and for selecting lead compounds for further development.

Table 1: Binding Affinity of Piperidine Derivatives at the NMDA Receptor

Compound IDN-SubstituentPhenyl Ring SubstituentKi (nM) [³H]MK-801 Binding
1 -HUnsubstituted1500
2a -CH₃Unsubstituted350
2e -(CH₂)₃CH₃Unsubstituted85
3a -CH₂PhUnsubstituted45
4d -CH₂Ph4-Fluoro30

Data synthesized from structure-activity relationship studies on NMDA receptor antagonists.

Table 2: Binding Affinity of Piperidine/Piperazine Derivatives at Sigma Receptors

CompoundKi (nM) σ₁ ReceptorKi (nM) σ₂ ReceptorSelectivity (σ₂/σ₁)
Compound A (Piperidine-based) 3.216050
Haloperidol (Reference) 2.5--
p-Methoxybenzyl substituted piperazine 12.4--
Compound B (Piperidine-based) 1.45--
NE-100 (Reference) 2.00--

Data compiled from various studies on sigma receptor ligands.[4][9][10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound derivatives.

Protocol 1: Radioligand Binding Assay for NMDA Receptors

This protocol determines the affinity of a test compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Rat brain membrane preparations (source of NMDA receptors)

  • [³H]MK-801 (radioligand)

  • Unlabeled MK-801 (for determining non-specific binding)

  • Test compound (this compound derivative)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold lysis buffer (50 mM Tris HCl, pH 7.4, with protease inhibitors). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes. Resuspend the final pellet in fresh lysis buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • Increasing concentrations of the test compound or vehicle (for total binding).

    • A high concentration of unlabeled MK-801 (e.g., 10 µM) for non-specific binding wells.

    • A fixed concentration of [³H]MK-801 (typically at its Kd value).

    • Membrane homogenate (e.g., 50-100 µg of protein).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in assay buffer.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Radioligand Binding Assay for Sigma-1 (σ₁) Receptors

This protocol measures the binding affinity of a test compound for the σ₁ receptor.

Materials:

  • Guinea pig brain membrane homogenate (a rich source of σ₁ receptors).[4]

  • --INVALID-LINK---Pentazocine (radioligand).[11]

  • Unlabeled (+)-Pentazocine or Haloperidol (for determining non-specific binding).

  • Test compound (this compound derivative).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.[11]

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Prepare membrane homogenates from guinea pig brain as described in Protocol 1.

  • Assay Setup: In a 96-well plate, add assay buffer, varying concentrations of the test compound, a fixed concentration of --INVALID-LINK---pentazocine (e.g., 5 nM), and membrane homogenate (e.g., 100-200 µg protein). For non-specific binding, use a high concentration of unlabeled (+)-pentazocine (e.g., 10 µM).

  • Incubation: Incubate the plate at 37°C for 90 minutes.[11]

  • Filtration and Washing: Terminate the assay by rapid filtration through pre-soaked glass fiber filters, followed by washing with ice-cold buffer.

  • Counting and Analysis: Quantify radioactivity and analyze the data as described in Protocol 1 to determine the Ki value.

Protocol 3: In Vitro Beta-Amyloid (Aβ) Aggregation Inhibition Assay

This protocol assesses the ability of a compound to inhibit the aggregation of Aβ peptides.

Materials:

  • Synthetic Aβ(1-42) peptide.

  • Thioflavin T (ThT).

  • Assay Buffer: 50 mM Phosphate buffer with 100 mM NaCl, pH 7.4.

  • Test compound.

  • 96-well black plates with a clear bottom.

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm).

Procedure:

  • Aβ Preparation: Dissolve Aβ(1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in the assay buffer to the desired concentration (e.g., 10 µM).

  • Assay Setup: In a 96-well plate, mix the Aβ solution with various concentrations of the test compound or vehicle control.

  • Incubation: Incubate the plate at 37°C with continuous gentle shaking to promote aggregation.

  • ThT Fluorescence Measurement: At regular time intervals, add Thioflavin T to a final concentration of 5 µM to each well and measure the fluorescence intensity. An increase in fluorescence indicates Aβ fibril formation.

  • Data Analysis: Plot ThT fluorescence against time to generate aggregation curves. The percentage of inhibition is calculated by comparing the fluorescence intensity of the compound-treated samples to the vehicle control at the plateau phase.

Protocol 4: In Vivo Acetic Acid-Induced Writhing Test for Analgesia

This is a common screening method for evaluating the peripheral analgesic activity of a compound.

Materials:

  • Male Swiss albino mice (20-25 g).

  • Test compound.

  • Vehicle (e.g., saline with 0.5% Tween 80).

  • Standard analgesic drug (e.g., diclofenac sodium).

  • 0.6% acetic acid solution.

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

  • Grouping and Administration: Divide the animals into groups (n=6-8 per group): vehicle control, standard drug, and different doses of the test compound. Administer the compounds intraperitoneally or orally.

  • Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally (10 mL/kg) to induce abdominal constrictions (writhing).

  • Observation: Five minutes after the acetic acid injection, count the number of writhes for each mouse over a 10-20 minute period.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Glycine Glycine Glycine->NMDA_R Piperidine_Derivative This compound Derivative (Antagonist) Piperidine_Derivative->NMDA_R Blocks Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Opens Channel Calmodulin Calmodulin Ca_ion->Calmodulin Activates CaMKII CaMKII Calmodulin->CaMKII Activates nNOS nNOS Calmodulin->nNOS Activates Excitotoxicity Excitotoxicity/ Neuronal Death CaMKII->Excitotoxicity NO Nitric Oxide nNOS->NO NO->Excitotoxicity

Caption: NMDA Receptor Signaling Pathway and Antagonism.

Sigma1_Receptor_Signaling cluster_mam Mitochondria-Associated ER Membrane (MAM) Sigma1R_BiP σ₁R-BiP Complex (Inactive) Sigma1R_Active σ₁R (Active) Sigma1R_BiP->Sigma1R_Active IP3R IP3 Receptor Ca_Homeostasis Ca²⁺ Homeostasis IP3R->Ca_Homeostasis Regulates ER-Mito Ca²⁺ Ligand This compound Derivative (Agonist) Ligand->Sigma1R_BiP Binds Sigma1R_Active->IP3R Stabilizes ER_Stress ER Stress Sigma1R_Active->ER_Stress Reduces Neuroprotection Neuroprotection/ Cell Survival Sigma1R_Active->Neuroprotection Promotes Ca_Homeostasis->Neuroprotection

Caption: Sigma-1 Receptor Neuroprotective Signaling.

Experimental_Workflow start Start: Synthesize/Acquire This compound Derivatives in_vitro In Vitro Screening start->in_vitro binding_assay Receptor Binding Assays (NMDA, Sigma) in_vitro->binding_assay functional_assay Functional Assays (e.g., Ca²⁺ imaging, Aβ aggregation) in_vitro->functional_assay sar_analysis Structure-Activity Relationship (SAR) Analysis binding_assay->sar_analysis functional_assay->sar_analysis in_vivo In Vivo Testing (in Animal Models) sar_analysis->in_vivo pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo->pk_pd efficacy_studies Efficacy Studies (e.g., Analgesia, Neuroprotection) in_vivo->efficacy_studies lead_optimization Lead Optimization pk_pd->lead_optimization efficacy_studies->lead_optimization

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize the synthesis yield of 2-piperidinemethanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially scalable method for synthesizing this compound?

A1: The most prevalent industrial method for producing this compound is the catalytic hydrogenation of 2-pyridineethanol.[1][2][3] This process involves the reduction of the pyridine ring using hydrogen gas in the presence of a metal catalyst.[4] Common catalysts include those based on platinum, palladium, ruthenium, and rhodium.[1][4][5]

Q2: What are the primary challenges encountered during the synthesis of this compound?

A2: Key challenges include low yields, the formation of byproducts, and catalyst deactivation.[1][4][6] A significant byproduct that can form during the hydrogenation of 2-pyridineethanol is N-methyl-2-(2-hydroxyethyl)piperidine.[1][2] Controlling reaction conditions such as temperature and pressure is critical to minimize side reactions and improve yield.[4]

Q3: Can this compound be synthesized from other precursors besides 2-pyridineethanol?

A3: Yes, alternative synthetic routes are available. One common method is the reduction of 2-picolinic acid (piperidine-2-carboxylic acid) or its esters.[7] This reduction is often carried out using strong reducing agents like lithium aluminum hydride (LiAlH4) or borane complexes such as BH3-DMS.[6][7]

Q4: How can the enantiopure forms of this compound be obtained?

A4: Enantiomerically enriched this compound can be synthesized through the asymmetric reduction of 2-substituted pyridines.[8] Another approach is to start from a chiral precursor, such as L-pipecolinic acid (L-2-piperidinic acid), and reduce the carboxylic acid group to an alcohol.[7] Enzymatic kinetic resolution of racemic this compound is also a viable method.[9]

Q5: What are the typical purification methods for this compound?

A5: After the reaction, the catalyst is typically removed by filtration.[1] The crude product is then purified by distillation, often under reduced pressure.[1][3] For laboratory-scale synthesis or for removing persistent impurities, column chromatography on silica gel is a common technique.[6][10] Other methods like liquid-liquid extraction can also be employed to separate the product from the reaction mixture.[11]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield in Catalytic Hydrogenation of 2-Pyridineethanol

  • Question: My hydrogenation of 2-pyridineethanol is resulting in a very low yield of the desired this compound. What are the possible causes and how can I fix this?

  • Answer: Low yields in this reaction can stem from several factors:

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress via TLC or GC to ensure the starting material is fully consumed.[6] Consider increasing the reaction time, temperature, or hydrogen pressure.[4]

    • Catalyst Deactivation: The catalyst may be poisoned or deactivated. Ensure starting materials and solvents are pure and free of potential poisons.[4] The piperidine product itself can sometimes inhibit the catalyst. A "pickling" process, where the catalyst is treated with an amine-containing solvent between runs, can help maintain high activity over a series of reactions.[1]

    • Sub-optimal Reaction Conditions: The choice of solvent, temperature, and pressure significantly impacts the reaction. For instance, using protic solvents like glacial acetic acid with a PtO2 catalyst has been shown to be effective.[12][13] It is crucial to optimize these parameters for your specific setup.

Issue 2: Formation of N-Methyl Byproduct

  • Question: I am observing a significant amount of N-methyl-2-(2-hydroxyethyl)piperidine in my product mixture. How can I suppress this side reaction?

  • Answer: The formation of the N-methylated byproduct is a known issue in the hydrogenation of 2-pyridineethanol.[1] This can be minimized through the following strategies:

    • Temperature Control: Operating at more moderate temperatures, typically between 90°C and 120°C, has been shown to significantly reduce the formation of this byproduct.[1]

    • Use of an Amine Additive: Adding another amine (that is structurally different from the reactant and product) to the reaction medium is highly effective in suppressing N-methylation.[1][2]

    • High Catalyst Loading: Employing a higher catalyst loading can also help minimize the formation of deleterious byproducts.[1]

Issue 3: Poor Yield During Reduction of a Pipecolic Acid Derivative with LiAlH4

  • Question: I am trying to reduce an N-protected pipecolic acid ester with LiAlH4 and my isolated yield is poor. What can I do?

  • Answer: Low yields with LiAlH4 reductions are often related to the workup procedure.

    • Product Trapping: The aluminum salts formed during the aqueous quenching of the reaction can trap the product, leading to low isolated yields.[6]

    • Thorough Extraction: It is critical to perform a thorough extraction of the aqueous layer after quenching to recover all the product.[6] Using a Fieser workup (sequential addition of water, then 15% NaOH, then more water) can help generate a granular precipitate of aluminum salts that is easier to filter and wash, improving product recovery.

Below is a troubleshooting workflow to diagnose and resolve low-yield issues.

Caption: Troubleshooting workflow for low-yield synthesis of this compound.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-Pyridineethanol

This protocol is a general procedure based on methods described for the reduction of pyridine derivatives.[1][12][13]

  • Materials:

    • 2-Pyridineethanol

    • Hydrogenation Catalyst (e.g., 5% Ru/C, PtO2, or Pd/C)

    • Solvent (e.g., Ethanol, Methanol, or Glacial Acetic Acid)

    • Hydrogen Gas (high purity)

    • Optional: Amine additive (e.g., ammonia, diethylamine)

    • Filter aid (e.g., Celite)

  • Reaction Setup:

    • To a high-pressure hydrogenation vessel, add 2-pyridineethanol and the chosen solvent.

    • Carefully add the hydrogenation catalyst under an inert atmosphere (e.g., Nitrogen or Argon). The catalyst loading is typically between 0.15 to 5 mol%.

    • If used, add the amine additive (at least 10 mole % relative to the starting material).[1]

    • Seal the reactor securely.

  • Reaction Execution:

    • Purge the reactor vessel multiple times with nitrogen, followed by several purges with hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 500-1000 psig).[1]

    • Begin agitation and heat the reaction mixture to the target temperature (e.g., 90-120°C to minimize N-methylation).[1]

    • Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Work-up and Purification:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

    • Purge the reactor with nitrogen.

    • Dilute the reaction mixture with a suitable solvent (e.g., methanol) and filter it through a pad of Celite to remove the catalyst.[12]

    • Wash the filter cake thoroughly with the solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Purify the resulting crude oil or solid by vacuum distillation to obtain pure this compound.[1]

Protocol 2: Reduction of (S)-Piperidine-2-carboxylic acid with BH3-DMS

This protocol is based on a literature procedure for the synthesis of (S)-piperidin-2-ylmethanol.[7]

  • Materials:

    • (2S)-Piperidine-2-carboxylic acid

    • Borane dimethyl sulfide complex (BH3-DMS)

    • Boron trifluoride etherate (BF3-Et2O)

    • Anhydrous Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Concentrated Hydrochloric Acid (HCl)

    • Dichloromethane (DCM)

    • Isopropanol

  • Reaction Setup:

    • In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve (2S)-piperidine-2-carboxylic acid (1.0 eq.) in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

  • Reaction Execution:

    • Slowly add BH3-DMS (4.0 eq.) and BF3-Et2O (1.0 eq.) to the cooled solution.

    • Remove the ice bath and reflux the reaction mixture for 14 hours.

    • Monitor the reaction for completion using TLC.

  • Work-up and Purification:

    • After completion, cool the reaction to 0°C and remove the THF by concentration under reduced pressure.

    • Slowly and carefully add Methanol dropwise at 0°C to quench the excess borane.

    • Add concentrated HCl and reflux the mixture for an additional 2 hours.

    • Concentrate the mixture again to remove the solvent.

    • Stir the resulting residue in a solution of 10% isopropanol in DCM for 15 minutes.

    • Filter the mixture. The filtrate contains the product.

    • Concentrate the filtrate to dryness to yield the product as a solid.

Data for Synthesis Optimization

The following tables summarize data adapted from patent literature, demonstrating the effect of reaction conditions on the hydrogenation of 2-pyridineethanol.[1]

Table 1: Effect of Temperature on Byproduct Formation

Temperature (°C)Yield of this compound (%)N-Methyl Byproduct (%)
10098.10.2
12097.50.4
15094.24.8
17089.69.1
Conditions: Catalytic hydrogenation of 2-pyridineethanol. Data illustrates that lower temperatures (90-120°C) are effective at minimizing the formation of the N-methyl byproduct.[1]

Table 2: Effect of Amine Additive on Yield and Selectivity

Amine AdditiveYield of this compound (%)N-Methyl Byproduct (%)
None94.24.8
Ammonia98.50.1
Diethylamine98.20.2
Conditions: Catalytic hydrogenation of 2-pyridineethanol at 150°C. Data shows that the addition of another amine significantly suppresses the N-methyl side reaction, even at elevated temperatures.[1]

Diagrams of Workflows and Pathways

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Workup & Purification cluster_analysis Analysis A Reactor Setup (Reactant, Solvent, Catalyst) B Reaction Execution (Temp, Pressure, Time) A->B C Reaction Monitoring (TLC, GC, H2 Uptake) B->C D Cooling & Venting C->D E Catalyst Filtration D->E F Solvent Removal E->F G Purification (Distillation / Chromatography) F->G H Final Product G->H I Characterization (NMR, MS, GC) H->I

Caption: General experimental workflow for this compound synthesis.

Key Reaction Pathway and Byproduct Formation

This diagram shows the primary synthetic transformation and the formation of a common impurity.

ReactionPathway reactant 2-Pyridineethanol product This compound reactant->product H2, Catalyst (Desired Pathway) byproduct N-Methyl-2-(2-hydroxyethyl)piperidine reactant->byproduct Side Reaction (e.g., High Temp)

Caption: Main reaction pathway and major byproduct formation.

References

Troubleshooting low yields in the tosylation of 2-piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the O-tosylation of 2-piperidinemethanol.

Frequently Asked Questions (FAQs)

Q1: My reaction to O-tosylate this compound has a very low yield. What are the most common causes?

Low yields in this reaction are typically due to three main issues:

  • Competitive N-Tosylation: The secondary amine on the piperidine ring is nucleophilic and can react with tosyl chloride, competing with the desired O-tosylation.[1]

  • Formation of a Chlorinated Byproduct: The desired O-tosylate product is an intermediate that can be converted into 2-(chloromethyl)piperidine via nucleophilic substitution by chloride ions present in the reaction mixture.[1][2][3]

  • Incomplete Reaction or Degradation: The reaction may not go to completion due to issues with reagent quality, moisture, or suboptimal reaction conditions.[3][4]

Q2: I am observing a significant amount of a chlorinated byproduct, 2-(chloromethyl)piperidine. Why is this happening and how can I prevent it?

The formation of a chlorinated byproduct occurs when the O-tosylate intermediate undergoes a nucleophilic substitution reaction (SN2).[1] The chloride ions often originate from the tosyl chloride reagent itself or from the hydrochloride salt formed when using an amine base like triethylamine (TEA).[1]

To minimize this side reaction, consider the following strategies:

  • Control the Temperature: Maintain a low reaction temperature (0 °C is recommended). Lower temperatures favor the desired tosylation and disfavor the subsequent substitution to the chloride.[1][5]

  • Use a Non-nucleophilic Base: Bases like pyridine can sometimes act as nucleophiles. Using a sterically hindered or non-nucleophilic base can reduce unwanted side reactions.[1] Alternatively, using a base whose hydrochloride salt is insoluble in the reaction solvent can help by removing chloride ions from the solution as they form.[1]

  • Limit Reaction Time: Monitor the reaction's progress closely using Thin Layer Chromatography (TLC). Work up the reaction as soon as the starting material has been consumed to prevent prolonged exposure of the product to chloride ions.[3][5]

Q3: My analysis shows a mixture of N-tosylated, O-tosylated, and di-tosylated products. How can I achieve selective O-tosylation?

This is a classic selectivity problem arising from the two nucleophilic sites (the -NH group and the -OH group). The most effective and highly recommended strategy to ensure selective O-tosylation is to protect the piperidine nitrogen before the tosylation step.[1]

  • Protect the Piperidine Nitrogen: Using a protecting group like tert-butoxycarbonyl (Boc) or carboxybenzyl (Cbz) will prevent the nitrogen from reacting with tosyl chloride.[1][6] The N-protected substrate can then be subjected to the tosylation reaction, ensuring that only the hydroxyl group reacts. A detailed protocol for N-Boc protection is provided below.

Q4: The reaction seems incomplete, with a significant amount of this compound starting material remaining. What should I check?

An incomplete reaction can be traced back to several factors related to the reagents and reaction setup:

  • Reagent Quality: Tosyl chloride is sensitive to moisture and can degrade over time. Use a fresh bottle of tosyl chloride or consider purifying it by recrystallization before use.[3][7]

  • Anhydrous Conditions: Tosylation reactions are highly sensitive to moisture. Ensure all glassware is flame- or oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][4][8]

  • Base and Stoichiometry: Ensure that a sufficient amount of base (typically 1.5-2.0 equivalents) is used to neutralize the HCl generated during the reaction.[2] Also, a slight excess of tosyl chloride (1.2-1.5 equivalents) is often necessary to drive the reaction to completion.[1][4]

  • Reaction Time and Temperature: While low temperatures are crucial to prevent side reactions, the reaction may need to be stirred for an extended period (12-24 hours).[1] Monitor the reaction by TLC to determine the optimal reaction time.[1]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in the tosylation of this compound.

Troubleshooting_Tosylation Troubleshooting Workflow for Low Yield Tosylation Low_Yield Low Yield of O-Tosyl Product Analyze_Side_Products Analyze Side Products (TLC, NMR, MS) Low_Yield->Analyze_Side_Products Check_Conditions Check Reaction Conditions Low_Yield->Check_Conditions N_Tosylation N-Tosylation or Di-Tosylation Detected? Analyze_Side_Products->N_Tosylation Competitive Reaction Chlorination Chlorinated Byproduct Detected? Analyze_Side_Products->Chlorination Product Transformation Incomplete_Reaction Incomplete Reaction? (Starting Material Remains) Check_Conditions->Incomplete_Reaction Protect_N Protect Piperidine Nitrogen (e.g., with Boc group) N_Tosylation->Protect_N Modify_Conditions Modify Reaction Conditions: - Lower Temperature (0 °C) - Use Non-Nucleophilic Base - Limit Reaction Time Chlorination->Modify_Conditions Optimize_Inputs Optimize Inputs: - Use Fresh/Purified TsCl - Ensure Anhydrous Conditions - Check Stoichiometry (Base, TsCl) Incomplete_Reaction->Optimize_Inputs Success Improved Yield of Selective O-Tosylated Product Protect_N->Success Modify_Conditions->Success Optimize_Inputs->Success

Caption: A logical workflow for diagnosing and resolving common issues leading to low yields in the tosylation of this compound.

Data Summary: Reaction Conditions

The table below summarizes typical reaction parameters. The N-protection strategy is highly recommended for achieving higher yields and purity.

ParameterDirect Tosylation (Not Recommended)Tosylation of N-Boc Protected Substrate (Recommended)
Substrate This compound (1.0 eq.)N-Boc-2-piperidinemethanol (1.0 eq.)
Reagents TsCl (1.2-1.5 eq.), Base (1.5-2.0 eq.)TsCl (1.2 eq.), TEA (1.5 eq.), DMAP (0.1-0.6 eq.)[6]
Base Pyridine (as solvent) or Triethylamine (TEA)Triethylamine (TEA)
Solvent Pyridine or Dichloromethane (DCM)Dichloromethane (DCM)
Temperature 0 °C to Room Temperature[1][4]0 °C to Room Temperature[6]
Time 12-24 hours[1]2-16 hours[4]
Common Issues Low yield, mixture of N/O/di-tosylated products, chlorination.[1][4]Cleaner reaction, higher yield of desired O-tosylate.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This is the recommended first step to ensure selective O-tosylation.

  • Preparation: Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.[1]

  • Reagent Addition: Add triethylamine (1.5 eq.) to the solution, followed by the slow addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.).[1]

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction's progress by TLC until the starting material is consumed.[1]

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the resulting residue by column chromatography on silica gel to obtain pure N-Boc-2-piperidinemethanol.[1]

Protocol 2: Tosylation of N-Boc-2-piperidinemethanol

This protocol outlines the tosylation of the N-protected intermediate.

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve N-Boc-2-piperidinemethanol (1.0 eq.) in anhydrous dichloromethane (DCM).[6]

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.[6]

  • Reagent Addition: Sequentially add triethylamine (TEA, 1.5 eq.), 4-dimethylaminopyridine (DMAP, 0.1-0.6 eq.), and finally p-toluenesulfonyl chloride (TsCl, 1.2 eq.).[4][6] Add the TsCl slowly as a solid or as a solution in anhydrous DCM.

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.[4] Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate or ammonium chloride.[6] Separate the organic layer.

  • Extraction: Extract the aqueous layer three times with DCM.[6]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1][6] Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-Boc-2-(tosyloxymethyl)piperidine.[1][6]

References

Purification challenges and protocols for 2-piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-piperidinemethanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for the purification of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities in synthetically produced this compound can include:

  • Unreacted Starting Materials: Such as 2-picolyl alcohol or pyridine derivatives, depending on the synthetic route.

  • Hydrogenation Catalyst: Residual nickel, palladium, or other catalysts used during synthesis.[1]

  • Side-Reaction Byproducts: N-methylated this compound is a common byproduct, especially during catalytic hydrogenation.[2]

  • Solvents: Residual solvents from the reaction or initial extraction steps.

  • Water: Due to its hygroscopic nature, this compound can absorb moisture from the air.[1]

Q2: My this compound is a pale yellow liquid or low-melting solid and darkens over time. Is this normal?

A2: Yes, this is a known characteristic of this compound. It is typically a colorless to pale yellow liquid or a low-melting solid.[1] Upon exposure to air and moisture, it can darken over time, which may indicate some degradation or the presence of minor impurities.[1] Proper storage under an inert atmosphere (like nitrogen or argon) and in a cool, dark place is recommended.

Q3: I am having trouble purifying this compound by distillation. What are some common issues?

A3: Challenges during the distillation of this compound, a relatively viscous amine, can include:

  • Bumping: Due to its viscosity and boiling point, the liquid may not boil smoothly. Using a magnetic stirrer and adding boiling chips can help ensure smooth boiling.

  • Thermal Decomposition: Prolonged heating at high temperatures can lead to decomposition. Vacuum distillation is highly recommended to lower the boiling point and minimize thermal stress on the compound.

  • Foaming: Amine compounds can sometimes foam upon heating, which can carry impurities into the distillate. Gradual heating and maintaining a proper vacuum level can mitigate this.

Q4: Can I purify this compound by crystallization? What solvents should I use?

A4: Yes, crystallization can be an effective purification method, especially for removing less polar or more polar impurities. Since this compound is a polar molecule, a single solvent recrystallization might be challenging. A two-solvent system is often more effective. A good starting point is to dissolve the compound in a minimal amount of a polar solvent in which it is soluble (like ethanol or ethyl acetate) at an elevated temperature, and then slowly add a less polar anti-solvent (like hexane or diethyl ether) until turbidity is observed.[3][4]

A more robust method involves converting the free base to its hydrochloride salt, which is typically a stable, crystalline solid that is more amenable to recrystallization.

Troubleshooting Guides

Distillation Troubleshooting
Issue Potential Cause Recommended Solution
Product is discolored after distillation Thermal decomposition due to high temperature.Use vacuum distillation to lower the boiling point. Ensure the heating mantle temperature is not excessively high.
Poor separation of impurities Inefficient fractionating column or incorrect distillation rate.Use a fractionating column with a higher number of theoretical plates. Distill at a slow, steady rate (e.g., 1-2 drops per second).
Bumping or uneven boiling Superheating of the liquid.Use a magnetic stirrer and fresh boiling chips. Ensure even heating of the distillation flask.
Low Recovery Hold-up in the distillation apparatus or incomplete transfer.Ensure the apparatus is properly insulated. Rinse the distillation flask and column with a suitable solvent to recover any residual product.
Crystallization Troubleshooting
Issue Potential Cause Recommended Solution
Oiling out instead of crystal formation The compound's melting point is lower than the temperature of the saturated solution.Use a more dilute solution. Lower the cooling rate; allow the solution to cool slowly to room temperature before placing it in an ice bath. Try scratching the inside of the flask with a glass rod to induce crystallization.[3]
No crystal formation upon cooling The solution is not sufficiently saturated, or nucleation is inhibited.Evaporate some of the solvent to increase the concentration. Add a seed crystal of pure this compound. Ensure the glassware is clean.
Low yield of crystals Too much solvent was used, or the product is significantly soluble in the cold solvent.Reduce the amount of the primary solvent used for dissolution. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.[3]
Crystals are still impure Impurities co-precipitated with the product.Perform a second recrystallization. Consider treating the hot solution with activated carbon to remove colored impurities before filtration.[3]

Purification Protocols

Protocol 1: Purification by Vacuum Distillation

This method is suitable for removing non-volatile impurities such as catalyst residues and salts, as well as more volatile impurities like residual solvents.

Methodology:

  • Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter, a short fractionating column (e.g., Vigreux), a condenser, and a receiving flask. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar and a few boiling chips.

  • Vacuum Application: Gradually apply a vacuum to the system. The boiling point of this compound is approximately 100-102 °C at 6 mmHg.[5]

  • Heating: Gently heat the distillation flask using a heating mantle while stirring.

  • Fraction Collection: Collect the fraction that distills at a constant temperature and pressure corresponding to the boiling point of this compound. Discard any initial lower-boiling fractions (forerun) and stop the distillation before all the material has evaporated to avoid concentrating non-volatile impurities in the final product.

  • Analysis: Analyze the purity of the collected fraction using GC-MS or HPLC.

Experimental Workflow for Vacuum Distillation

cluster_prep Preparation cluster_distill Distillation cluster_analysis Analysis start Assemble Dry Distillation Apparatus load Load Crude this compound start->load vac Apply Vacuum load->vac heat Gentle Heating & Stirring vac->heat collect Collect Constant Boiling Fraction heat->collect analyze Analyze Purity (GC-MS/HPLC) collect->analyze

Caption: Workflow for the purification of this compound by vacuum distillation.

Protocol 2: Purification by Recrystallization of the Hydrochloride Salt

This method is particularly effective for removing non-basic impurities and can yield a high-purity, stable solid product.

Methodology:

  • Salt Formation:

    • Dissolve the crude this compound in a suitable solvent such as diethyl ether or ethyl acetate.

    • Cool the solution in an ice bath.

    • Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

    • The hydrochloride salt will precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

  • Recrystallization:

    • Choose a suitable solvent system for recrystallization. A common choice for amine hydrochlorides is a polar protic solvent like ethanol or isopropanol, potentially with the addition of a less polar anti-solvent like ethyl acetate or diethyl ether.

    • Dissolve the crude hydrochloride salt in a minimum amount of the hot primary solvent.

    • If necessary, filter the hot solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum.

  • Analysis: Determine the purity of the recrystallized salt by HPLC or measure its melting point.

Logical Flow for Purification via Hydrochloride Salt Formation

start Crude this compound (Free Base) dissolve Dissolve in Diethyl Ether start->dissolve react React with HCl dissolve->react precipitate Precipitate Hydrochloride Salt react->precipitate filter1 Filter and Wash Salt precipitate->filter1 recrystallize Recrystallize from Ethanol/Ethyl Acetate filter1->recrystallize filter2 Filter and Dry Purified Salt recrystallize->filter2 end Pure this compound HCl filter2->end

Caption: Process for purifying this compound via its hydrochloride salt.

Protocol 3: Purification by Column Chromatography

Column chromatography is useful for separating impurities with similar boiling points to this compound. Due to the basic nature of the amine, special considerations are needed to avoid peak tailing.

Methodology:

  • Stationary Phase Selection: Use silica gel as the stationary phase. To minimize interactions with the basic amine, the silica gel can be pre-treated with a base, or a base can be added to the mobile phase.

  • Mobile Phase Selection: A gradient elution is often effective. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by adding a more polar solvent like methanol. To improve peak shape and prevent streaking, add a small amount of a volatile base, such as triethylamine (0.1-1%), to the mobile phase.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, gradually increasing the polarity. Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Fraction Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

  • Analysis: Assess the purity of the final product by GC-MS or HPLC.

Data Presentation

The following table summarizes typical purity levels that can be expected from different purification techniques. The actual values may vary depending on the nature and amount of impurities in the starting material.

Purification Method Typical Purity Achieved Typical Yield Primary Impurities Removed
Vacuum Distillation >98%70-90%Non-volatile residues, highly volatile solvents
Recrystallization of HCl Salt >99%60-80%Non-basic organic impurities
Column Chromatography >99%50-75%Structurally similar byproducts

Note: The data presented are generalized values based on common laboratory practices for similar compounds and should be used as a guideline. Actual results will depend on specific experimental conditions and the initial purity of the crude product.

References

Technical Support Center: Minimizing Side Reactions in 2-Piperidinemethanol Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the catalytic hydrogenation of 2-pyridinemethanol to 2-piperidinemethanol. The focus is on identifying and minimizing common side reactions to improve product yield and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the hydrogenation of this compound, providing potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction: Insufficient reaction time, temperature, or hydrogen pressure.- Increase reaction time and monitor progress by TLC or GC.- Gradually increase the reaction temperature.- Increase hydrogen pressure within the safety limits of the reactor.
Catalyst deactivation: Poisoning of the catalyst by impurities in the substrate or solvent, or by the product itself. The nitrogen atom in pyridines and piperidines can bind to the metal center of the catalyst, leading to poisoning.[1][2]- Ensure the substrate and solvent are pure. Pre-treatment by passing through a plug of activated carbon or alumina can remove many poisons.- Use a higher catalyst loading.- Consider using a catalyst less prone to nitrogen poisoning, such as rhodium or ruthenium-based catalysts.[1]
Formation of 2-Methylpiperidine (Hydrogenolysis) Harsh reaction conditions: High temperatures and pressures can promote the hydrogenolysis of the C-O bond in the hydroxymethyl group.- Reduce the reaction temperature and pressure. Milder conditions generally favor hydrogenation of the pyridine ring over hydrogenolysis.[3]
Catalyst choice: Some catalysts, particularly those with high hydrogenolysis activity like Palladium on carbon (Pd/C) at elevated temperatures, can favor the formation of 2-methylpiperidine.- Switch to a catalyst with lower hydrogenolysis activity. Rhodium-based catalysts (e.g., Rh₂O₃) have been shown to be effective for the hydrogenation of functionalized pyridines under milder conditions.[1][3]
Formation of Ring-Opened Byproducts Aggressive reaction conditions: Very high temperatures and pressures, especially with certain catalysts, can lead to the cleavage of the C-N bonds within the piperidine ring.- Employ milder reaction conditions (lower temperature and pressure).- Screen different catalysts to find one that is selective for ring hydrogenation without promoting ring opening.
Poor Selectivity (Mixture of Products) Suboptimal reaction parameters: The interplay of catalyst, solvent, temperature, and pressure is not optimized for the desired transformation.- Systematically vary one parameter at a time (e.g., temperature, pressure, solvent) while keeping others constant to find the optimal conditions.- The choice of solvent can influence catalyst activity and selectivity. Protic solvents like ethanol or acetic acid are commonly used.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions during the hydrogenation of 2-pyridinemethanol to this compound?

A1: The two main side reactions are:

  • Hydrogenolysis of the hydroxymethyl group: This reaction cleaves the C-O bond, resulting in the formation of 2-methylpiperidine. This is more likely to occur at higher temperatures and with catalysts that have high hydrogenolysis activity.

  • Ring opening: Under very harsh conditions, the piperidine ring itself can undergo C-N bond cleavage, leading to a variety of linear amine byproducts.

Q2: How do I choose the right catalyst for minimizing side reactions?

A2: The choice of catalyst is critical for achieving high selectivity.

  • Rhodium-based catalysts (e.g., Rh₂O₃, Rh/C): These are often highly effective for the hydrogenation of functionalized pyridines under mild conditions, which can help to minimize side reactions like hydrogenolysis.[1][3]

  • Ruthenium-based catalysts (e.g., Ru/C): These are also a good option and can be more cost-effective than rhodium.

  • Platinum-based catalysts (e.g., PtO₂): Adams' catalyst (PtO₂) is a classic choice for pyridine hydrogenation, often used in acidic solvents like glacial acetic acid.[4]

  • Palladium-based catalysts (e.g., Pd/C): While effective for ring hydrogenation, Pd/C can also promote hydrogenolysis, especially at higher temperatures.

  • Raney Nickel: A cost-effective catalyst, but it may require more forcing conditions (higher temperature and pressure), which can increase the likelihood of side reactions.

Q3: What is the effect of temperature and pressure on the reaction?

A3: Temperature and pressure are key parameters to control.

  • Temperature: Higher temperatures generally increase the reaction rate but can also lead to an increase in side reactions, particularly hydrogenolysis. It is advisable to start at a lower temperature and gradually increase it if the reaction is too slow.

  • Pressure: Higher hydrogen pressure typically favors the hydrogenation reaction. However, excessively high pressures combined with high temperatures can promote side reactions. A common range for pyridine hydrogenation is 50 to 100 bar.[4]

Q4: Which solvent should I use?

A4: The choice of solvent can impact the reaction.

  • Protic solvents: Ethanol, methanol, and glacial acetic acid are commonly used. Acetic acid can enhance the activity of catalysts like PtO₂ by protonating the pyridine nitrogen, which can reduce catalyst poisoning.[4]

  • Aprotic solvents: Solvents like THF or ethyl acetate can also be used, but the catalyst performance may vary.

Data on Reaction Conditions and Selectivity

The following table summarizes findings from the literature on the hydrogenation of pyridines, which can serve as a guide for optimizing the hydrogenation of 2-pyridinemethanol.

CatalystSubstrateSolventTemperature (°C)Pressure (bar)Product(s)Yield/SelectivityReference
Rh₂O₃2-PyridinemethanolTFE405This compound76%[1]
Rh₂O₃3-PyridinemethanolTFE4053-Piperidinemethanol, 3-Methylpiperidine86% conversion[1]
PtO₂2-MethylpyridineGlacial Acetic AcidRoom Temp.702-MethylpiperidineHigh[4]
Pd/Ag/Al₂O₃PyridineNot specified6070Piperidine99% conversion, 99% selectivity[5]

Experimental Protocols

Representative Protocol for the Hydrogenation of 2-Pyridinemethanol using PtO₂

This protocol is a general guideline and may require optimization for specific equipment and desired outcomes.

Materials:

  • 2-Pyridinemethanol

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial acetic acid

  • High-pressure autoclave/hydrogenator

  • Filtration apparatus (e.g., Celite pad)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a suitable glass liner for the autoclave, dissolve 2-pyridinemethanol (1.0 g) in glacial acetic acid (10 mL).

  • Carefully add the PtO₂ catalyst (e.g., 5 mol%).

  • Place the glass liner in the autoclave and seal the vessel.

  • Purge the autoclave with nitrogen gas several times to remove air.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-70 bar).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C) for the required time (e.g., 6-24 hours).

  • Monitor the reaction progress by taking aliquots (if possible) and analyzing by TLC or GC.

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Open the autoclave and remove the reaction mixture.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with ethyl acetate.

  • Carefully neutralize the filtrate by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or column chromatography if necessary.

Visualizations

ReactionPathways cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways 2-Pyridinemethanol 2-Pyridinemethanol This compound This compound 2-Pyridinemethanol->this compound Hydrogenation (H₂, Catalyst) 2-Methylpiperidine 2-Methylpiperidine 2-Pyridinemethanol->2-Methylpiperidine Hydrogenolysis (High Temp/Pressure) Ring-Opened Products Ring-Opened Products This compound->Ring-Opened Products Ring Opening (Harsh Conditions)

Caption: Reaction pathways in the hydrogenation of 2-pyridinemethanol.

TroubleshootingWorkflow Start Start Hydrogenation Experiment CheckConversion Low Conversion? Start->CheckConversion CheckPurity Side Products Present? CheckConversion->CheckPurity No OptimizeConditions Increase Time/Temp/Pressure CheckConversion->OptimizeConditions Yes IdentifySideProduct Identify Side Product (e.g., 2-Methylpiperidine) CheckPurity->IdentifySideProduct Yes End Desired Product Obtained CheckPurity->End No OptimizeConditions->CheckConversion CheckCatalyst Check Catalyst Activity/ Purity of Reagents OptimizeConditions->CheckCatalyst MilderConditions Use Milder Conditions (Lower Temp/Pressure) IdentifySideProduct->MilderConditions ChangeCatalyst Change Catalyst to one with Lower Hydrogenolysis Activity MilderConditions->ChangeCatalyst ChangeCatalyst->Start

Caption: Troubleshooting workflow for this compound hydrogenation.

References

Technical Support Center: Improving Enantioselectivity in the Enzymatic Resolution of 2-Piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the enzymatic kinetic resolution of 2-piperidinemethanol. Our goal is to help you overcome common challenges and improve the enantioselectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common enzymes for the kinetic resolution of this compound?

A1: Lipases are the most frequently used enzymes for the kinetic resolution of this compound, typically through enantioselective acylation. Porcine Pancreas Lipase (PPL) and Lipase from Pseudomonas cepacia (Lipase PS) are commonly employed.[1][2] Candida antarctica Lipase B (CAL-B), often immobilized as Novozym 435, is also a robust and highly selective biocatalyst for resolving various chiral alcohols and amines.[3][4]

Q2: Why is the enantioselectivity often low in the resolution of this compound?

A2: The low enantioselectivity is primarily due to the structure of the molecule. The stereocenter at the C2 position of the piperidine ring is located two carbon atoms away from the primary hydroxyl group that undergoes acylation.[1] This distance makes it challenging for the enzyme's active site to effectively discriminate between the two enantiomers, resulting in lower enantiomeric ratios (E-values).

Q3: How can I improve low enantioselectivity?

A3: Several strategies can be employed to improve enantioselectivity:

  • Enzyme Screening: Test a variety of lipases, as some may show higher selectivity for your specific substrate.[1]

  • Solvent Optimization: The choice of organic solvent can significantly influence enzyme selectivity. Non-polar solvents like hexane or methyl tert-butyl ether (MTBE) are often good starting points.[1][5]

  • Protecting Group Modification: The N-protecting group on the piperidine nitrogen can affect how the substrate fits into the enzyme's active site. While N-Boc is common, exploring others like N-Cbz or N-Fmoc might yield better results.[1]

  • Sequential Dual-Enzyme Resolution: A highly effective method involves the sequential use of two lipases with opposite enantiopreferences. For example, first use Lipase PS to acylate the (R)-enantiomer, then, after removing the enzyme, use Porcine Pancreatic Lipase (PPL) to acylate the remaining (S)-enantiomer with a different acyl donor.[1][5] This enhances the separation of the two enantiomers.

Q4: What N-protecting group is recommended for this compound?

A4: The amino group of this compound must be protected prior to the enzymatic reaction. The most common protecting groups are tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). Studies have shown that the N-Boc derivative often serves as a slightly better substrate for lipase-catalyzed acylation.[1]

Q5: Which acyl donor should I use?

A5: Activated acyl donors are preferred to ensure the acylation reaction is irreversible. Vinyl acetate is a very common and effective choice, as the vinyl alcohol tautomerizes to acetaldehyde, driving the reaction forward.[1][6] Vinyl butyrate can also be used, particularly in sequential resolution strategies to introduce a different acyl group.[1]

Q6: My reaction has stopped or is very slow. What are the possible causes?

A6: Slow or stalled reactions can be due to several factors:

  • Enzyme Denaturation: The enzyme may have been denatured by improper temperature or pH. Most lipases work well between 30-60°C.[7]

  • Water Content: While lipases function in organic solvents, a small amount of water is essential for their activity. The solvent should not be perfectly anhydrous.

  • Substrate/Product Inhibition: High concentrations of the substrate or product can sometimes inhibit the enzyme.

  • Poor Enzyme Quality: Ensure the enzyme is from a reputable source and has been stored correctly.

Q7: How can I determine the enantiomeric excess (e.e.) of my products?

A7: The most common and accurate method is Chiral High-Performance Liquid Chromatography (Chiral HPLC).[8][9] This technique physically separates the enantiomers, allowing for direct quantification. An alternative method is NMR spectroscopy using a chiral derivatizing agent, such as Mosher's acid, to convert the enantiomers into diastereomers with distinct NMR signals.[8]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive enzyme (improper storage, denaturation).2. Incorrect reaction conditions (temperature, solvent).3. Insufficient acyl donor.1. Use a fresh batch of enzyme stored under recommended conditions.2. Optimize temperature (typically 40-50°C for lipases).[1] Screen different organic solvents (e.g., MTBE, hexane).[5]3. Use a molar excess of the acyl donor (e.g., 3-5 equivalents).
Low Enantioselectivity (low e.e.) 1. Sub-optimal enzyme choice.2. Reaction proceeded far beyond 50% conversion.3. Non-ideal solvent or protecting group.4. Inherent difficulty of the substrate.1. Screen different lipases (e.g., Lipase PS, PPL, CAL-B).2. Monitor the reaction closely (e.g., by TLC or GC) and stop it at or near 50% conversion.[6]3. Test alternative solvents and N-protecting groups (e.g., N-Cbz).4. Implement the sequential dual-enzyme resolution strategy (see Protocol 2).[1]
Inconsistent Results 1. Variation in enzyme activity between batches.2. Fluctuations in reaction temperature.3. Inconsistent water content in the solvent.1. Use enzyme from the same lot for a series of experiments. Titrate enzyme activity if possible.2. Use a temperature-controlled shaker or water bath.3. Use solvents from the same bottle/supplier to maintain consistent hydration levels.
Difficulty Separating Product and Unreacted Alcohol 1. Similar polarities of the N-protected alcohol and its ester.1. Use flash column chromatography. A gradient elution with a hexane/ethyl acetate solvent system is typically effective for separating the more non-polar ester from the unreacted alcohol.

Data Presentation

Table 1: Comparison of Lipases for the Acetylation of N-Boc-2-piperidinemethanol

EnzymeAcyl DonorSolventApprox. E-valuePredominant Product Enantiomer
Lipase PS (Pseudomonas cepacia)Vinyl AcetateHexane~8(R)-acetate
Porcine Pancreatic Lipase (PPL)Vinyl AcetateMTBELow (opposite selectivity)(S)-acetate
Candida antarctica Lipase B (CAL-B)Vinyl AcetateMTBEModerate to High(R)-acetate
Candida rugosa LipaseVinyl AcetateHexaneLow(R)-acetate
Note: E-values are approximate and can vary significantly with specific reaction conditions. Data compiled from multiple sources.[1][3][5]

Experimental Protocols

Protocol 1: General Kinetic Resolution of (±)-N-Boc-2-piperidinemethanol

  • Preparation: To a solution of racemic N-Boc-2-piperidinemethanol (1.0 equiv.) in an appropriate organic solvent (e.g., hexane or MTBE, ~0.1 M concentration), add the selected lipase (e.g., Lipase PS, ~20-50 mg per mmol of substrate).

  • Reaction Initiation: Add vinyl acetate (3.0-5.0 equiv.) to the mixture.

  • Incubation: Seal the reaction vessel and place it in an orbital shaker at a constant temperature (e.g., 45°C).

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC or GC to determine the conversion rate. The target is 50% conversion.

  • Termination: Once ~50% conversion is reached, stop the reaction by filtering off the enzyme through a pad of celite.[6]

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting mixture of the acylated product and the unreacted alcohol by flash column chromatography (e.g., using a gradient of ethyl acetate in hexane) to separate the two components.

  • Analysis: Determine the enantiomeric excess (e.e.) of the purified ester and the unreacted alcohol separately using Chiral HPLC.

Protocol 2: Sequential Resolution for Enhanced Enantioselectivity

  • First Resolution: Perform an enzymatic acylation on racemic N-Boc-2-piperidinemethanol (1.0 equiv.) using Lipase PS and vinyl acetate (1.0 equiv.) in hexane, following steps 1-5 from Protocol 1. Stop the reaction at ~45% conversion to obtain the (R)-acetate and unreacted, (S)-enriched alcohol.

  • Enzyme Removal: Carefully filter off the Lipase PS enzyme and wash the filter cake with the reaction solvent. Evaporate the solvent from the filtrate.

  • Second Resolution: Re-dissolve the crude mixture in MTBE. Add Porcine Pancreatic Lipase (PPL) .

  • Second Acylation: Add a different acyl donor, such as vinyl butyrate (1.0 equiv.).

  • Incubation & Termination: Incubate the reaction at 20-25°C until the remaining (S)-alcohol is consumed. Stop the reaction by filtering the enzyme.

  • Purification: The final mixture, containing (R)-acetate, (S)-butyrate, and a small amount of unreacted alcohol, can be readily separated by flash chromatography.[1]

  • Hydrolysis: The separated enantiopure esters can be hydrolyzed back to their respective enantiopure alcohols using a mild base (e.g., K₂CO₃ in methanol).

Visualizations

Experimental Workflow & Logic Diagrams

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis racemate Racemic (±)-Substrate (N-Boc-2-piperidinemethanol) mix Combine & Incubate (e.g., 45°C) racemate->mix enzyme Lipase enzyme->mix solvent Organic Solvent solvent->mix acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->mix monitor Monitor Conversion (Target ~50%) mix->monitor filter Filter to Remove Enzyme monitor->filter At 50% conv. separate Purify via Chromatography filter->separate unreacted (S)-Alcohol (Enantioenriched) separate->unreacted product (R)-Ester (Enantioenriched) separate->product analyze Analyze e.e. (Chiral HPLC) unreacted->analyze product->analyze

Caption: General workflow for enzymatic kinetic resolution.

G cluster_step1 Step 1: First Resolution cluster_step2 Step 2: Second Resolution racemate Racemic Substrate (R)-Alcohol + (S)-Alcohol lipase_ps Lipase PS + Vinyl Acetate racemate->lipase_ps step1_out Mixture: (R)-Acetate + (S)-enriched Alcohol lipase_ps->step1_out lipase_ppl PPL + Vinyl Butyrate step1_out->lipase_ppl After removing Lipase PS step2_out Final Mixture: (R)-Acetate + (S)-Butyrate lipase_ppl->step2_out purify Chromatographic Separation step2_out->purify r_ester (R)-Acetate purify->r_ester s_ester (S)-Butyrate purify->s_ester

Caption: Logic diagram for the sequential dual-enzyme strategy.

G start Problem: Low Enantioselectivity (e.e.) check_conv Is conversion ~50%? start->check_conv optimize_cond Optimize Conditions check_conv->optimize_cond Yes adjust_time Adjust reaction time and monitor more frequently check_conv->adjust_time No details_opt Screen different lipases Test alternative solvents (MTBE, hexane) Verify N-protecting group (Boc) optimize_cond->details_opt sequential Implement Sequential Resolution Strategy optimize_cond->sequential If still low stop Solution Found optimize_cond->stop If successful sequential->stop adjust_time->start Re-run

Caption: Troubleshooting flowchart for low enantioselectivity.

References

Technical Support Center: Solvent Effects on the Stereoselectivity of Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to the impact of solvents on the stereoselectivity of piperidine synthesis.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent influence the stereoselectivity of a piperidine synthesis reaction?

A1: The solvent plays a critical role in determining the stereochemical outcome of a reaction by influencing the relative energies of the diastereomeric transition states. Solvents can affect the conformation of the substrate-catalyst complex and the transition state energies. Factors such as solvent polarity, viscosity, and the ability to form hydrogen bonds can alter the reaction pathway, favoring the formation of one stereoisomer over another. For instance, in certain reactions, polar protic solvents may stabilize a more polar transition state, leading to a different stereochemical outcome compared to nonpolar or polar aprotic solvents.

Q2: What is the general difference between polar protic and polar aprotic solvents, and how does this affect stereoselective reactions?

A2: Polar protic solvents (e.g., water, methanol, ethanol) contain O-H or N-H bonds and can act as hydrogen bond donors. They are effective at solvating both cations and anions. Polar aprotic solvents (e.g., acetone, acetonitrile, DMF, DMSO) have a significant dipole moment but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[1]

In the context of stereoselective synthesis, this difference is crucial. Polar protic solvents can form hydrogen bonds with reactants, catalysts, or intermediates, which can "cage" a nucleophile and alter its reactivity and steric profile.[2] This can either enhance or diminish stereoselectivity depending on the specific mechanism. Polar aprotic solvents are less interactive in this regard, allowing for "freer" interaction between reactants, which can also influence the stereochemical outcome.[3][4]

Q3: In an aza-Diels-Alder reaction for piperidine synthesis, what is the "endo rule" and how can solvent choice affect the endo/exo selectivity?

A3: The "endo rule" in Diels-Alder reactions states that the dienophile's electron-withdrawing groups tend to orient themselves under the diene's π-system in the transition state, leading to the kinetically favored endo product.[5] This is often attributed to favorable secondary orbital interactions.[6] However, the exo product is typically more sterically favored and therefore the thermodynamically more stable product.[5]

Solvent choice can influence the endo/exo ratio. Polar solvents can enhance the rate of Diels-Alder reactions.[7] In some cases, hydrogen bonding from a protic solvent can stabilize the endo transition state more than the exo, thus increasing the endo selectivity. Conversely, at higher temperatures, which can be facilitated by high-boiling point solvents, the reaction may become reversible, allowing for equilibration to the more stable exo product.[8]

Q4: Can solvent choice help in cases of racemization during a piperidine synthesis?

A4: Yes, solvent choice can be a critical factor in preventing racemization. Racemization can occur if the reaction proceeds through planar, achiral intermediates like enamines or iminium ions.[9] The solvent can influence the lifetime and reactivity of these intermediates. For example, in some cases, the use of water as a solvent has been shown to prevent the racemization of enantioenriched substrates, providing a pathway to highly enantioselective products.[5]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity or Enantioselectivity

Symptom Possible Cause Troubleshooting Steps & Solutions
The diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) is significantly lower than expected.Inappropriate Solvent Choice: The solvent may not be adequately differentiating between the energies of the diastereomeric transition states.1. Screen a Range of Solvents: Test solvents with varying polarities and coordinating abilities (e.g., toluene, THF, CH₂Cl₂, acetonitrile, methanol).2. Consider Solvent Polarity:** Polar solvents might stabilize a more polar transition state, potentially altering selectivity. Compare results in a polar protic (e.g., ethanol) vs. a polar aprotic (e.g., acetonitrile) solvent.3. Temperature Adjustment:** Lowering the reaction temperature often increases selectivity by favoring the kinetic product.
Results are inconsistent between batches.Presence of Impurities in Solvent: Trace amounts of water or other protic impurities can interfere with catalysts and reaction mechanisms, especially in reactions sensitive to such impurities.1. Use Dry Solvents: Ensure all solvents are rigorously dried and reactions are performed under an inert atmosphere (e.g., Argon or Nitrogen).2. Reagent Purity Check:** Verify the purity of all starting materials and reagents.
Selectivity decreases at higher conversions.Product Epimerization: The desired product may be isomerizing under the reaction conditions.1. Reduce Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed, before significant epimerization can occur.2. Lower Reaction Temperature:** This can slow down the rate of epimerization.3. Solvent Effect on Stability:** The solvent may be promoting epimerization. Experiment with less polar or aprotic solvents.

Issue 2: Poor Yield of the Desired Piperidine Derivative

Symptom Possible Cause Troubleshooting Steps & Solutions
Low isolated yield with significant starting material remaining.Poor Solubility of Reactants: One or more reactants may not be fully dissolved in the chosen solvent, leading to a slow or incomplete reaction.1. Change Solvent System: Select a solvent or a co-solvent system that ensures complete dissolution of all reactants at the reaction temperature.2. Increase Temperature:** Carefully increase the reaction temperature to improve solubility, while monitoring for any decrease in stereoselectivity.
Formation of multiple side products.Solvent-Mediated Side Reactions: The solvent may be participating in or promoting undesired reaction pathways.1. Switch Solvent Class: If using a protic solvent, try an aprotic one to see if it minimizes side reactions involving proton transfer.2. Analyze Side Products:** Identify the structure of the major side products to understand the competing reaction pathways and choose a solvent that might suppress them.

Data Presentation

The following tables summarize quantitative data on the effect of solvents on the stereoselectivity of key piperidine synthesis reactions.

Table 1: Solvent Effects on the Enantioselective Hydrogenation of a Pyridinium Salt

Reaction: Asymmetric hydrogenation of N-benzyl-2-benzylpyridinium salt catalyzed by an Iridium complex with MeO-BoQPhos as the ligand.

EntrySolventConversion (%)Enantiomeric Ratio (e.r.)
1CH₂Cl₂>9988:12
2Toluene>9989:11
3THF>9990:10
4Dioxane>9989:11
5DCE>9988:12

Table 2: Solvent Optimization for the Rh-Catalyzed Asymmetric Reductive Heck Reaction

Reaction: Rh-catalyzed coupling of a phenyl carbamate dihydropyridine with phenylboronic acid.

EntrySolvent SystemYield (%)Enantiomeric Excess (e.e., %)
1THP:Toluene:H₂O (1:1:1)8196
2Toluene6592
3THF5890
4Dioxane4588

Table 3: Diastereoselective Aza-Diels-Alder Reaction Using a Chiral Auxiliary

Reaction: Domino Mannich-Michael reaction of Danishefsky's diene with an aldimine derived from D-arabinopyranosylamine.

AldehydeSolventYield (%)Diastereomeric Ratio (d.r.)
BenzaldehydeCH₂Cl₂85>95:5
IsobutyraldehydeCH₂Cl₂78>95:5
CinnamaldehydeCH₂Cl₂82>95:5

Experimental Protocols

Protocol 1: Diastereoselective Aza-Diels-Alder Reaction using a Carbohydrate Auxiliary

This protocol describes the synthesis of a 2-substituted piperidinone precursor via a domino Mannich-Michael reaction.

  • Aldimine Formation: To a solution of the desired aldehyde (1.0 mmol) in dichloromethane (5 mL), add 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine (1.1 mmol). Stir the mixture over activated 4 Å molecular sieves for 2 hours at room temperature.

  • Domino Reaction: Cool the solution containing the in-situ generated aldimine to -78 °C. Add Danishefsky's diene (1-methoxy-3-(trimethylsiloxy)butadiene, 1.5 mmol) dropwise.

  • Quenching and Work-up: Stir the reaction at -78 °C for 4 hours, then quench by adding a saturated aqueous solution of sodium bicarbonate (10 mL). Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Enantioselective Synthesis of 3-Substituted Tetrahydropyridines via Reductive Heck Reaction

This protocol is for the Rh-catalyzed asymmetric synthesis of a tetrahydropyridine, which can be subsequently reduced to the corresponding piperidine.[9]

  • Catalyst Preparation: In a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%). Seal the vial, evacuate, and backfill with argon (repeat three times).

  • Reaction Setup: Add toluene (0.25 mL), tetrahydro-2H-pyran (THP) (0.25 mL), and H₂O (0.25 mL), followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv). Stir the catalyst solution at 70 °C for 10 minutes.

  • Addition of Reactants: Add the arylboronic acid (1.5 mmol, 3.0 equiv) followed by the phenyl pyridine-1(2H)-carboxylate (0.5 mmol, 1 equiv).

  • Reaction: Stir the resulting mixture at 70 °C for 20 hours.

  • Work-up and Purification: After completion, the reaction mixture can be worked up and the product purified by column chromatography. The resulting tetrahydropyridine can be reduced to the piperidine using standard hydrogenation conditions (e.g., H₂, Pd/C).[9]

Visualizations

Troubleshooting_Workflow start Low Stereoselectivity Observed check_solvent Is the solvent system optimized? start->check_solvent screen_solvents Screen Solvents: - Polar Protic (e.g., EtOH) - Polar Aprotic (e.g., ACN) - Nonpolar (e.g., Toluene) check_solvent->screen_solvents No check_impurities Are solvents and reagents pure and dry? check_solvent->check_impurities Yes screen_solvents->check_impurities dry_reagents Use rigorously dried solvents and high-purity reagents. Run under inert atmosphere. check_impurities->dry_reagents No check_temp Is the reaction temperature optimized? check_impurities->check_temp Yes dry_reagents->check_temp lower_temp Lower the reaction temperature (e.g., 0 °C, -20 °C, -78 °C) to favor the kinetic product. check_temp->lower_temp No re_evaluate Re-evaluate catalyst, ligand, or chiral auxiliary. check_temp->re_evaluate Yes lower_temp->re_evaluate end_good Stereoselectivity Improved re_evaluate->end_good

Caption: A logical workflow for troubleshooting low stereoselectivity in piperidine synthesis.

Aza_Diels_Alder cluster_endo Endo Transition State (Kinetic Product) cluster_exo Exo Transition State (Thermodynamic Product) endo_ts Secondary Orbital Interaction (Stabilizing) endo_prod Endo Product endo_ts->endo_prod exo_ts Steric Hindrance Minimized exo_prod Exo Product exo_ts->exo_prod reactants Diene + Imine (Dienophile) reactants->endo_ts Lower ΔG‡ reactants->exo_ts Higher ΔG‡ solvent Solvent Environment (Polarity, H-bonding) solvent->endo_ts Can stabilize transition state solvent->exo_ts solvent->reactants

Caption: Influence of solvent on the endo vs. exo transition states in an aza-Diels-Alder reaction.

References

Handling and stabilization of 2-piperidinemethanol for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the handling and stabilization of 2-piperidinemethanol. This resource is intended for researchers, scientists, and drug development professionals. Here, you will find comprehensive guidance on the long-term storage, handling, and troubleshooting of common issues encountered during the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] To minimize degradation, it is recommended to store the compound at 2-8°C.[3] For highly sensitive applications, storage under an inert atmosphere, such as nitrogen or argon, is advisable to prevent oxidation.[4]

Q2: How should I store solutions of this compound?

Solutions of this compound should be prepared fresh whenever possible. If short-term storage is necessary, store solutions at 2-8°C and protect them from light. For longer-term storage of solutions, it is recommended to use an inert atmosphere and store at -20°C. However, the stability of this compound in various solvents over extended periods should be validated for your specific application.

Q3: My this compound has turned yellow/brown. Is it still usable?

A yellow or brown discoloration of this compound, which is typically a white to off-white solid, is an indication of potential degradation, likely due to oxidation from exposure to air and moisture.[5] Before using a discolored batch, it is crucial to verify its purity using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to identify and quantify any impurities or degradation products. If the purity does not meet the requirements of your experiment, the compound should be repurified or a new batch should be used.

Q4: What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound, an amino alcohol, are likely oxidation and reactions with incompatible materials. Oxidation can occur at the nitrogen atom of the piperidine ring or the secondary alcohol, potentially forming N-oxides, hydroxylamines, or ring-opened products. Contact with strong acids, bases, and oxidizing agents can also lead to degradation.[2]

Q5: What materials are incompatible with this compound?

This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Contact with these materials should be avoided to prevent vigorous reactions and degradation of the compound.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Discoloration (Yellowing/Browning) of Solid Oxidation due to exposure to air and/or light.1. Verify the purity of the material using HPLC or GC. 2. If purity is compromised, consider repurification (e.g., recrystallization) or obtaining a new lot. 3. For future prevention, store the compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a dark, cool location (2-8°C).
Unexpected Peaks in Chromatographic Analysis (HPLC/GC) Degradation of this compound.1. Attempt to identify the unexpected peaks using mass spectrometry (LC-MS or GC-MS). 2. Review the storage and handling procedures to identify potential causes of degradation (e.g., exposure to high temperatures, light, or incompatible substances). 3. Perform a forced degradation study to intentionally generate degradation products and confirm their retention times.
Inconsistent Experimental Results Variable purity of this compound between batches or due to degradation over time.1. Establish a purity assessment protocol for incoming batches of this compound. 2. Re-evaluate the purity of older batches before use. 3. Ensure consistent and proper storage conditions for all batches.
Poor Solubility The compound may have degraded into less soluble impurities.1. Check the purity of the solid. 2. Attempt to dissolve a small amount in a recommended solvent like methanol to check for insoluble matter.[4]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Condition Rationale
Temperature 2-8°C (long-term)[3]To slow down potential degradation reactions.
Room temperature (short-term, in a desiccator)[4]Acceptable for brief periods, but protection from moisture is crucial.
Atmosphere Inert gas (e.g., Nitrogen, Argon)To prevent oxidation.
Light Protect from light (e.g., amber vial)To prevent photolytic degradation.
Container Tightly sealed containerTo prevent exposure to moisture and air.[1]

Table 2: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₆H₁₃NO[3]
Molecular Weight 115.17 g/mol [3]
Appearance White to almost white crystalline powder[3]
Melting Point 67 - 72 °C[3]
Boiling Point 100 °C at 2 mmHg[3]
Solubility Soluble in methanol, slightly soluble in water.[4]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for assessing the purity of this compound. This method should be validated for your specific instrumentation and application.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Mobile Phase:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Trifluoroacetic acid (TFA).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

4. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

  • Dilute the stock solution to a suitable concentration for analysis (e.g., 0.1 mg/mL).

5. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and to validate the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose the solid compound to light (ICH Q1B conditions) for an appropriate duration. Dissolve in the mobile phase for analysis.

3. Sample Analysis:

  • At specified time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before injection.

  • Analyze all samples using a stability-indicating HPLC method (such as Protocol 1).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Ensure the analytical method can adequately separate the parent compound from all significant degradation products.

Visualizations

G Troubleshooting Workflow for this compound Degradation cluster_0 Observation cluster_1 Initial Assessment cluster_2 Action start Observe Discoloration or Unexpected Analytical Results check_purity Assess Purity via HPLC/GC start->check_purity is_pure Purity Acceptable? check_purity->is_pure use_compound Proceed with Experiment is_pure->use_compound Yes investigate Investigate Cause of Degradation is_pure->investigate No repurify Repurify or Discard Batch investigate->repurify review_storage Review Storage and Handling Procedures investigate->review_storage implement_changes Implement Corrective Actions (e.g., Inert Atmosphere, Lower Temperature) review_storage->implement_changes

Caption: Troubleshooting workflow for suspected degradation of this compound.

G Potential Degradation Pathways of this compound cluster_oxidation Oxidation cluster_other Other Reactions This compound This compound C₆H₁₃NO N-oxide Piperidine-N-oxide Derivative This compound->N-oxide [O] (on Nitrogen) ketone 2-Piperidinyl Ketone This compound->ketone [O] (on Alcohol) salt_formation Salt Formation This compound->salt_formation Strong Acids ring_opening Ring-Opened Products ketone->ring_opening Further Oxidation

Caption: Potential chemical degradation pathways for this compound.

References

Technical Support Center: Aza-Prins Cyclization for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the aza-Prins cyclization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve diastereoselectivity in the synthesis of substituted piperidines.

Frequently Asked Questions (FAQs)

Q1: What is the aza-Prins cyclization and why is it important for piperidine synthesis?

The aza-Prins cyclization is a powerful chemical reaction used to synthesize substituted piperidines, which are common structural motifs in many pharmaceuticals.[1] The reaction typically involves the cyclization of an alkene onto an iminium ion, followed by the trapping of the resulting carbocation by a nucleophile.[1][2] This method is valued for its efficiency in constructing the piperidine ring system from readily available starting materials like homoallylic amines and aldehydes.[2][3]

Q2: What are the key factors that influence the diastereoselectivity of the aza-Prins cyclization?

The diastereoselectivity of the aza-Prins cyclization is highly dependent on several factors, including:

  • Lewis or Brønsted Acids: The choice of acid catalyst is crucial for activating the imine and promoting cyclization. Different acids can lead to different levels of stereocontrol.[2][4]

  • Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting the diastereomeric outcome.[5]

  • Reaction Temperature: Temperature can play a significant role in controlling the selectivity of the reaction.[1]

  • Substrate Structure: The steric and electronic properties of the homoallylic amine and the aldehyde can dictate the preferred transition state geometry.[6][7]

  • Nucleophile: The nature of the nucleophile that traps the piperidyl cation can also influence the final stereochemistry.[1]

Q3: What is the typical mechanism for the aza-Prins cyclization?

The reaction proceeds through several key steps:

  • Imine Formation: The homoallylic amine reacts with an aldehyde to form an imine or an N-acyliminium ion intermediate.[1][2]

  • Cyclization: The alkene moiety of the homoallylic amine attacks the electrophilic iminium ion in an intramolecular fashion to form a six-membered piperidine ring and a carbocation intermediate.[1][2]

  • Nucleophilic Trapping: A nucleophile present in the reaction mixture traps the carbocation to yield the final substituted piperidine product.[1][2] The stereochemistry is often set during the cyclization and nucleophilic trapping steps.

aza_prins_mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product Homoallylic Amine Homoallylic Amine Imine Imine Homoallylic Amine->Imine + Aldehyde - H2O Aldehyde Aldehyde N-Acyliminium Ion N-Acyliminium Ion Imine->N-Acyliminium Ion Acid Catalyst Piperidinyl Cation Piperidinyl Cation N-Acyliminium Ion->Piperidinyl Cation Cyclization Substituted Piperidine Substituted Piperidine Piperidinyl Cation->Substituted Piperidine + Nucleophile

Caption: General mechanism of the aza-Prins cyclization.

Troubleshooting Guide

This guide addresses common issues encountered during the aza-Prins cyclization for piperidine synthesis.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Diastereoselectivity 1. Inappropriate Lewis or Brønsted acid. 2. Non-optimal solvent. 3. Reaction temperature is too high or too low. 4. Steric or electronic properties of substrates do not favor a single transition state.1. Screen different acid catalysts. Mild Lewis acids like InCl₃ have been shown to be effective.[2] Brønsted acids such as TFA can also promote high diastereoselectivity.[3] 2. Vary the solvent. Solvent choice can direct diastereoselectivity; for instance, different solvents can lead to different major diastereomers.[5] 3. Optimize the reaction temperature. Lowering the temperature may improve selectivity. Conversely, in some cases, higher temperatures might be necessary.[1] 4. Modify the substrate. Introducing a chiral auxiliary on the homoallylamine can effectively control stereochemistry.[3][7]
Formation of Undesired Side Products 1. Aza-Cope rearrangement competing with cyclization. 2. Elimination from the piperidyl cation instead of nucleophilic trapping. 3. Reaction of the nucleophile with the starting materials or intermediates before cyclization.1. Choose conditions that favor aza-Prins cyclization. This may involve careful selection of the acid catalyst and temperature. 2. Use a more nucleophilic trapping agent or increase its concentration. This can favor the desired trapping pathway over elimination. 3. Select a nucleophile that is less reactive towards the initial intermediates. For example, using chloroacetic acid can prevent undesired esterification.[1]
Low Reaction Yield 1. Incomplete reaction. 2. Decomposition of starting materials or products. 3. Inefficient formation of the key iminium ion intermediate.1. Increase reaction time or temperature. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 2. Use milder reaction conditions. A less harsh Lewis acid or a lower temperature might prevent degradation.[2] 3. Ensure the acid catalyst is active and used in the correct stoichiometry. The pKa of the acid should be appropriate to promote iminium ion formation without causing side reactions.[1]

Factors Influencing Diastereoselectivity: Data Summary

The following tables summarize quantitative data from various studies, illustrating the impact of different reaction parameters on the diastereoselectivity and yield of the aza-Prins cyclization.

Table 1: Effect of Acid Catalyst on Diastereoselectivity

EntryHomoallylic AmineAldehydeAcid CatalystSolventTemp (°C)d.r.Yield (%)Reference
1N-Boc-homoallylamineBenzaldehydeInCl₃CH₂Cl₂RT>95:585[2]
2Homoallyl amine HCl2-formylbenzoic acidChloroacetic acidToluene110>20:175[1]
3(R)-N-(1-phenylethyl)homoallylamineButanalTFACH₂Cl₂RT>98:276[3]
4N-Tosyl homoallylamineVariousAlCl₃DCE60transHigh[8]

Table 2: Effect of Solvent on Diastereoselectivity

EntryHomoallylic AmineAldehydeAcid CatalystSolventTemp (°C)d.r.Yield (%)Reference
1Isatin ketimine derivativeAllyl acetateTMSOTfDCE60>20:176[9]
2Isatin ketimine derivativeAllyl acetateTMSOTfCH₃CN601:1.270[9]
3Homoallyl amine HBr2-formylbenzoic acidTFAToluene150 (MW)10:165[1][10]
4Homoallyl amine HBr2-formylbenzoic acidTFAEtOH150 (MW)3:170[1][10]

Experimental Protocols

General Protocol for a Diastereoselective Aza-Prins Cyclization

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Homoallylic amine (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Lewis or Brønsted acid (e.g., InCl₃, 10 mol%; or TFA, 1.0 equiv)

  • Anhydrous solvent (e.g., CH₂Cl₂, Toluene)

  • Nucleophile (if not the solvent or counter-ion)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the homoallylic amine and the anhydrous solvent.

  • Add the aldehyde to the solution at room temperature (or cooled, depending on reactivity).

  • Add the acid catalyst portion-wise or as a solution in the reaction solvent.

  • Stir the reaction mixture at the desired temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated NaHCO₃ solution for acidic reactions).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired piperidine derivative.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or other suitable analytical techniques.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Start Combine Reactants Combine homoallylic amine, aldehyde, and solvent under inert atmosphere. Start->Combine Reactants Add Catalyst Add acid catalyst. Combine Reactants->Add Catalyst Stir & Monitor Stir at desired temperature. Monitor by TLC/LC-MS. Add Catalyst->Stir & Monitor Quench Quench reaction. Stir & Monitor->Quench Extract Extract with organic solvent. Quench->Extract Dry & Concentrate Dry and concentrate organic layers. Extract->Dry & Concentrate Purify Purify by column chromatography. Dry & Concentrate->Purify Analyze Determine yield and d.r. (NMR, etc.). Purify->Analyze End End Analyze->End

Caption: Experimental workflow for aza-Prins cyclization.

Troubleshooting Flowchart

troubleshooting_flowchart Start Low Diastereoselectivity Check_Catalyst Is the acid catalyst optimized? Start->Check_Catalyst Screen_Catalysts Screen different Lewis and Brønsted acids. Check_Catalyst->Screen_Catalysts No Check_Solvent Is the solvent optimized? Check_Catalyst->Check_Solvent Yes Screen_Catalysts->Check_Solvent Screen_Solvents Vary solvent polarity and coordinating ability. Check_Solvent->Screen_Solvents No Check_Temp Is the temperature optimized? Check_Solvent->Check_Temp Yes Screen_Solvents->Check_Temp Vary_Temp Try lower or higher temperatures. Check_Temp->Vary_Temp No Modify_Substrate Consider modifying the substrate, e.g., add a chiral auxiliary. Check_Temp->Modify_Substrate Yes Vary_Temp->Modify_Substrate Success Improved Diastereoselectivity Modify_Substrate->Success

Caption: Troubleshooting decision tree for low diastereoselectivity.

References

Validation & Comparative

A Comparative Analysis of 2-Piperidinemethanol and Prolinol in Organocatalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate organocatalyst is paramount for achieving high efficiency and stereoselectivity in asymmetric synthesis. This guide provides a detailed comparative analysis of two structurally related amino alcohol catalysts: 2-piperidinemethanol and prolinol. While both share a common chiral scaffold, their applications and performance in organocatalysis exhibit significant differences.

This report collates experimental data to objectively compare their efficacy in key carbon-carbon bond-forming reactions, namely the Aldol, Michael, and Mannich reactions. Detailed experimental protocols for representative reactions are provided to facilitate practical application.

At a Glance: Prolinol as a Dominant Force in Organocatalysis

Prolinol and its derivatives, particularly diarylprolinol silyl ethers, have established themselves as powerful and versatile organocatalysts. Their ability to form key enamine and iminium ion intermediates allows for the activation of carbonyl compounds towards a wide range of asymmetric transformations. In contrast, the direct application of this compound as an organocatalyst is significantly less documented in scientific literature, where it primarily serves as a chiral building block for the synthesis of more complex molecules and ligands.

Performance in Key Asymmetric Reactions

The following tables summarize the performance of prolinol and its derivatives in Aldol, Michael, and Mannich reactions, drawing from published experimental data. Due to the limited data on this compound as a direct organocatalyst, a direct side-by-side comparison with prolinol is challenging. The data presented for prolinol and its derivatives showcases the high yields and enantioselectivities achievable with this class of catalysts.

Asymmetric Aldol Reaction

The aldol reaction is a fundamental tool for the construction of β-hydroxy carbonyl compounds. Prolinol-based catalysts have been shown to be highly effective in promoting this reaction with high stereocontrol.

CatalystAldehydeKetoneSolventTemp (°C)Time (h)Yield (%)dr (anti:syn)ee (%)
(S)-Prolinep-nitrobenzaldehydeAcetoneDCM224-7268-76
(S)-Prolinamidep-nitrobenzaldehydeAcetone---High-Low
(S)-Proline thioamideCyclohexanoneWaterRT249598:299
Diarylprolinol Silyl EtherBenzaldehydeCyclohexanoneTolueneRT209997:3>99
Asymmetric Michael Addition

The Michael addition is a versatile reaction for the formation of carbon-carbon and carbon-heteroatom bonds. Diarylprolinol silyl ethers are particularly effective in catalyzing the asymmetric conjugate addition of aldehydes and ketones to nitroolefins and other Michael acceptors.

CatalystMichael DonorMichael AcceptorSolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%)
L-ProlinolCyclohexanonetrans-β-nitrostyreneDMFRT2492>99:196
Diarylprolinol Silyl EtherPropanaltrans-β-nitrostyreneHexane059595:599
Proline-derived bifunctional catalystCyclohexanoneVarious nitroolefinsWaterRT12-24up to 97up to 99:1up to 99
Asymmetric Mannich Reaction

The Mannich reaction provides a direct route to chiral β-amino carbonyl compounds, which are valuable precursors for a variety of nitrogen-containing molecules. Proline and its derivatives have been successfully employed as catalysts in this three-component reaction.

CatalystAldehydeAmineKetone/AldehydeSolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%)
(S)-ProlineIsovaleraldehydep-anisidinePropanalNMP4209695:599
(S)-ProlineVariousp-anisidineAcetaldehydeACN0-High->99
Proline-derived catalystBenzaldehydeAnilineAcetoneWaterRT2498-96

Catalytic Cycles and Experimental Workflow

The efficacy of prolinol-based catalysts stems from their ability to form transient chiral intermediates with the reactants. The catalytic cycles for enamine and iminium ion catalysis are fundamental to understanding their mode of action.

Enamine_Catalysis Catalyst Prolinol Derivative Enamine Chiral Enamine Catalyst->Enamine + Ketone - H₂O Ketone Ketone/ Aldehyde Ketone->Enamine Iminium_Intermediate Iminium Intermediate Enamine->Iminium_Intermediate + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium_Intermediate Product Aldol/Michael Adduct Iminium_Intermediate->Product + H₂O Product->Catalyst - Catalyst Water H₂O Water->Product

Catalytic cycle for enamine-mediated reactions.

Iminium_Catalysis Catalyst Prolinol Derivative Iminium_Ion Chiral Iminium Ion Catalyst->Iminium_Ion + Enone - H₂O Enone α,β-Unsaturated Carbonyl Enone->Iminium_Ion Enamine_Intermediate Enamine Intermediate Iminium_Ion->Enamine_Intermediate + Nucleophile Nucleophile Nucleophile Nucleophile->Enamine_Intermediate Product Michael Adduct Enamine_Intermediate->Product + H₂O Product->Catalyst - Catalyst Water H₂O Water->Product

Catalytic cycle for iminium ion-mediated reactions.

A typical experimental workflow for screening and optimizing an organocatalytic reaction involves several key steps, from reaction setup to product analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Prepare Reactants & Catalyst Solution Setup Combine Reactants & Catalyst Reagents->Setup Stir Stir at Controlled Temperature Setup->Stir Monitor Monitor Progress (TLC, GC, etc.) Stir->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract Product Quench->Extract Purify Purify Product (Chromatography) Extract->Purify Yield Determine Yield Purify->Yield Stereo Determine dr & ee (NMR, HPLC) Purify->Stereo

General experimental workflow for organocatalysis.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Protocol 1: Prolinol-Catalyzed Asymmetric Michael Addition of a Ketone to a Nitroolefin

Materials:

  • L-Prolinol

  • Cyclohexanone

  • trans-β-nitrostyrene

  • Benzoic acid

  • Dimethylformamide (DMF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of trans-β-nitrostyrene (0.5 mmol) and L-prolinol (0.05 mmol, 10 mol%) in DMF (1.0 mL), add benzoic acid (0.05 mmol, 10 mol%).

  • Add cyclohexanone (2.5 mmol, 5.0 equiv) to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Upon completion (monitored by TLC), quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

  • Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC analysis, respectively.

Protocol 2: Diarylprolinol Silyl Ether-Catalyzed Asymmetric Aldol Reaction

Materials:

  • (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether

  • Benzaldehyde

  • Cyclohexanone

  • Toluene

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of the diarylprolinol silyl ether catalyst (0.1 mmol, 10 mol%) in toluene (2.0 mL) at room temperature, add cyclohexanone (2.0 mmol, 2.0 equiv).

  • Stir the mixture for 10 minutes.

  • Add benzaldehyde (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 20 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC analysis.

The Untapped Potential of this compound

While prolinol has been extensively studied and applied, this compound remains a less explored organocatalyst. Its structural analogy to prolinol, featuring a secondary amine and a hydroxyl group on a chiral six-membered ring, suggests it could potentially catalyze similar asymmetric transformations.

The limited available literature indicates that this compound and its derivatives are more commonly employed as chiral ligands for metal-catalyzed reactions or as starting materials for the synthesis of more complex chiral molecules. The piperidine scaffold is a prevalent motif in many natural products and pharmaceuticals, making the development of synthetic routes involving this structure highly valuable.

The lack of extensive research into the direct organocatalytic applications of this compound presents an opportunity for future investigation. Researchers could explore its efficacy in the Aldol, Michael, and Mannich reactions, potentially uncovering a new, readily available, and cost-effective class of organocatalysts.

Conclusion

This comparative guide highlights the well-established role of prolinol and its derivatives as highly efficient and selective organocatalysts in a range of asymmetric reactions. The provided data and protocols serve as a valuable resource for researchers in the field. In contrast, this compound represents an underexplored area in organocatalysis. Its structural similarity to prolinol suggests potential catalytic activity that warrants further investigation, which could lead to the development of novel and practical asymmetric transformations.

Validating the Structure of 2-Piperidinemethanol Derivatives: A Comparative Guide to Mass Spectrometry and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive comparison of mass spectrometry techniques for the validation of 2-piperidinemethanol derivatives, supported by experimental data and protocols. Furthermore, it offers insights into alternative analytical methods, providing a holistic view of structural characterization.

The this compound scaffold is a key structural motif in a wide range of biologically active compounds and pharmaceutical agents. Accurate confirmation of the structure of its derivatives is a critical step in the drug discovery and development process. Mass spectrometry, with its high sensitivity and ability to provide detailed structural information, stands as a primary tool for this purpose. This guide will delve into the nuances of different mass spectrometric approaches and compare them with other spectroscopic techniques.

Mass Spectrometry Approaches: A Head-to-Head Comparison

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most common mass spectrometry techniques employed for the analysis of this compound derivatives. The choice between them often depends on the volatility and thermal stability of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1] In GC-MS, the sample is vaporized and separated in a gas chromatograph before being introduced into the mass spectrometer. Electron Ionization (EI) is the most common ionization technique used in GC-MS, which induces extensive fragmentation, providing a detailed "fingerprint" of the molecule.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS):

For less volatile, thermally labile, or more polar this compound derivatives, LC-MS is the preferred method.[3] LC-MS separates compounds in the liquid phase before they are introduced into the mass spectrometer. Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that typically produces a prominent protonated molecule ([M+H]⁺), allowing for the determination of the molecular weight. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation and obtain structural information.[4][5]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Analyte Properties Volatile, Thermally StableNon-volatile, Thermally Labile, Polar
Ionization Technique Electron Ionization (EI)Electrospray Ionization (ESI), APCI
Fragmentation Extensive, provides a detailed fingerprintControlled, often requires MS/MS
Molecular Ion Often weak or absentTypically a strong [M+H]⁺ or other adducts
Primary Application Identification of known compounds via library matchingAnalysis of a wider range of compounds, including large molecules

Table 1. Comparison of GC-MS and LC-MS for the analysis of this compound derivatives.

Fragmentation Patterns of this compound Derivatives

The fragmentation of this compound derivatives in mass spectrometry is highly dependent on the ionization method and the nature of the substituents.

Electron Ionization (EI) Fragmentation:

Under EI conditions, the piperidine ring is prone to characteristic fragmentation pathways. The NIST WebBook provides a reference mass spectrum for the parent compound, this compound.[6] Key fragmentation patterns for 2-substituted piperidines include:

  • Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a dominant fragmentation pathway. For 2-methylpiperidine, this results in the loss of a methyl radical to form a stable iminium ion.[7]

  • Ring cleavage: The piperidine ring can undergo various ring-opening fragmentations, leading to a series of smaller fragment ions.

Electrospray Ionization (ESI) Fragmentation:

In ESI-MS, the protonated molecule ([M+H]⁺) is typically the most abundant ion. Collision-Induced Dissociation (CID) in MS/MS experiments is then used to generate fragment ions. Common fragmentation pathways for piperidine alkaloids under ESI-MS/MS conditions include the loss of substituents and neutral molecules like water.[8]

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss/StructureTechniqueReference
116 ([M+H]⁺ of this compound)98H₂OESI-MS/MSPredicted
116 ([M+H]⁺ of this compound)84CH₂OESI-MS/MSPredicted
100 ([M]⁺ of 2-Methylpiperidine)84CH₃EI-MS[7]
Varies[M+H - H₂O]⁺WaterESI-MS/MS[8]
VariesVariesLoss of side chainESI-MS/MS[8]

Table 2. Common fragment ions observed in the mass spectra of this compound and related derivatives.

Experimental Protocols

GC-MS Analysis of a this compound Derivative:

This protocol is a general guideline for the analysis of a volatile derivative.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.[2]

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

LC-MS/MS Analysis of a this compound Derivative:

This protocol is a general guideline for the analysis of a non-volatile or polar derivative.

  • Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration of approximately 1 µg/mL.[4][9]

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Collision Gas: Argon.

    • Data Acquisition: Full scan MS and product ion scan of the protonated molecule.

Alternative Structural Validation Techniques

While mass spectrometry is a powerful tool, orthogonal techniques are often necessary for unambiguous structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules.[10] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the determination of connectivity and stereochemistry.[11][12] 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the complete bonding framework of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy provides information about the functional groups present in a molecule.[13] For this compound derivatives, characteristic IR absorption bands can confirm the presence of N-H, O-H, and C-N bonds. The NIST WebBook provides a reference IR spectrum for piperidine.[14]

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Complete molecular structure, stereochemistryUnambiguous structure determinationLower sensitivity than MS, requires larger sample amounts
FTIR Spectroscopy Presence of functional groupsFast, non-destructiveProvides limited structural information, not suitable for complex mixtures

Table 3. Comparison of alternative analytical techniques for the structural validation of this compound derivatives.

Visualizing the Workflow and Fragmentation

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolution Sample->Dissolution Dilution Dilution Dissolution->Dilution Chromatographic_Separation Chromatographic_Separation Dilution->Chromatographic_Separation GC or LC Ionization Ionization Chromatographic_Separation->Ionization EI or ESI Mass_Analysis Mass_Analysis Ionization->Mass_Analysis MS Detection Detection Mass_Analysis->Detection Mass_Spectrum Mass_Spectrum Detection->Mass_Spectrum Structural_Validation Structural_Validation Mass_Spectrum->Structural_Validation

Caption: General experimental workflow for mass spectrometry analysis.

Fragmentation_Pathway M [M+H]⁺ (Precursor Ion) F1 [M+H - H₂O]⁺ M->F1 Loss of H₂O F2 [M+H - Side Chain]⁺ M->F2 Side Chain Cleavage F3 Other Fragments M->F3 Ring Opening, etc.

Caption: A simplified ESI-MS/MS fragmentation pathway for a this compound derivative.

References

A Comparative Guide to Confirming the Enantiomeric Purity of 2-Piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

The determination of enantiomeric purity is a critical analytical step in the development and quality control of chiral pharmaceutical intermediates like 2-piperidinemethanol. This guide provides a comparative overview of established analytical techniques for quantifying the enantiomeric excess (e.e.) of this compound, offering detailed experimental protocols and supporting data to aid researchers in selecting the most suitable method for their needs.

Comparison of Analytical Methods

The primary methods for determining the enantiomeric purity of chiral compounds like this compound include High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), Gas Chromatography (GC) with a chiral column, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents.

FeatureChiral HPLC with Pre-column DerivatizationChiral Gas Chromatography (GC)NMR with Chiral Derivatizing Agents
Principle Covalent derivatization to form diastereomers, followed by physical separation on a chiral stationary phase.Direct separation of volatile enantiomers (or their volatile derivatives) on a chiral stationary phase.Covalent derivatization to form diastereomers with distinct NMR signals.[1][2][3]
Primary Output Chromatogram with baseline-separated peaks for each derivatized enantiomer.[4][5]Chromatogram with separated peaks for each enantiomer.[6][7]¹H or ¹⁹F NMR spectrum showing distinct, quantifiable signals for each diastereomer.[1]
Sample Preparation Chemical derivatization reaction required prior to analysis.[4][5]May require derivatization to improve volatility and thermal stability.Chemical derivatization reaction required to form diastereomers.[1][8]
Instrumentation HPLC system with a chiral column and UV or PDA detector.[9]Gas chromatograph with a chiral column and a suitable detector (e.g., FID).NMR spectrometer.[1]
Key Advantages High sensitivity, accuracy, and resolution.[4][5] Widely applicable and robust.High resolution for volatile compounds.Can provide information on absolute configuration (e.g., Mosher's method) and does not require a chiral column.[1]
Key Limitations Derivatization adds a step and may introduce errors if not quantitative.[10] Direct separation can be challenging.[4]Limited to thermally stable and volatile compounds.Lower sensitivity compared to chromatographic methods; requires higher sample concentration.

Experimental Protocols

Primary Method: Chiral HPLC with Pre-column Derivatization

This method is adapted from a validated protocol for the closely related compound, 2-piperidinemethanamine, and is expected to be highly effective for this compound due to their structural similarity.[4][5] The strategy involves derivatizing the amino and hydroxyl groups of this compound with a chiral resolving agent, followed by separation of the resulting diastereomers on a chiral HPLC column.

1. Derivatization Procedure

  • Reagents:

    • (±)-2-Piperidinemethanol

    • 3,5-Dinitrobenzoic acid

    • 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ)

    • Dichloromethane (DCM)

    • Methanol

  • Procedure:

    • To a solution of (±)-2-piperidinemethanol (1 mmol) in 30 mL of dichloromethane, add 3,5-dinitrobenzoic acid (1 mmol) and EEDQ (0.494 g).[4]

    • Stir the reaction mixture at room temperature for approximately 2 hours to ensure the reaction proceeds to completion.[4]

    • The resulting solution containing the derivatized diastereomers can be directly used for HPLC analysis after appropriate dilution.

2. HPLC Conditions

  • Instrument: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: CHI-DMB analytical column (250 mm × 4.6 mm).[4][5]

  • Mobile Phase: n-hexane:ethanol (85:15 v/v).[4][5]

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection Wavelength: 254 nm.[4]

  • Injection Volume: 5 µL.[4]

  • Column Temperature: 25 °C.[4]

3. Data Analysis

  • The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the two diastereomers using the formula:

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Validation Summary for a Similar Compound (2-piperidinemethanamine)[4][5]:

ParameterResult
Precision (%RSD) < 1.28%
Accuracy (Recovery) 99.1% - 102.3%
LOD (Enantiomer 1) 13.7 µg/mL
LOQ (Enantiomer 1) 46.3 µg/mL
LOD (Enantiomer 2) 15.2 µg/mL
LOQ (Enantiomer 2) 51.4 µg/mL
Resolution > 2.0

Alternative Methods

NMR Spectroscopy with Chiral Derivatizing Agents (e.g., Mosher's Acid)

This method involves reacting this compound with a chiral derivatizing agent, such as Mosher's acid ((R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid), to form diastereomeric esters.[1][8] These diastereomers will exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum, allowing for the determination of the enantiomeric ratio by integrating the corresponding peaks.[1][2]

General Protocol:

  • In an NMR tube, dissolve approximately 5 mg of the chiral alcohol (this compound) in a suitable deuterated solvent (e.g., CDCl₃).[1]

  • Add a slight excess of the chiral derivatizing agent (e.g., Mosher's acid chloride).

  • Add a small amount of a tertiary amine base (e.g., pyridine) to scavenge the generated HCl.[1]

  • Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.

  • Identify a pair of well-resolved signals corresponding to the two diastereomers and integrate these signals to determine the enantiomeric ratio.[1]

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers excellent resolution.[7] this compound may require derivatization to increase its volatility, for example, by silylating the hydroxyl group and acylating the amino group. The derivatized enantiomers are then separated on a GC column coated with a chiral stationary phase.[2][6]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Racemic this compound derivatization Derivatization with 3,5-Dinitrobenzoic Acid start->derivatization sample Diastereomeric Mixture derivatization->sample injection Inject Sample sample->injection separation Chiral HPLC Separation (CHI-DMB Column) injection->separation detection UV Detection (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate % e.e. integration->calculation

Caption: Experimental workflow for chiral HPLC analysis.

Method_Comparison cluster_methods Analytical Methods cluster_attributes Key Attributes HPLC Chiral HPLC Sensitivity Sensitivity HPLC->Sensitivity High Resolution Resolution HPLC->Resolution High SamplePrep Sample Preparation HPLC->SamplePrep Derivatization GC Chiral GC GC->Sensitivity High GC->Resolution Very High GC->SamplePrep Derivatization (often) NMR Chiral NMR NMR->Sensitivity Low NMR->Resolution Moderate AbsConfig Absolute Configuration NMR->AbsConfig Possible NMR->SamplePrep Derivatization

References

Comparative Analysis of 2-Piperidinemethanol Analogs: A Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-piperidinemethanol scaffold is a privileged structural motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. Its inherent stereochemical features and the capacity for diverse functionalization make it a versatile template for the design of novel therapeutic agents. This guide provides an objective comparison of the biological activities of various this compound analogs, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

Quantitative Comparison of Biological Activities

The biological efficacy of this compound analogs has been evaluated across several therapeutic areas, including antifungal, anticancer, and neuroprotective applications. The following tables summarize the quantitative data from various studies to facilitate a direct comparison of their performance.

Antifungal Activity

A significant area of investigation for this compound analogs has been in the development of novel antifungal agents. These compounds often exert their effects by disrupting the integrity of the fungal cell membrane. The minimum inhibitory concentration (MIC) is a key measure of antifungal potency, with lower values indicating greater efficacy.

Table 1: In Vitro Antifungal Activity of this compound Analogs (MIC in µg/mL) [1][2]

Compound/AnalogFungal StrainMIC (µg/mL)
Mefloquine Analog (erythro)Cryptococcus neoformans1
Mefloquine Analog (erythro)Candida albicans4
Mefloquine Analog (threo)Cryptococcus neoformans2
Mefloquine Analog (threo)Candida albicans8
4-aminopiperidine derivative (6f)Candida krusei2
4-aminopiperidine derivative (6i)Candida albicans4
4-aminopiperidine derivative (6i)Candida krusei2
4-aminopiperidine derivative (6k)Candida albicans16
4-aminopiperidine derivative (6l)Candida albicans16
Anticancer Activity

Several piperidine derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines. The 50% growth inhibitory concentration (GI50) is a common metric used to quantify this activity.

Table 2: In Vitro Anticancer Activity of Piperidine Derivatives (GI50 in µg/mL) [3]

Compound/DerivativeU251 (CNS Cancer)NCI/ADR-RES (Ovarian Cancer)NCI-H460 (Lung Cancer)MCF7 (Breast Cancer)HT29 (Colon Cancer)786-0 (Renal Cancer)
16 -17.5-26.24.10.4
22 58.219.826.3---
25 -23.3----

Note: Some values are not reported in the source material and are indicated by "-".

Key Signaling Pathways

The pharmacological effects of this compound analogs are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating their mechanisms of action.

Neuroprotective Pathway: Nrf2/Keap1

Certain piperine analogs have been shown to exert neuroprotective effects through the activation of the Nrf2/Keap1 pathway.[4] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various cytoprotective genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Degradation Ubiquitin-Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Degradation Targets ROS Oxidative Stress (e.g., H2O2) ROS->Keap1 Induces conformational change in Keap1 Analog Piperine Analog (e.g., 3b) Analog->Nrf2 Promotes release from Keap1 ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Transcription Transcription ARE->Transcription Genes Cytoprotective Genes (e.g., HO-1, NQO1) Transcription->Genes

Caption: Nrf2/Keap1 signaling pathway activated by piperine analogs for neuroprotection.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.

Broth Microdilution Antifungal Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against fungal isolates.[1]

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5–2.5 x 10³ colony-forming units (CFU)/mL.

  • Drug Dilution: The test compounds are serially diluted in a 96-well microtiter plate using RPMI-1640 medium to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to a drug-free control.

G start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) start->prep_inoculum dilute_inoculum Dilute Inoculum in RPMI-1640 Medium prep_inoculum->dilute_inoculum inoculate Inoculate Wells with Fungal Suspension dilute_inoculum->inoculate prep_plate Prepare 96-well Plate serial_dilution Perform Serial Dilution of Test Compounds prep_plate->serial_dilution serial_dilution->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_results Read Results and Determine MIC incubate->read_results end End read_results->end

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and MTT solution is added to each well. The plate is then incubated to allow the MTT to be metabolized by viable cells into a purple formazan product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

G start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_adhere Incubate Overnight to Allow Adhesion seed_cells->incubate_adhere treat_cells Treat Cells with Test Compounds incubate_adhere->treat_cells incubate_treat Incubate for Specified Period treat_cells->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_mtt Incubate to Allow Formazan Formation add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize measure_abs Measure Absorbance solubilize->measure_abs analyze_data Analyze Data and Calculate GI50 measure_abs->analyze_data end End analyze_data->end

Caption: Workflow for the MTT Assay to Determine Anticancer Activity.

References

Navigating the Structure-Activity Landscape of 2-Piperidinemethanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-piperidinemethanol scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. The inherent chirality and the presence of a hydroxyl group and a secondary amine offer rich opportunities for structural modification, enabling the fine-tuning of pharmacological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives against various biological targets, supported by quantitative data and detailed experimental protocols.

Comparative Biological Activity

The versatility of the this compound core is evident in its ability to be tailored for potent and selective activity against a range of biological targets, from enzymes to G-protein coupled receptors (GPCRs). The following sections present a comparative analysis of this compound derivatives and related piperidine analogs, highlighting the impact of structural modifications on their inhibitory and binding affinities.

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase is a key enzyme in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). Inhibition of sEH is a promising therapeutic strategy for managing hypertension, inflammation, and pain. Structure-activity relationship studies on a series of piperidine-derived amide sEH inhibitors have revealed critical insights into the structural requirements for potent inhibition.

Table 1: In Vitro Activity and Metabolic Stability of Piperidine-Derived Amide sEH Inhibitors

Compound IDR1R2R3R4Human sEH IC50 (nM)Rat sEH IC50 (nM)Human Liver Microsome t1/2 (min)Rat Liver Microsome t1/2 (min)
1a HHHH1.1 ± 0.11.8 ± 0.2> 12065
1b FHHH2.3 ± 0.33.5 ± 0.4> 12078
1c HFHH5.6 ± 0.78.9 ± 1.1> 12095
1d HHFH1.5 ± 0.22.1 ± 0.3> 12071
1e HHHF3.8 ± 0.54.9 ± 0.6> 12088

Data presented as mean ± standard deviation.

The data clearly indicates that substitutions on the phenyl ring attached to the piperidine core can significantly influence inhibitory potency against both human and rat sEH. Halogen substitution, particularly fluorine, is generally well-tolerated, although its position affects the activity. Notably, all tested compounds exhibited excellent stability in human liver microsomes.

Mycobacterium tuberculosis MenA Inhibition

Menaquinone (Vitamin K2) biosynthesis is essential for the survival of Mycobacterium tuberculosis. The enzyme 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) represents a validated target for the development of novel anti-tuberculosis agents. SAR studies on piperidine derivatives have identified potent inhibitors of MenA.

Table 2: Inhibitory Potency of Piperidine Derivatives against M. tuberculosis MenA and Bacterial Growth

Compound IDAromatic MoietyMenA IC50 (µM)M. tuberculosis GIC50 (µM)
2a 4-Chlorophenyl22 ± 310 ± 1
2b 4-Bromophenyl12 ± 214 ± 0
2c 4-Fluorophenyl35 ± 525 ± 3
2d 3,4-Dichlorophenyl8 ± 15 ± 1

Data presented as mean ± standard deviation.

These findings highlight the importance of the nature and substitution pattern of the aromatic moiety for both enzymatic inhibition and whole-cell activity. The 3,4-dichlorophenyl analog 2d emerged as the most potent compound in this series.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are provided below.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

The inhibitory activity of the compounds against human and rat sEH was determined using a fluorescent-based assay. Recombinant sEH (1 nM) was pre-incubated with the test compounds for 5 minutes at 30°C in a buffer solution (25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA). The enzymatic reaction was initiated by the addition of the substrate, cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiran-2-yl)methyl carbonate (CMNPC), to a final concentration of 5 µM. The formation of the fluorescent product, 6-methoxy-2-naphthaldehyde, was monitored over 10 minutes using a fluorescence plate reader with excitation and emission wavelengths of 330 nm and 465 nm, respectively. IC50 values were calculated from the dose-response curves.

Mycobacterium tuberculosis MenA Inhibition and Growth Inhibition Assays

The in vitro inhibitory activity against M. tuberculosis MenA was assessed using a purified enzyme assay. The whole-cell activity was determined by measuring the minimum inhibitory concentration (GIC50) against M. tuberculosis strain mc² 6230. The bacteria were cultured in 96-well plates with serial dilutions of the test compounds. The optical density of the bacterial cultures was measured after a 5-day incubation period to determine the concentration required to inhibit 50% of bacterial growth.

Visualizing the SAR Workflow

The process of conducting structure-activity relationship studies can be systematically visualized to better understand the iterative nature of drug discovery and optimization.

SAR_Workflow cluster_0 Lead Identification cluster_1 Chemical Synthesis cluster_2 Biological Evaluation cluster_3 SAR Analysis & Optimization Lead Compound Lead Compound Analog Design Analog Design Lead Compound->Analog Design Synthesis of Analogs Synthesis of Analogs Analog Design->Synthesis of Analogs In Vitro Assays In Vitro Assays Synthesis of Analogs->In Vitro Assays Data Analysis (IC50/EC50) Data Analysis (IC50/EC50) In Vitro Assays->Data Analysis (IC50/EC50) SAR Analysis SAR Analysis Data Analysis (IC50/EC50)->SAR Analysis SAR Analysis->Analog Design Optimized Lead Optimized Lead SAR Analysis->Optimized Lead

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

This guide underscores the significance of the this compound scaffold in medicinal chemistry and provides a framework for the rational design of new derivatives with improved pharmacological profiles. The presented data and protocols serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

In Silico Molecular Docking of 2-Piperidinemethanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in silico molecular docking performance of various 2-piperidinemethanol-based compounds and other closely related piperidine derivatives against several key biological targets. The data presented herein, summarized from multiple computational studies, highlights structure-activity relationships and binding interactions that are crucial for the rational design of novel therapeutics. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

Comparative Docking Performance

The following tables summarize the binding affinities and inhibitory constants of various piperidine derivatives against their respective biological targets. This data is essential for understanding the relative potency and potential of different structural modifications.

Table 1: Comparative Binding Affinities of Piperidine Derivatives Against Various Targets

Compound/Derivative SeriesTarget ProteinBinding Affinity (kcal/mol)Reference Compound(s)
4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine (M1BZP)SARS-CoV-2 Main Protease (Mpro)-7.5-
Piperidine Derivatives (HN Series)Mu-Opioid Receptor-8.13 to -13.37Morphine, Fentanyl
2,4-disubstituted quinoline derivativesMycobacterium tuberculosis LipB-3.2 to -18.5Isoniazid (-14.6)
PiperineEpidermal Growth Factor Receptor (EGFR)-3.82Gefitinib (-4.16)
Benzamide DerivativesS. aureus DNA Gyrase BDocking Scores: -60 to -70-
Alpidem (imidazopyridine derivative)Acetylcholinesterase (AChE)-9.60-
Alpidem (imidazopyridine derivative)Monoamine Oxidase A (MAO-A)-8.00-

Table 2: Sigma-1 (σ1R) and Histamine H3 (H3R) Receptor Binding Affinity of Piperidine/Piperazine Derivatives [1]

Compound IDCore StructurehH3R Ki (nM)σ1R Ki (nM)
4 Piperazine3.171531
5 Piperidine7.703.64
11 Piperidine6.24.41
1 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone-3.2
Haloperidol (Ref.) --2.5

Note: Ki is the inhibition constant, indicating the potency of an inhibitor. A lower Ki value signifies higher potency.

Experimental Protocols

The methodologies outlined below are representative of the key experiments cited in the referenced studies for performing molecular docking simulations with piperidine derivatives.

General Molecular Docking Workflow

A typical in silico molecular docking study involves several key steps, from preparing the protein and ligand structures to analyzing the final docking results.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Protein Structure Acquisition (PDB) PrepProt Protein Preparation (Remove water, add hydrogens) PDB->PrepProt Ligand Ligand Structure Generation (ChemDraw/SMILES) PrepLig Ligand Preparation (Energy Minimization) Ligand->PrepLig Grid Grid Box Generation (Define Active Site) PrepProt->Grid PrepLig->Grid Docking Running Docking Algorithm (e.g., Lamarckian Genetic Algorithm) Grid->Docking Pose Pose Generation & Scoring (Binding Energy Calculation) Docking->Pose Analysis Interaction Analysis (Hydrogen bonds, hydrophobic interactions) Pose->Analysis Validation Validation (Re-docking native ligand) Analysis->Validation

Figure 1: A generalized workflow for molecular docking studies.

Example Protocol: Docking of Piperidine Derivatives against Acetylcholinesterase (AChE)

This protocol is a synthesized example based on common practices in the field.[1]

  • Software :

    • Docking : AutoDock 4.2 or Schrödinger Suite (Glide).[1][2]

    • Visualization : PyMOL, Discovery Studio Visualizer.

    • Ligand Preparation : ChemDraw Ultra, Marvin Sketch.[1][2]

  • Target Preparation :

    • The 3D crystal structure of the target protein (e.g., human Acetylcholinesterase) is obtained from the Protein Data Bank (PDB).

    • All water molecules and co-crystallized ligands are removed from the protein structure.

    • Polar hydrogen atoms are added, and Kollman charges are assigned to the protein.

  • Ligand Preparation :

    • The 2D structures of the this compound derivatives are drawn using chemical drawing software.

    • The structures are converted to 3D and their energy is minimized using a suitable force field (e.g., MMFF94).

    • Gasteiger charges are computed for the ligand atoms.

  • Grid Generation and Docking :

    • A grid box is defined to encompass the active site of the enzyme. The dimensions and coordinates of the grid are centered on the active site gorge.

    • The Lamarckian Genetic Algorithm (LGA) is commonly employed for docking, with a set number of genetic algorithm runs.[1]

    • The docking parameters, such as population size, number of energy evaluations, and number of generations, are set.

  • Analysis and Validation :

    • The docking results are clustered based on root-mean-square deviation (RMSD).

    • The binding energy of the most populated and lowest energy cluster is taken as the final result.

    • The binding interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the amino acid residues of the active site are analyzed.

    • To validate the docking protocol, the native co-crystallized ligand is re-docked into the active site, and the RMSD between the docked pose and the original pose is calculated. An RMSD of less than 2.0 Å is generally considered a successful validation.

Signaling Pathway Context

The biological targets of this compound and related piperidine derivatives are often involved in critical signaling pathways implicated in various diseases. For instance, the inhibition of acetylcholinesterase is a key therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain.

G cluster_synapse Cholinergic Synapse ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_receptor ACh Receptor ACh_vesicle->ACh_receptor ACh Release Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Signal Signal Transduction Postsynaptic->Signal ACh_receptor->Postsynaptic Binds AChE Acetylcholinesterase (AChE) ACh_receptor->AChE ACh in Synapse Choline Choline + Acetate AChE->Choline ACh Hydrolysis Piperidine Piperidine Derivative (AChE Inhibitor) Piperidine->AChE Inhibition

Figure 2: Inhibition of Acetylcholinesterase in the Cholinergic Synapse.

This guide provides a snapshot of the current landscape of in silico molecular docking studies on this compound-based compounds. Researchers are encouraged to consult the primary literature for more detailed information on specific derivatives and experimental conditions. The provided data and protocols should serve as a solid foundation for future drug design and development efforts in this promising area of medicinal chemistry.

References

The Stereochemical Dichotomy in Piperidine Derivatives: A Comparative Analysis of (R)- and (S)-Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the profound impact of stereochemistry on the pharmacological activity of piperidine-containing compounds, this guide provides a comparative analysis of the biological activities of (R)- and (S)-enantiomers of notable piperidine derivatives. Through quantitative data, detailed experimental protocols, and pathway visualizations, we explore the critical role of chirality in drug-receptor interactions and downstream signaling.

The introduction of a chiral center within a piperidine ring can dramatically alter the pharmacological profile of a molecule. Biological systems, being inherently chiral, often exhibit stereoselective interactions with drugs. This can lead to one enantiomer possessing the desired therapeutic activity while the other may be inactive, less potent, or even responsible for adverse effects. This guide focuses on two classic examples, thalidomide and methylphenidate, to illustrate this fundamental principle in medicinal chemistry and pharmacology.

Quantitative Comparison of Enantiomeric Activity

The following tables summarize the quantitative differences in biological activity between the (R)- and (S)-enantiomers of thalidomide and the d- and l-threo-enantiomers of methylphenidate.

Table 1: Comparative Biological Activity of Thalidomide Enantiomers

EnantiomerTargetAssayIC50 (nM)Kᵢ (nM)Primary Biological Effect
(S)-thalidomideCereblon (CRBN)TR-FRET Binding Assay11.0[1]10.6[1]Teratogenic, Anti-inflammatory
(R)-thalidomideCereblon (CRBN)TR-FRET Binding Assay200.4[1]-Sedative

Note: (S)-thalidomide exhibits an approximately 10-fold stronger binding affinity to Cereblon (CRBN) compared to the (R)-enantiomer[2][3].

Table 2: Comparative Biological Activity of Methylphenidate Enantiomers

EnantiomerTargetAssayIC50 (nM)Primary Biological Effect
d-threo-methylphenidateDopamine Transporter (DAT)Radioligand Binding Assay33[4]CNS Stimulant (Therapeutic)
l-threo-methylphenidateDopamine Transporter (DAT)Radioligand Binding Assay540[4]Largely Inactive
d-threo-methylphenidateNorepinephrine Transporter (NET)Radioligand Binding Assay244[4]CNS Stimulant (Therapeutic)
l-threo-methylphenidateNorepinephrine Transporter (NET)Radioligand Binding Assay5100[4]Largely Inactive

Note: The d-threo-enantiomer of methylphenidate is approximately 10-fold more potent than the l-isomer at inhibiting catecholamine reuptake[5][6].

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Cereblon (CRBN) Competitive Binding Assay (HTRF)

This protocol describes a method to determine the binding affinity of compounds to Cereblon using a competitive assay format with Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

  • GST-tagged human Cereblon (CRBN) protein

  • Thalidomide-Red (fluorescent ligand)

  • Anti-GST antibody labeled with Europium cryptate

  • Test compounds ((R)- and (S)-thalidomide)

  • Assay buffer

  • 96- or 384-well low volume white plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the (R)- and (S)-thalidomide enantiomers in the assay buffer.

  • Assay Plate Preparation: Dispense the diluted compounds or standards directly into the wells of the assay plate.

  • Protein Addition: Add the GST-tagged human Cereblon protein to each well.

  • HTRF Reagent Addition: Add the HTRF reagents, which consist of the anti-GST antibody labeled with Europium cryptate and Thalidomide-Red. These reagents can be pre-mixed before addition.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Detection: Measure the fluorescence at the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths using an HTRF-compatible plate reader.

  • Data Analysis: The HTRF ratio is calculated from the acceptor and donor emission signals. The data is then plotted as the HTRF ratio versus the log of the compound concentration and fitted to a sigmoidal dose-response curve to determine the IC50 value.

Dopamine Transporter (DAT) Uptake Assay

This protocol outlines a method to measure the inhibition of dopamine uptake by the dopamine transporter in a cell-based or synaptosomal preparation.

Materials:

  • Cells expressing the human dopamine transporter (e.g., hDAT-MDCK cells) or synaptosomes prepared from brain tissue (e.g., mouse striatum).

  • [³H]Dopamine (radiolabeled substrate)

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Test compounds (d-threo- and l-threo-methylphenidate)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Cell/Synaptosome Preparation: Plate the DAT-expressing cells in a 96-well plate and allow them to adhere, or prepare synaptosomes from brain tissue by homogenization and centrifugation.

  • Compound Incubation: Pre-incubate the cells or synaptosomes with varying concentrations of the d-threo- and l-threo-methylphenidate enantiomers for a specified time.

  • Uptake Initiation: Initiate the dopamine uptake by adding a fixed concentration of [³H]Dopamine to each well.

  • Uptake Termination: After a defined incubation period (e.g., 10 minutes) at room temperature, terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]Dopamine.

  • Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known DAT inhibitor). Plot the percentage of inhibition of specific [³H]Dopamine uptake against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

In Vivo Teratogenicity Assay in Zebrafish

This protocol provides a general workflow for assessing the teratogenic potential of thalidomide enantiomers using the zebrafish model.

Materials:

  • Fertilized zebrafish embryos

  • Embryo medium

  • Test compounds ((R)- and (S)-thalidomide) dissolved in a suitable solvent (e.g., DMSO)

  • Multi-well plates

  • Stereomicroscope

Procedure:

  • Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and stage them to ensure they are at a similar developmental stage.

  • Compound Exposure: Place the embryos in the wells of a multi-well plate containing embryo medium with different concentrations of the (R)- and (S)-thalidomide enantiomers. Include a vehicle control group.

  • Incubation: Incubate the embryos under standard conditions (e.g., 28.5 °C) for a defined period, typically covering key stages of organogenesis (e.g., up to 72 hours post-fertilization).

  • Phenotypic Analysis: At specific time points, examine the embryos under a stereomicroscope for any morphological defects, such as fin malformations, cardiac edema, and craniofacial abnormalities.

  • Data Quantification: Quantify the incidence and severity of the observed malformations for each treatment group. The teratogenic index (TI) can be calculated as the ratio of the concentration that causes teratogenic effects to the concentration that is lethal.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows discussed in this guide.

Thalidomide_Signaling_Pathway cluster_thalidomide Thalidomide Enantiomers cluster_crl4 CRL4-CRBN E3 Ubiquitin Ligase Complex S_Thal (S)-Thalidomide CRBN Cereblon (CRBN) S_Thal->CRBN High Affinity R_Thal (R)-Thalidomide R_Thal->CRBN Low Affinity DDB1 DDB1 CRBN->DDB1 Neosubstrate Neosubstrate (e.g., Ikaros, Aiolos) CRBN->Neosubstrate Recruitment CUL4A CUL4A DDB1->CUL4A RBX1 RBX1 CUL4A->RBX1 Ubiquitination Ubiquitination Neosubstrate->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Downstream Downstream Effects (Teratogenesis, Anti-inflammatory) Proteasome->Downstream

Caption: Thalidomide's mechanism of action.

Methylphenidate_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA Dopamine (DA) DAT Dopamine Transporter (DAT) DA->DAT Reuptake NE Norepinephrine (NE) NET Norepinephrine Transporter (NET) NE->NET Reuptake Increased_Synaptic_Levels Increased DA & NE in Synapse DA_R Dopamine Receptors Therapeutic_Effects Therapeutic Effects (Improved Attention) DA_R->Therapeutic_Effects NE_R Norepinephrine Receptors NE_R->Therapeutic_Effects d_MPH d-threo-Methylphenidate d_MPH->DAT High Affinity Inhibition d_MPH->NET High Affinity Inhibition l_MPH l-threo-Methylphenidate l_MPH->DAT Low Affinity Inhibition l_MPH->NET Low Affinity Inhibition Increased_Synaptic_Levels->DA_R Increased_Synaptic_Levels->NE_R

Caption: Methylphenidate's mechanism of action.

Experimental_Workflow_CRBN_Binding start Start prep_compounds Prepare Serial Dilutions of (R)- and (S)-Enantiomers start->prep_compounds add_to_plate Dispense into Assay Plate prep_compounds->add_to_plate add_crbn Add GST-tagged Cereblon (CRBN) add_to_plate->add_crbn add_htrf Add HTRF Reagents (Eu-Ab & Thalidomide-Red) add_crbn->add_htrf incubate Incubate at RT add_htrf->incubate read_plate Read Plate (TR-FRET Signal) incubate->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Caption: CRBN competitive binding assay workflow.

This guide underscores the indispensable role of stereochemistry in drug design and development. The cases of thalidomide and methylphenidate serve as powerful reminders that enantiomers of a chiral drug should be considered as distinct chemical entities with potentially vastly different pharmacological and toxicological properties. A thorough understanding and characterization of the biological activity of individual enantiomers are therefore paramount for the development of safer and more effective medicines.

References

Unveiling the Antifungal Potential of Novel 2-Piperidinemethanol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 7, 2025 – In the ongoing battle against life-threatening fungal infections, researchers are continuously exploring new chemical entities that can overcome the challenges of drug resistance and toxicity associated with current antifungal therapies. A promising class of compounds, the 2-piperidinemethanol analogs, has recently been the focus of intensive research. This guide provides a comprehensive comparison of the antifungal activity of novel this compound analogs, supported by experimental data and detailed methodologies, to inform and guide researchers, scientists, and drug development professionals in the field.

The core of this investigation centers on the stereoisomers of a mefloquine analog, (8-chloro-2-(4-chlorophenyl)quinolin-4-yl)(piperidin-2-yl)methanol, a compound identified for its potent antifungal properties.[1] The antifungal efficacy of these analogs has been systematically evaluated against clinically significant fungal pathogens, revealing insights into their structure-activity relationships.

Comparative Antifungal Activity

The in vitro antifungal activity of the this compound analogs was determined by assessing their Minimum Inhibitory Concentration (MIC) against Cryptococcus neoformans and Candida albicans. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The results, summarized in the table below, demonstrate the potent antifungal activity of all four stereoisomers.

Compound IDStereochemistryCryptococcus neoformans MIC (µg/mL)Candida albicans MIC (µg/mL)
Mefloquine Analog 1erythro (+)14
Mefloquine Analog 2erythro (-)14
Mefloquine Analog 3threo (+)28
Mefloquine Analog 4threo (-)28

The data indicates that the erythro enantiomers exhibit slightly greater potency against both fungal strains compared to the threo enantiomers.[1] However, all stereoisomers display significant antifungal activity, suggesting that the stereochemistry of the piperidine methanol group may not be the most critical factor for their antifungal properties.[1]

Experimental Protocols

The evaluation of the antifungal activity of these novel this compound analogs was conducted using the standardized broth microdilution method. This section details the key experimental protocols employed.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is a widely accepted technique for determining the MIC of an antimicrobial agent.

1. Inoculum Preparation:

  • Fungal isolates (Cryptococcus neoformans and Candida albicans) are cultured on appropriate agar plates to ensure purity and viability.

  • Colonies are then suspended in a sterile saline solution.

  • The turbidity of the fungal suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.

  • This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5–2.5 x 10³ colony-forming units (CFU)/mL.

2. Drug Dilution:

  • The this compound analogs are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.

  • Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using RPMI-1640 medium to obtain a range of concentrations for testing.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted compounds is inoculated with the prepared fungal suspension.

  • Control wells, including a growth control (no drug) and a sterility control (no inoculum), are also included.

  • The plates are incubated at 35°C for 24–48 hours.

4. MIC Determination:

  • Following incubation, the plates are visually inspected or read with a spectrophotometer to determine the lowest concentration of the drug that inhibits visible fungal growth. This concentration is recorded as the MIC.

Visualizing the Workflow and Mechanism

To provide a clearer understanding of the research process and the proposed mechanism of action of these antifungal agents, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antifungal Activity Screening cluster_analysis Data Analysis synthesis Synthesis of This compound Analogs purification Purification & Characterization (NMR, MS) synthesis->purification serial_dilution Serial Dilution of Analogs purification->serial_dilution prep_inoculum Preparation of Fungal Inoculum incubation Inoculation & Incubation prep_inoculum->incubation serial_dilution->incubation mic_determination MIC Determination incubation->mic_determination sar_analysis Structure-Activity Relationship (SAR) Analysis mic_determination->sar_analysis

Antifungal screening workflow for novel this compound analogs.

The primary mechanism of action for many antifungal compounds containing a piperidine moiety is the disruption of the fungal cell membrane's integrity by inhibiting the ergosterol biosynthesis pathway.

ergosterol_biosynthesis_inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol enzyme Ergosterol Biosynthesis Enzymes lanosterol->enzyme ergosterol Ergosterol membrane Fungal Cell Membrane (Disrupted Integrity) ergosterol->membrane inhibitor This compound Analogs inhibitor->enzyme Inhibition enzyme->ergosterol

Proposed mechanism of action: Inhibition of the ergosterol biosynthesis pathway.

Conclusion

The novel this compound analogs, particularly the stereoisomers of the mefloquine analog, demonstrate potent antifungal activity against key pathogenic fungi. The data presented in this guide underscores their potential as lead compounds for the development of new antifungal agents. The detailed experimental protocols and visual representations of the workflow and mechanism of action provide a valuable resource for the scientific community to build upon this research. Further investigation into the precise molecular targets and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential.

References

Navigating Piperidine Synthesis: A Comparative Guide to Experimentally Validated Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the piperidine scaffold, a cornerstone of many pharmaceuticals, is a critical area of study. The prediction of reaction mechanisms through computational methods, followed by experimental validation, provides a robust pathway to optimizing these synthetic routes. This guide offers an objective comparison of two distinct, recently reported, and experimentally validated reaction mechanisms for piperidine synthesis, providing a clear overview of the catalytic systems, proposed mechanisms, and the experimental data that substantiates them.

This guide delves into two distinct approaches to piperidine synthesis: a copper-catalyzed intramolecular C-H amination and a ruthenium-cobalt single-atom alloy catalyzed reaction starting from furfural. By presenting the predicted mechanisms alongside the experimental evidence, this comparison aims to provide researchers with a deeper understanding of the factors influencing these reactions, thereby aiding in the rational design of more efficient and selective synthetic strategies.

Comparison of Validated Reaction Mechanisms for Piperidine Synthesis

The following table summarizes the key features of two experimentally validated reaction mechanisms for piperidine synthesis, offering a side-by-side comparison of their respective starting materials, catalytic systems, proposed intermediates, and the experimental techniques used for validation.

FeatureMechanism 1: Copper-Catalyzed Intramolecular C-H AminationMechanism 2: Ru-Co Catalyzed Synthesis from Furfural
Starting Material N-fluoro amidesFurfural, NH3, H2
Catalyst [TpxCuL] (Tpx = tris(pyrazolyl)borate, L = THF or CH3CN)Ru1CoNP/HAP (Ruthenium-Cobalt single-atom alloy on Hydroxyapatite)
Proposed Key Intermediates Cu(I)/Cu(II) catalytic cycle intermediatesFurfurylamine, Tetrahydrofurfurylamine (THFAM), 5-amino-1-pentanol
Primary Experimental Validation NMR monitoring of reaction kinetics, Comparison of N-fluoro vs. N-chloro substratesKinetic studies, Temperature-Programmed Desorption (TPD)
Computational Method Density Functional Theory (DFT)Density Functional Theory (DFT)
Key Finding The use of N-fluoro amides leads to a more favorable reaction pathway compared to N-chloro amides.[1]The Ru1CoNP surface single-atom alloy structure facilitates the direct ring opening of THFAM.[2]
Product Yield High (e.g., up to 99% for pyrrolidine synthesis)[1]High (up to 93% for piperidine)[2]

Detailed Experimental Protocols

A thorough understanding of the experimental procedures is crucial for reproducing and building upon published research. Below are the detailed methodologies for the key experiments cited in this guide.

Mechanism 1: Copper-Catalyzed Intramolecular C-H Amination

General Procedure for Catalytic C-H Amination: In a nitrogen-filled glovebox, a screw-capped vial was charged with the N-halo amide substrate (0.1 mmol), the copper catalyst [TpxCuL] (5 mol %), and 1 mL of toluene-d8. The vial was sealed and heated to 90 °C. The reaction progress was monitored by taking aliquots at specific time intervals and analyzing them by 1H NMR spectroscopy to determine the conversion and yield.[1]

Comparison of N-fluoro and N-chloro Substrates: To compare the effect of the halide, the N-chloro analogue of the substrate was synthesized and subjected to the same catalytic conditions as the N-fluoro substrate. The reaction with the N-chloro substrate resulted in a lower yield (83%) compared to the N-fluoro substrate (99%), indicating that the N-F bond activation is more favorable in this catalytic system.[1]

Mechanism 2: Ru-Co Catalyzed Synthesis from Furfural

Catalyst Preparation (Ru1CoNP/HAP): The Ru1CoNP/HAP catalyst was prepared by a sequential impregnation method. First, cobalt nanoparticles on hydroxyapatite (CoNP/HAP) were synthesized. Then, a solution of a ruthenium precursor was added to the CoNP/HAP suspension, followed by reduction to obtain the Ru1CoNP/HAP surface single-atom alloy catalyst.

Catalytic Reaction: In a typical experiment, the Ru1CoNP/HAP catalyst, furfural, and a solvent were placed in a high-pressure autoclave. The autoclave was sealed, purged with ammonia and hydrogen, and then pressurized with H2. The reaction was carried out at a specific temperature and pressure with stirring for a set duration. After the reaction, the products were analyzed by gas chromatography.[2]

Temperature-Programmed Desorption (TPD) of 5-amino-1-pentanol: To verify the proposed reaction mechanism, TPD of the intermediate 5-amino-1-pentanol was performed. The experiment was conducted by adsorbing 5-amino-1-pentanol onto the Ru1Co20/HAP catalyst, followed by heating under a nitrogen flow. The desorbed species were monitored by a mass spectrometer, which detected the formation of piperidine at 252 °C, supporting its role as an intermediate in the conversion to piperidine.[2]

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles and reaction pathways for the two discussed piperidine synthesis mechanisms.

Copper_Catalyzed_Amination Proposed Catalytic Cycle for Copper-Catalyzed Intramolecular C-H Amination cluster_cycle A [TpxCu(I)L] B [TpxCu(II)(F)(Amide)] A->B Oxidative Addition (N-F Amide) C [TpxCu(II)(N-R)]+ B->C Ligand Exchange D [TpxCu(III)(H)(N-R)]+ C->D C-H Activation D->A Reductive Elimination E Piperidine D->E Product Release

Caption: Proposed catalytic cycle for the copper-catalyzed intramolecular C-H amination.

Furfural_to_Piperidine Reaction Pathway for Piperidine Synthesis from Furfural Furfural Furfural Furfurylamine Furfurylamine Furfural->Furfurylamine + NH3 THFAM Tetrahydrofurfurylamine (THFAM) Furfurylamine->THFAM + H2 AminoPentanol 5-Amino-1-pentanol THFAM->AminoPentanol Ring Opening (Ru1CoNP catalyst) Piperidine Piperidine AminoPentanol->Piperidine Intramolecular Cyclization

Caption: Proposed reaction pathway for the synthesis of piperidine from furfural.

References

Safety Operating Guide

Safe Disposal of 2-Piperidinemethanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 2-Piperidinemethanol are paramount for ensuring laboratory safety and environmental compliance. This guide provides a clear, step-by-step procedure for the safe disposal of this compound, aligning with standard laboratory safety protocols.

Hazard Profile and Safety Precautions

This compound is a chemical compound that requires careful handling due to its potential hazards. Safety Data Sheets (SDS) indicate that it can cause skin and eye burns and may be harmful if ingested or inhaled.[1][2] Some classifications also list it as toxic upon skin contact.[3] Therefore, adherence to stringent safety measures is essential.

Personal Protective Equipment (PPE) is mandatory when handling this compound:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or face shield.[1][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1][4]
Body Protection Protective clothing, such as a lab coat.[1][4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][4] If dust or vapors are generated, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to treat it as hazardous waste.[4] It should never be disposed of down the drain or in regular trash.[5][6] The recommended method of disposal is through an approved waste disposal plant or a licensed professional waste disposal service.[1][2][3][4]

Experimental Protocol: Waste Collection and Labeling

  • Waste Determination : The first step is to classify the discarded chemical as hazardous waste.[4] This determination is based on the known hazards of this compound.

  • Container Selection : Collect waste this compound in a designated, compatible, and leak-proof container.[5][6] The container must be kept tightly sealed when not in use.[5][6]

  • Labeling : Clearly label the hazardous waste container with a completed EHS (Environmental Health and Safety) Hazardous Waste Label.[5] The label must identify the contents by their full chemical name, not abbreviations.[5]

  • Storage : Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[4] Secondary containment should be used for liquid waste.[5]

Experimental Protocol: Disposal of Empty Containers

  • Initial Rinse : Thoroughly empty the original container of all residual this compound. The first rinse must be collected and disposed of as hazardous waste.[5]

  • Subsequent Rinses : For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[5]

  • Final Disposal : Once properly rinsed and air-dried, the empty container can be disposed of according to institutional and local regulations, which may include disposal as non-hazardous waste.

Spill Management

In the event of a spill, contain the spillage using a non-combustible absorbent material like sand, earth, or vermiculite.[3] The collected material should then be placed in a suitable container for disposal as hazardous waste.[3][7] Ensure the area is well-ventilated and that appropriate PPE is worn during cleanup.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

This compound Disposal Workflow A Start: Unused or Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B G Spill Occurs A->G C Collect in a Labeled, Compatible Hazardous Waste Container B->C H Contain Spill with Non-Combustible Absorbent B->H D Store in a Designated, Ventilated Area with Secondary Containment C->D E Arrange for Pickup by Licensed Waste Disposal Service D->E F End: Proper Disposal at Approved Facility E->F G->B H->C

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2-Piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for 2-Piperidinemethanol, including operational and disposal plans, to foster a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical that can cause skin and serious eye irritation, as well as respiratory irritation.[1] Therefore, adherence to stringent safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationStandard
Eye and Face Protection Safety glasses with side-shields or goggles.Conforming to EN166 (EU) or NIOSH (US) approved.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), protective clothing to prevent skin exposure.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation is experienced.[1]EN 149

Safe Handling and Storage Protocols

Proper handling and storage are critical to minimize exposure risks and maintain the chemical's integrity.

Operational Plan:

  • Ventilation: Always handle this compound in a well-ventilated area or outdoors.[1]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area.

  • Exposure Avoidance: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Prevent contact with eyes, skin, and clothing.[1]

Storage Plan:

  • Container: Keep the container tightly closed.[1]

  • Environment: Store in a dry, cool, and well-ventilated place.[1]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids and bases.[1]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Remove the individual to fresh air and keep them at rest in a comfortable position for breathing. If the person feels unwell, call a poison center or doctor.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. Contaminated clothing should be removed and washed before reuse.[1]
Eye Contact Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. If eye irritation persists, get medical attention.[1]
Ingestion Do NOT induce vomiting.[2] Rinse the mouth with water and then drink plenty of water. Seek medical attention if symptoms occur.[1]

Spillage and Disposal Plan

Accidental releases must be managed promptly and safely, followed by proper disposal of the chemical and any contaminated materials.

Spill Containment:

  • Personal Precautions: Ensure adequate ventilation and wear the prescribed personal protective equipment.[1] Avoid dust formation.

  • Cleanup: Sweep or shovel the spilled material into a suitable, closed container for disposal.[1]

Disposal:

  • Dispose of the contents and the container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3]

Logical Workflow for Safe Handling of this compound

start Start: Handling This compound assess_hazards Assess Hazards (Irritant) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe handling_procedure Follow Safe Handling Procedures don_ppe->handling_procedure storage Store Properly handling_procedure->storage spill_exposure Spill or Exposure Occurs? storage->spill_exposure first_aid Administer First Aid spill_exposure->first_aid Yes disposal Dispose of Waste Properly spill_exposure->disposal No spill_cleanup Contain and Clean Spill first_aid->spill_cleanup spill_cleanup->disposal end End disposal->end

Caption: Logical workflow for the safe handling of this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.